(S)-GLPG0974
Description
Propriétés
Formule moléculaire |
C25H25ClN2O4S |
|---|---|
Poids moléculaire |
485.0 g/mol |
Nom IUPAC |
4-[[(2S)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid |
InChI |
InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m0/s1 |
Clé InChI |
MPMKMQHJHDHPBE-VWLOTQADSA-N |
SMILES isomérique |
C[C@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl |
SMILES canonique |
CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (S)-GLPG0974
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (S)-GLPG0974, a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2). It details the molecule's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes the associated biological pathways and workflows.
Core Mechanism of Action
This compound is an experimental drug that functions as a selective antagonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] FFA2 is a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are primarily produced by bacterial fermentation of dietary fiber in the gut.[2][3][4]
The primary role of FFA2 activation in immune cells, particularly neutrophils, is to induce chemotaxis, activation, and migration towards sites of high SCFA concentration, which are indicative of bacterial activity.[2][4] This process is a key component of the innate immune response. The signaling cascade initiated by SCFA binding to FFA2 involves both Gαi and Gαq/11 G-protein families, leading to downstream effects including a rise in intracellular calcium (Ca²⁺) and the activation of cell surface markers like CD11b, a key epitope for neutrophil activation.[2][4][5][6]
GLPG0974 exerts its effect by binding to the orthosteric site of the human FFA2 receptor, thereby competitively inhibiting the binding of endogenous SCFA ligands.[2][5] This blockade prevents the conformational change required for receptor activation and subsequent downstream signaling, resulting in the inhibition of neutrophil activation and migration.[4][7]
Interestingly, while classified as an antagonist, GLPG0974 has also been observed to act as a positive allosteric modulator under certain experimental conditions in the presence of other allosteric modulators, highlighting a complexity in its interaction with the receptor that can be valuable for research purposes.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of GLPG0974 from in vitro, preclinical, and clinical studies.
Table 1: In Vitro and Preclinical Pharmacokinetics
| Parameter | Value | Species | Notes | Source |
| IC₅₀ | 9 nM | Human | Antagonism of FFA2 receptor. | [8][9] |
| Oral Bioavailability | 47% | Rat | Measured after oral dosing at 5 and 30 mg/kg. | [8] |
| Species Selectivity | - | Human, Monkey | GLPG0974 is active against human and monkey FFA2, but not rodent FFA2. | [4] |
Table 2: Human Pharmacokinetics and Pharmacodynamics (Phase 1)
| Parameter | Value | Study Population | Notes | Source |
| Max Tolerated Dose | 400 mg/day | Healthy Volunteers | Safe and well-tolerated for 14 days. | [2][3][10] |
| Time to Max Conc. (t_max) | ~3 hours | Healthy Volunteers | Median time to peak plasma concentration. | [10] |
| Elimination Half-life (t½) | ~5.5 hours | Healthy Volunteers | Mean elimination half-life. | [10] |
| Effective Plasma Conc. | 500-1000 ng/mL | Healthy Volunteers | Concentration for maximal inhibition of neutrophil activation. | [10] |
| C₁₂h at 200mg BID | ~700 ng/mL | Healthy Volunteers | Provides full inhibition of neutrophil activation over 24 hours. | [10] |
Table 3: Clinical Biomarker Response (Phase 2a, Ulcerative Colitis)
| Biomarker | GLPG0974 (200mg BID) | Placebo | Study Population | Notes | Source |
| MPO-Positive Cells | -33% | -5% | Mild-to-moderate UC | Median change from baseline in colonic biopsies. | [11] |
| Fecal Calprotectin (FC) | -30% | +24% | Mild-to-moderate UC | Median change from baseline. | [11] |
| Clinical Response/Remission | No significant difference | No significant difference | Mild-to-moderate UC | Based on Mayo score after 4 weeks of treatment. | [7][11] |
Experimental Protocols
Detailed methodologies for key experiments are described below.
This pharmacodynamic assay was used to confirm target engagement by measuring the inhibition of acetate-induced neutrophil activation in whole blood.[2][10]
Protocol:
-
Blood Collection: Whole blood samples are collected from subjects at various time points post-dose of GLPG0974 or placebo.
-
Stimulation: Samples are stimulated ex vivo with a known concentration of sodium acetate to activate neutrophils via the FFA2 receptor.
-
Staining: Following stimulation, the blood is treated with fluorescently-labeled antibodies specific for the activated epitope of CD11b, a surface marker of neutrophil activation.
-
Flow Cytometry: Samples are analyzed using a flow cytometer to quantify the percentage of neutrophils expressing the activated CD11b epitope.
-
Analysis: The level of CD11b expression in samples from the GLPG0974-treated group is compared to the placebo group to determine the degree of inhibition of neutrophil activation.
These two consecutive studies evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of GLPG0974 in healthy subjects.[2][3][10]
Study Design:
-
Type: Randomized, double-blind, placebo-controlled, single-center studies.
-
Population: Healthy male subjects, aged 18-50 years.
-
Interventions:
-
Single Ascending Dose (SAD): GLPG0974 administered as single oral doses up to 250 mg.
-
Multiple Ascending Dose (MAD): GLPG0974 administered as multiple daily oral doses up to 400 mg for 14 days.
-
-
Primary Endpoints: Safety and tolerability (adverse events, clinical labs, vital signs).
-
Secondary Endpoints:
-
Pharmacokinetic parameters (C_max, t_max, AUC, t½) determined by non-compartmental analysis.
-
Pharmacodynamic response measured by the ex vivo neutrophil activation assay.
-
This study was an exploratory trial to assess the safety and efficacy of GLPG0974 in patients with ulcerative colitis (UC).[11]
Study Design:
-
Type: Double-blind, placebo-controlled, multicenter exploratory study.
-
Population: 45 patients (aged 18-75) with mild to moderate UC (Mayo score 4-10).
-
Intervention: GLPG0974 (200 mg twice daily) or placebo for 4 weeks, with a 2:1 randomization.
-
Primary Endpoints: Safety and tolerability.
-
Secondary & Exploratory Endpoints:
-
Clinical efficacy assessed by change in Mayo score, clinical response, and remission rates.
-
Mucosal healing assessed by endoscopy.
-
Biomarker analysis, including myeloperoxidase (MPO)-positive cells in colon biopsies (indicating neutrophil influx) and fecal calprotectin (FC).
-
Pharmacokinetic analysis.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the FFA2 receptor. Its mechanism of action centers on the inhibition of SCFA-induced neutrophil activation and migration, a key process in certain inflammatory conditions. While clinical trials in ulcerative colitis demonstrated successful target engagement through significant modulation of inflammatory biomarkers, this did not translate into a measurable clinical benefit within the study's timeframe.[11] Despite this, GLPG0974 remains a valuable pharmacological tool for researchers investigating the role of the FFA2 signaling pathway in health and disease.
References
- 1. GLPG0974 - Wikipedia [en.wikipedia.org]
- 2. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
The Discovery and Synthesis of (S)-GLPG0974: A Technical Guide for Drug Development Professionals
(S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor implicated in inflammatory responses. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Optimization
The discovery of this compound was the culmination of a focused lead optimization program aimed at identifying a potent and selective FFA2 antagonist with favorable pharmacokinetic properties.[1] The program began with the identification of an initial hit compound from an azetidine (B1206935) chemical series. Through multiparametric optimization, early hits with moderate potency and suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties were refined. This iterative process led to the identification of compounds with nanomolar potency on the FFA2 receptor and excellent pharmacokinetic profiles. This compound, also referred to as compound 99 in the primary literature, emerged as the most promising candidate, demonstrating potent inhibition of acetate-induced neutrophil migration in vitro and activity in a human whole blood assay measuring CD11b activation.[1] These compelling preclinical data supported the advancement of this compound into clinical development, making it the first FFA2 antagonist to reach this milestone.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its biological potency, selectivity, and pharmacokinetic parameters in both rats and humans.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 | 9 nM | Human | FFA2 Antagonism | [2] |
| Selectivity | Selective for FFA2 over FFA3 | Human | Not Specified | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (5 mg/kg, oral) | Value (30 mg/kg, oral) | Value (1 mg/kg, intravenous) | Reference |
| Bioavailability | 47% | Not Reported | Not Applicable | [2] |
| Plasma Exposure | Linear increase with dose | Linear increase with dose | Not Applicable | [2] |
| Half-life | Extended with increased dose | Extended with increased dose | Not Reported | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single Ascending Dose)
| Dose | Cmax (µg/mL) | AUC(0-24h) (µg·h/mL) | tmax (h) | Reference |
| 250 mg (oral solution) | 3.56 | 26.3 | 2.5 - 3 | [4][5] |
| 200 mg (capsule) | 3.34 | 21.4 | 2.5 - 3 | [4][5] |
Table 4: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Multiple Ascending Doses for 14 days)
| Dose | Cmax (µg/mL) | AUC at steady state | tmax (h) | Half-life (t1/2) | Reference |
| Up to 400 mg daily | Dose proportional exposure | Dose proportional exposure | 2.5 - 3 | Multiphasic profile | [4][5][6] |
Signaling Pathway and Discovery Workflow
The following diagrams illustrate the FFA2 signaling pathway and the discovery workflow that led to this compound.
Experimental Protocols
Detailed methodologies for the key experiments in the discovery and characterization of this compound are provided below.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below, based on the azetidine core. For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, please refer to the supporting information of Pizzonero et al., J. Med. Chem. 2014, 57 (23), pp 10044–10057.
Acetate-Induced Neutrophil Migration Assay
This assay evaluates the ability of this compound to inhibit the migration of human neutrophils towards an acetate (B1210297) gradient.
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
-
Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Chemoattractant: Add a solution containing acetate to the lower wells.
-
Compound Incubation: Pre-incubate the isolated neutrophils with varying concentrations of this compound or vehicle control.
-
Migration: Add the pre-incubated neutrophils to the upper wells and incubate the chamber to allow for migration towards the acetate in the lower wells.
-
Quantification: After the incubation period, quantify the number of migrated cells in the lower chamber, for example, by staining and microscopy or by using a fluorescently labeled cell quantification method.
-
Data Analysis: Calculate the percentage of inhibition of neutrophil migration at each concentration of this compound to determine the IC50 value.
CD11b Activation-Specific Epitope Assay in Human Whole Blood
This assay measures the ability of this compound to inhibit the activation of the integrin CD11b on neutrophils in a whole blood context.
-
Blood Collection: Collect fresh human whole blood in heparinized tubes.
-
Compound Incubation: Add varying concentrations of this compound or vehicle control to aliquots of the whole blood and incubate.
-
Neutrophil Priming and Stimulation:
-
Staining: After stimulation, add a fluorescently labeled antibody that specifically recognizes the activated epitope of CD11b to the blood samples.
-
Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.
-
Flow Cytometry: Analyze the white blood cell population using a flow cytometer. Gate on the neutrophil population and quantify the mean fluorescence intensity of the CD11b activation-specific antibody.
-
Data Analysis: Determine the percentage of inhibition of CD11b activation at each concentration of this compound to assess its potency in a physiologically relevant matrix. The maximum percentage of inhibition observed (Emax) can be determined from individual effect-time profiles.[4]
References
- 1. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 4. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-GLPG0974: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the identification and validation of the therapeutic target for (S)-GLPG0974, a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2). The document outlines the mechanism of action, key validation assays, and the underlying signaling pathways, providing a comprehensive resource for researchers in inflammation and drug discovery.
Target Identification: Free Fatty Acid Receptor 2 (FFA2/GPR43)
This compound was identified as a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] FFA2 is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate, which are metabolic byproducts of gut microbiota.[3][4] This receptor is highly expressed on various immune cells, most notably neutrophils, where it plays a crucial role in mediating inflammatory responses.[3][4]
The primary mechanism of action of this compound is the inhibition of SCFA-induced neutrophil activation and migration.[1][4] This targeted approach offers a potential therapeutic strategy for a variety of neutrophil-driven inflammatory diseases.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for its target.
| Parameter | Value | Reference |
| Target | Free Fatty Acid Receptor 2 (FFA2/GPR43) | [1][2] |
| Mechanism of Action | Antagonist | [1][2] |
| Potency (IC50) | 9 nM | [1] |
| Selectivity | Exhibits selectivity for FFA2 over FFA3 |
FFA2 Signaling Pathway in Neutrophils
Activation of FFA2 by SCFAs in neutrophils initiates a complex signaling cascade involving multiple G-protein families, primarily Gαi/o and Gαq/11.[3] This dual signaling capacity allows for a nuanced cellular response.
The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is fundamentally linked to the chemotactic responses of neutrophils towards SCFAs.[3]
Simultaneously, FFA2 can signal through the Gαq/11 pathway, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in neutrophil activation.[3]
Furthermore, FFA2 activation can engage β-arrestin pathways, which can lead to receptor desensitization and internalization, and also initiate distinct, G-protein-independent signaling cascades that may have anti-inflammatory effects.[3]
Caption: FFA2 signaling cascade in neutrophils.
Experimental Protocols for Target Validation
The validation of FFA2 as the target of this compound involved key functional assays demonstrating the compound's ability to inhibit neutrophil responses.
Acetate-Induced Neutrophil Migration Assay
This assay assesses the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant, in this case, acetate. The protocol is based on the principle of the Boyden chamber assay.
Materials:
-
Isolated human neutrophils
-
This compound
-
Acetate solution (chemoattractant)
-
Boyden chamber apparatus with polycarbonate filters (5.0 µm pore size)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Detection reagent (e.g., Calcein-AM for fluorescence or a method to measure ATP for luminescence)
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Compound Pre-incubation: Resuspend the isolated neutrophils in assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add the acetate chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for neutrophil migration.
-
Quantification of Migration:
-
After incubation, remove the filter.
-
Wipe the upper surface of the filter to remove non-migrated cells.
-
Quantify the number of migrated cells on the lower surface of the filter. This can be done by pre-labeling the cells with Calcein-AM and reading the fluorescence of the migrated cells, or by lysing the migrated cells and measuring their ATP content using a luminescent assay.
-
-
Data Analysis: Calculate the percentage of inhibition of neutrophil migration for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.
CD11b Activation-Specific Epitope Expression Assay
This whole blood assay measures the ability of this compound to inhibit the upregulation of the activation-specific epitope of CD11b on the surface of neutrophils, a key marker of neutrophil activation.
Materials:
-
Fresh human whole blood collected in sodium citrate (B86180) anticoagulant tubes
-
This compound
-
RPMI medium
-
Tumor Necrosis Factor-alpha (TNFα)
-
Cytochalasin B
-
Acetate
-
Washing/staining buffer (Phosphate-buffered saline with 2% heat-inactivated fetal bovine serum and 0.02% EDTA)
-
Normal mouse IgG
-
Fluorochrome-conjugated antibodies: anti-CD45, anti-CD16, and anti-CD11b (activated epitope specific)
-
Flow cytometer
Protocol:
-
Blood Dilution and Priming: Dilute fresh whole blood 1:1 with RPMI medium containing 2 ng/mL TNFα and 20 µg/mL cytochalasin B. Incubate for 15 minutes at 37°C for neutrophil priming.
-
Compound Incubation and Stimulation: Add varying concentrations of this compound or vehicle control to the primed blood samples. Stimulate the samples with 10 mM acetate and incubate for 2 hours at 37°C.
-
Cell Staining:
-
Pellet the cells by centrifugation and wash with washing/staining buffer.
-
Block non-specific antibody binding by incubating the cells with normal mouse IgG for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated anti-CD45, anti-CD16, and anti-CD11b (activated epitope) antibodies and incubate for 30 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis (Optional but recommended): Lyse red blood cells using a commercial lysis buffer.
-
Flow Cytometry Analysis:
-
Wash the cells twice with washing/staining buffer.
-
Resuspend the cells in 400 µL of washing/staining buffer.
-
Acquire the samples on a flow cytometer.
-
Identify the neutrophil population based on their forward and side scatter characteristics and by gating on CD45+/CD16high+ cells.
-
Quantify the expression of the CD11b activated epitope on the gated neutrophil population by measuring the mean fluorescence intensity (MFI).
-
-
Data Analysis: Calculate the percentage of inhibition of CD11b activated epitope expression for each concentration of this compound relative to the acetate-stimulated vehicle control.
Caption: Key experimental workflows for this compound target validation.
Conclusion
The identification of FFA2 as the molecular target of this compound is supported by robust in vitro data demonstrating its potent and selective antagonist activity. The validation of this target has been achieved through functional assays that directly measure the compound's ability to inhibit key neutrophil functions, namely chemotaxis and the expression of the activation marker CD11b, in response to the natural FFA2 agonist, acetate. This comprehensive understanding of the target and mechanism of action provides a strong foundation for the continued investigation of this compound as a potential therapeutic agent for neutrophil-driven inflammatory diseases.
References
(R)-GLPG0974: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note on Stereochemistry: This technical guide focuses on (R)-GLPG0974. Initial inquiries regarding "(S)-GLPG0974" have been determined to be contrary to the primary scientific literature, which consistently identifies the (R)-enantiomer as the biologically active compound. All subsequent data pertains to (R)-GLPG0974.
Introduction
(R)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] It is an experimental drug candidate that has been investigated for its potential therapeutic applications in inflammatory conditions.[1][2] As a highly selective pharmacological tool, (R)-GLPG0974 has been instrumental in elucidating the physiological and pathophysiological roles of the FFA2 receptor.[2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of (R)-GLPG0974, including detailed experimental protocols and signaling pathway diagrams.
Chemical Structure and Identifiers
(R)-GLPG0974 is a synthetic, small molecule with a complex chemical structure.
| Identifier | Value |
| IUPAC Name | 4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid[2] |
| CAS Number | 1391076-61-1[2] |
| Molecular Formula | C₂₅H₂₅ClN₂O₄S[2] |
| Canonical SMILES | C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl[2] |
| InChI Key | MPMKMQHJHDHPBE-RUZDIDTESA-N[2] |
Physicochemical Properties
Detailed experimental data on the melting point, boiling point, and pKa of (R)-GLPG0974 are not publicly available. The following table summarizes the known physicochemical properties.
| Property | Value | Source |
| Molecular Weight | 485.00 g/mol | [2] |
| Appearance | Off-white to light yellow solid powder | [3] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 100 mM). | |
| Storage | Store at +4°C. |
Mechanism of Action: FFA2/GPR43 Antagonism
(R)-GLPG0974 functions as a high-affinity and selective antagonist of the FFA2 receptor, with a reported half-maximal inhibitory concentration (IC₅₀) of 9 nM. FFA2 is a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are primarily produced by the gut microbiota.[4] The FFA2 receptor is known to couple to two main G-protein signaling pathways: Gαq/11 and Gαi/o.[4] By blocking the binding of SCFAs to FFA2, (R)-GLPG0974 inhibits the downstream signaling cascades initiated by these pathways.
FFA2 Signaling Pathways
The activation of FFA2 by its endogenous ligands initiates a bifurcated signaling cascade. (R)-GLPG0974 prevents the initiation of these events.
Key Experimental Protocols
(R)-GLPG0974 has been characterized through various in vitro and in vivo assays. The following sections detail the methodologies for two key experiments used to assess its biological activity.
Neutrophil Migration Assay
This assay evaluates the ability of (R)-GLPG0974 to inhibit the migration of neutrophils towards a chemoattractant, such as acetate.
Objective: To determine the IC₅₀ of (R)-GLPG0974 for the inhibition of acetate-induced neutrophil migration.
Materials:
-
Human neutrophils isolated from whole blood
-
Chemotaxis chamber (e.g., Boyden chamber) with a 5 µm pore size polycarbonate membrane
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Sodium acetate (chemoattractant)
-
(R)-GLPG0974 stock solution (in DMSO)
-
ATP quantification reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Compound Preparation: Prepare a serial dilution of (R)-GLPG0974 in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Assay Setup:
-
Add the chemoattractant (sodium acetate) to the lower wells of the chemotaxis chamber.
-
In the upper wells, add the isolated neutrophils that have been pre-incubated with various concentrations of (R)-GLPG0974 or the vehicle control for 30 minutes at 37°C.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow for neutrophil migration.
-
Quantification:
-
After incubation, discard the upper chamber.
-
Lyse the cells that have migrated to the lower chamber and quantify the ATP content using a luminescent ATP detection assay.
-
Measure the luminescence using a plate reader. The luminescence signal is directly proportional to the number of migrated cells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of (R)-GLPG0974 compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of (R)-GLPG0974 and determine the IC₅₀ value using non-linear regression analysis.
-
CD11b Activation Assay in Human Whole Blood
This assay measures the effect of (R)-GLPG0974 on the activation of the integrin CD11b on the surface of neutrophils in a whole blood sample, which is a marker of neutrophil activation.[1]
Objective: To assess the ability of (R)-GLPG0974 to inhibit acetate-induced CD11b activation on neutrophils using flow cytometry.
Materials:
-
Fresh human whole blood collected in sodium citrate (B86180) anticoagulant tubes
-
Sodium acetate solution
-
(R)-GLPG0974 stock solution (in DMSO)
-
Fluorescently labeled monoclonal antibodies:
-
Anti-CD11b (activation-specific epitope)
-
Anti-CD45 (pan-leukocyte marker)
-
-
Fixative solution (e.g., 0.5% formaldehyde (B43269) in saline)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Sample Preparation: Aliquot fresh human whole blood into flow cytometry tubes.
-
Compound Incubation: Add various concentrations of (R)-GLPG0974 or vehicle control (DMSO) to the blood samples and incubate for 30 minutes at 37°C.
-
Stimulation: Add sodium acetate to the samples to stimulate neutrophil activation and incubate for a further 10-15 minutes at 37°C.
-
Staining: Add the fluorescently labeled anti-CD11b and anti-CD45 antibodies to the samples and incubate for 30 minutes at 4°C in the dark.
-
Fixation: Add a mild fixative solution to the samples.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the leukocyte population using the CD45 signal.
-
Within the leukocyte gate, identify the neutrophil population based on its characteristic forward and side scatter properties.
-
Measure the mean fluorescence intensity (MFI) of the CD11b activation-specific epitope on the neutrophil population.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of CD11b activation for each concentration of (R)-GLPG0974 relative to the stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a generalized workflow for the preclinical evaluation of a compound like (R)-GLPG0974.
Summary of Quantitative Data
The following tables summarize the key quantitative data for (R)-GLPG0974.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₅ClN₂O₄S |
| Molecular Weight | 485.00 g/mol |
| Appearance | Off-white to light yellow solid powder |
| Solubility (DMSO) | ≤ 100 mM |
| Solubility (Ethanol) | ≤ 100 mM |
Table 2: In Vitro Biological Activity
| Assay | Target/Cell Type | Parameter | Value | Source |
| FFA2 Antagonism | Human FFA2 in HEK293 cells | IC₅₀ | 9 nM | |
| Neutrophil Migration (Buffer) | Human Neutrophils | IC₅₀ | 27 nM | [3] |
| Neutrophil Migration (Plasma) | Human Neutrophils | IC₅₀ | 43 nM | [3] |
| CD11b Activation | Human Whole Blood | IC₅₀ | 438 nM | [3] |
Conclusion
(R)-GLPG0974 is a well-characterized, potent, and selective antagonist of the FFA2/GPR43 receptor. Its chemical and biological properties make it an invaluable tool for investigating the roles of FFA2 in inflammation and other physiological processes. The detailed methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound and in the broader field of FFA2 research.
References
(S)-GLPG0974: A Technical Guide to In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GLPG0974 is a potent and selective antagonist of the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2][3][4] FFA2 is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are metabolites produced by the gut microbiota.[1][5] The receptor is highly expressed on various immune cells, particularly neutrophils, and is implicated in inflammatory responses.[1][5] Activation of FFA2 on neutrophils by SCFAs can induce chemotaxis, migration, and the expression of activation markers, playing a significant role in the inflammatory cascade.[1][4] this compound was developed as a therapeutic agent to modulate neutrophil-driven inflammation, with inflammatory bowel disease (IBD), including ulcerative colitis, being a key area of investigation.[2][6][7] This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted on this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating the underlying biological pathways and experimental workflows.
Core Data Summary
In Vitro Potency and Activity
This compound demonstrates potent and selective antagonism of the human FFA2 receptor. Its primary in vitro activities include the inhibition of SCFA-induced neutrophil migration and activation.
| Parameter | Value | Species | Assay | Reference |
| IC50 | 9 nM | Human | FFA2 Antagonism | [3] |
| Activity | Potent inhibition of acetate-induced neutrophil migration | Human | Chemotaxis Assay | [4] |
| Activity | Inhibition of acetate-stimulated CD11b activated epitope expression | Human | Whole Blood Assay | [1][8] |
Preclinical In Vivo Pharmacokinetics (Rat)
Pharmacokinetic studies in rats revealed good oral bioavailability of this compound.
| Parameter | Value | Route of Administration | Dose | Animal Model | Reference |
| Oral Bioavailability | 47% | Oral | 5 and 30 mg/kg | Rat | [No specific reference found in search results] |
Clinical In Vivo Pharmacokinetics (Healthy Human Subjects)
Phase 1 clinical trials in healthy male subjects established the safety, tolerability, and pharmacokinetic profile of this compound. The compound was well-tolerated up to a daily dose of 400 mg.[1][5]
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng.h/mL) | t1/2 (h) | Dosing Regimen | Reference |
| Single Doses up to 250 mg | Data not available in abstracts | ~3 | Dose-proportional exposure | ~5.5 | Single Ascending Dose | [8] |
| Multiple Daily Doses up to 400 mg | Dose-proportional exposure | Data not available in abstracts | Dose-proportional exposure | Data not available in abstracts | Multiple Ascending Dose (14 days) | [1][5][8] |
Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for specific dose cohorts were not fully available in the provided search results. The data indicates dose-proportional exposure.
Clinical In Vivo Pharmacodynamics and Efficacy (Ulcerative Colitis Patients)
A Phase 2a proof-of-concept study evaluated the efficacy and safety of this compound in patients with mild to moderate ulcerative colitis.[6][7] The study demonstrated target engagement by showing a reduction in neutrophil influx into the colon tissue.
| Parameter | This compound (200 mg b.i.d.) | Placebo | Study Duration | Patient Population | Reference |
| Median Change in MPO-positive cells from Baseline | -33% | -5% | 4 weeks | Mild to moderate Ulcerative Colitis | [No specific reference found in search results] |
| Proportion of patients with reduced MPO-positive cells | 61% | 28% | 4 weeks | Mild to moderate Ulcerative Colitis | [No specific reference found in search results] |
MPO (Myeloperoxidase) is an enzyme abundant in neutrophils and serves as a biomarker for neutrophil infiltration.
Experimental Protocols
In Vitro Acetate-Induced Neutrophil Migration Assay (Boyden Chamber Assay)
This assay is used to assess the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant, such as acetate.
Principle: A two-chamber system is separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant (acetate) is in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells.
-
Assay Setup:
-
The lower wells of a Boyden chamber are filled with a medium containing a specific concentration of acetate (e.g., 1 mM).
-
Isolated neutrophils are pre-incubated with varying concentrations of this compound or vehicle control.
-
The treated neutrophils are then added to the upper chamber.
-
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
Quantification: After incubation, the membrane is removed, fixed, and stained. The number of migrated cells on the lower side of the membrane is counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., Calcein-AM staining and fluorescence measurement).
In Vitro CD11b Activation Assay (Flow Cytometry)
This whole blood assay measures the ability of this compound to inhibit the upregulation of the activated form of the CD11b integrin on the surface of neutrophils upon stimulation with acetate.
Principle: The expression of the activated epitope of CD11b, a marker of neutrophil activation, is quantified using a specific monoclonal antibody and flow cytometry.
Methodology:
-
Blood Collection: Fresh whole blood is collected from healthy donors into heparinized tubes.
-
Priming and Stimulation:
-
The whole blood is diluted in a suitable medium (e.g., RPMI).
-
Neutrophils within the whole blood are primed with an agent like TNFα (e.g., 2 ng/mL) and cytochalasin B (e.g., 20 µg/mL) for approximately 15 minutes at 37°C.[9]
-
The primed blood is then stimulated with a specific concentration of acetate to induce neutrophil activation.
-
-
Inhibition: this compound at various concentrations is added to the blood samples prior to or concurrently with the acetate stimulation.
-
Staining: The blood samples are incubated with a fluorochrome-conjugated monoclonal antibody specific for the activated epitope of CD11b.
-
Lysis and Fixation: Red blood cells are lysed using a lysis buffer, and the remaining white blood cells are fixed.
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. Neutrophils are gated based on their forward and side scatter characteristics, and the mean fluorescence intensity (MFI) of the CD11b activated epitope staining is measured.
Visualizations
Signaling Pathway of FFA2-Mediated Neutrophil Activation and its Inhibition by this compound
Caption: FFA2 signaling cascade in neutrophils and the antagonistic action of this compound.
Experimental Workflow for In Vitro Neutrophil Migration Assay
Caption: Workflow for the in vitro neutrophil migration (Boyden chamber) assay.
Experimental Workflow for CD11b Activation Assay
Caption: Workflow for the whole blood CD11b activation assay using flow cytometry.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Synergistic Effect between Ligands of Opioid and Free Fatty Acid Receptors in the Mouse Model of Colitis [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
(S)-GLPG0974: A Technical Guide to its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2][3] This G-protein coupled receptor is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are metabolites produced by the gut microbiota.[1][4][5] FFA2 is primarily expressed on immune cells, particularly neutrophils, and is implicated in the inflammatory response.[5][6] By blocking the action of SCFAs on FFA2, this compound inhibits neutrophil activation and migration, offering a potential therapeutic approach for neutrophil-driven inflammatory diseases.[1][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and clinical data.
Mechanism of Action
This compound acts as a direct antagonist at the FFA2 receptor. The binding of endogenous SCFA ligands to FFA2 initiates a signaling cascade that leads to neutrophil activation, chemotaxis, and the release of pro-inflammatory mediators.[1][5] this compound competitively blocks this interaction, thereby attenuating the inflammatory response.[6]
Recent structural studies have revealed that GLPG0974 functions as an allosteric antagonist. It binds to a site adjacent to the orthosteric pocket for endogenous ligands, inducing a conformational change in the receptor that prevents agonist binding.[7][8]
Signaling Pathway
The activation of FFA2 by SCFAs can lead to signaling through two main G-protein pathways: Gαi/o and Gαq/11. The Gαi/o pathway is typically associated with the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, while the Gαq/11 pathway activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Both pathways contribute to the downstream effects on neutrophil function, including chemotaxis and degranulation. This compound, by blocking the initial ligand binding, inhibits these downstream signaling events.
Data Presentation
In Vitro Pharmacology
| Parameter | Value | Species | Assay | Reference |
| IC50 | 9 nM | Human | FFA2 antagonism | [2][3] |
| Selectivity | Selective for FFA2 over FFA3 | Human | Not specified | [2] |
Preclinical Pharmacokinetics
| Species | Dosing Route | Dose | Bioavailability | Key Findings | Reference |
| Rat | Oral | 5 and 30 mg/kg | 47% | Linear increase in plasma exposure with dose; extended half-life at higher dose. | [3][9] |
Clinical Pharmacokinetics (Healthy Volunteers)
Note: Specific Cmax, Tmax, AUC, and half-life values from the Phase I single and multiple ascending dose studies are described in the referenced publication but not available in the public search results.
| Study Phase | Population | Dosing Regimen | Key Findings | Reference |
| Phase I | Healthy male subjects | Single doses up to 250 mg | Safe and well-tolerated. Good and dose-proportional exposure. | [1][4] |
| Phase I | Healthy male subjects | Multiple daily doses up to 400 mg for 14 days | Safe and well-tolerated. Good and dose-proportional exposure. Substantial and sustained inhibition of acetate-stimulated neutrophil activation. | [1][4] |
Clinical Efficacy (Ulcerative Colitis)
| Study Phase | Population | Dosing Regimen | Key Findings | Reference |
| Phase IIa | Patients with mild to moderate ulcerative colitis | 200 mg twice daily for 4 weeks | Well-tolerated and safe. Reduced neutrophil influx as indicated by a median change from baseline in MPO-positive cells of -33% (vs. -5% for placebo). The proportion of patients with reduced MPO-positive cells was 61% (vs. 28% for placebo). No measurable clinical difference from placebo within 4 weeks. | [10] |
Experimental Protocols
In Vitro Acetate-Induced Neutrophil CD11b Activation Assay
This assay measures the ability of this compound to inhibit the upregulation of the activation marker CD11b on the surface of neutrophils in whole blood following stimulation with acetate.
Methodology:
-
Blood Collection: Freshly drawn human whole blood is collected in heparinized tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Neutrophil activation is induced by adding a predetermined concentration of sodium acetate and incubating for a short period (e.g., 10-15 minutes) at 37°C.
-
Staining: The reaction is stopped, and red blood cells are lysed. The remaining leukocytes are then stained with a fluorescently labeled monoclonal antibody specific for the activated epitope of CD11b.
-
Flow Cytometry: The expression of CD11b on the neutrophil population (identified by forward and side scatter characteristics and/or specific markers like CD16) is quantified using a flow cytometer.
-
Data Analysis: The inhibition of CD11b upregulation by this compound is calculated relative to the vehicle-treated, acetate-stimulated control.
In Vitro Neutrophil Migration (Chemotaxis) Assay
This assay assesses the ability of this compound to block the directed migration of isolated human neutrophils towards a chemoattractant, such as acetate.[2]
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the whole blood of healthy donors using density gradient centrifugation.
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., acetate), while the upper chamber contains the isolated neutrophils suspended in a medium with various concentrations of this compound or vehicle control.
-
Migration: The chamber is incubated at 37°C for a defined period (e.g., 60-90 minutes) to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by cell counting using a microscope, or by using a fluorescent dye to label the cells and measuring the fluorescence intensity.
-
Data Analysis: The inhibition of neutrophil migration by this compound is determined by comparing the number of migrated cells in the presence of the compound to the vehicle control.
In Vivo Pharmacology
This compound is active against human and monkey FFA2 but not rodent FFA2.[5] This species selectivity has been attributed to a single amino acid difference in the receptor binding pocket.[7][8][11][12] Consequently, traditional rodent models of inflammation are not suitable for evaluating the in vivo efficacy of this compound.[5] While primate models would be more appropriate, their availability is limited.[5]
A study in a mouse model of DSS-induced colitis, which mimics ulcerative colitis, showed that intraperitoneal administration of GLPG0974 at 1 mg/kg once daily did not significantly affect body weight loss, macroscopic score, or colon length.[13] This is consistent with the known lack of activity of GLPG0974 on the rodent FFA2 receptor.
Clinical Development and Future Directions
This compound was the first FFA2 antagonist to enter clinical trials.[14][15][16] Phase I studies in healthy volunteers demonstrated a good safety and pharmacokinetic profile, along with evidence of target engagement through the inhibition of neutrophil activation.[1][4] A Phase IIa proof-of-concept study in patients with mild to moderate ulcerative colitis showed a reduction in neutrophil influx into the colon but did not translate into a significant clinical benefit within the four-week treatment period.[10] While the clinical development for ulcerative colitis was not pursued further, this compound remains a valuable tool for research into the role of FFA2 in inflammation and other physiological processes.[17] The compound's pharmacological profile suggests that targeting FFA2 may still hold therapeutic potential in other neutrophil-driven diseases.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLPG 0974 | Free Fatty Acid Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Galapagos NV Initiates Clinical Study With GLPG0974, the First Anti-inflammatory Candidate Drug Targeting GPR43 - BioSpace [biospace.com]
- 16. | BioWorld [bioworld.com]
- 17. GLPG0974 - Wikipedia [en.wikipedia.org]
Part 1: (S)-GLPG0974 as a Free Fatty Acid Receptor 2 (FFA2) Antagonist
An important clarification regarding the function of (S)-GLPG0974 is necessary at the outset of this technical guide. The available scientific literature and pharmacological data consistently identify this compound as a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). There is no evidence to suggest that this compound functions as an inhibitor of autotaxin (ATX).
This guide will therefore first provide a detailed overview of this compound in its correct role as an FFA2 antagonist. Subsequently, to address the interest in autotaxin inhibition, a separate section will detail the autotaxin-lysophosphatidic acid (LPA) signaling pathway and the mechanisms of known autotaxin inhibitors.
This compound is a clinical-stage investigational molecule that has been studied for its potential role in neutrophil-driven inflammatory diseases.
Chemical Properties and Structure
This compound, also referred to as GLPG0974, is a small molecule with the chemical name 4-[[[(2R)-1-(Benzo[b]thien-3-ylcarbonyl)-2-methyl-2-azetidinyl]carbonyl][(3-chlorophenyl)methyl]amino]butanoic acid.[1][2] Its chemical formula is C25H25ClN2O4S, and it has a molecular weight of approximately 485.00 g/mol .[3][4]
| Property | Value |
| Chemical Name | 4-[[[(2R)-1-(Benzo[b]thien-3-ylcarbonyl)-2-methyl-2-azetidinyl]carbonyl][(3-chlorophenyl)methyl]amino]butanoic acid |
| Synonyms | GLPG0974, GLPG-0974 |
| Molecular Formula | C25H25ClN2O4S |
| Molecular Weight | 485.00 g/mol |
| CAS Number | 1391076-61-1 |
Mechanism of Action: FFA2 Antagonism
Free Fatty Acid Receptor 2 (FFA2) is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate.[5] This receptor is highly expressed on neutrophils and is implicated in their activation and migration to sites of inflammation.[6][7]
This compound acts as a potent and selective antagonist of FFA2.[1] By binding to the receptor, it blocks the downstream signaling initiated by SCFAs. This inhibition of FFA2 signaling has been shown to prevent neutrophil activation and chemotaxis.[2][7]
The binding of SCFAs to FFA2 on neutrophils initiates a signaling cascade that leads to cellular responses such as migration and the expression of activation markers like CD11b. This compound competitively binds to FFA2, preventing SCFA-mediated activation and the subsequent inflammatory responses.
Quantitative Data
The potency of this compound as an FFA2 antagonist has been quantified in various in vitro assays.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Ca2+ flux) | HEK293 cells expressing human FFA2 | 9 nM | [4][8] |
| Kd | Human FFA2 | 7.5 nM | [4] |
| IC50 (Neutrophil Migration) | Human Neutrophils (acetate-induced) | 27 nM | [4] |
Experimental Protocols
-
Objective: To determine the potency of this compound in inhibiting SCFA-induced intracellular calcium mobilization.
-
Methodology:
-
Human Embryonic Kidney (HEK293) cells stably expressing human FFA2 are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
An agonist, typically sodium acetate at a concentration that elicits a submaximal response (EC80), is added to the cells.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time using a fluorometric imaging plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[4]
-
-
Objective: To assess the ability of this compound to inhibit neutrophil chemotaxis towards an SCFA.
-
Methodology:
-
Human neutrophils are isolated from whole blood.
-
A chemotaxis assay is performed using a multi-well chamber with a microporous membrane separating the upper and lower wells (e.g., Boyden chamber).
-
Neutrophils, pre-incubated with different concentrations of this compound or vehicle, are placed in the upper chamber.
-
The lower chamber contains a chemoattractant, such as acetate.
-
The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
The number of migrated cells is quantified by microscopy or a cell viability assay.
-
The IC50 value is determined by analyzing the dose-dependent inhibition of migration.[2]
-
References
- 1. GLPG 0974 | Free Fatty Acid Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GLPG0974 = 98 HPLC 1391076-61-1 [sigmaaldrich.com]
- 5. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
(S)-GLPG0974: A Technical Guide for Drug Development Professionals
An In-depth Review of the Potent and Selective FFA2 Antagonist
Introduction
(S)-GLPG0974 is an experimental small molecule that functions as a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] Initially investigated for the treatment of ulcerative colitis, GLPG0974 has become a valuable pharmacological tool for studying the physiological and pathological roles of the FFA2 receptor.[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Chemical and Physical Properties
This compound, with the IUPAC name 4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid, is a well-characterized compound with the following properties:
| Property | Value |
| Molecular Formula | C₂₅H₂₅ClN₂O₄S |
| Molecular Weight | 485.00 g/mol [2] |
| CAS Number | 1391076-61-1 |
| Appearance | White to beige powder[2] |
| Purity | ≥98% (HPLC)[3] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol.[3] |
| SMILES | C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl |
| InChI Key | MPMKMQHJHDHPBE-RUZDIDTESA-N[2] |
Mechanism of Action: FFA2 Antagonism
This compound exerts its pharmacological effects by competitively blocking the FFA2 receptor. FFA2 is a G-protein coupled receptor (GPCR) activated by endogenous short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are produced by gut microbiota.[4] The activation of FFA2, particularly on immune cells such as neutrophils, plays a significant role in inflammatory responses.[4]
FFA2 signaling is versatile, coupling to both Gαi/o and Gαq/11 pathways.[5][6]
-
Gαi/o Pathway: Activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq/11 Pathway: Activation stimulates phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key signal for neutrophil activation and chemotaxis.[7]
By binding to FFA2, GLPG0974 prevents SCFAs from activating these downstream signaling cascades, thereby inhibiting neutrophil activation, migration, and the subsequent inflammatory processes.[8]
FFA2 Signaling Pathway and Point of Inhibition
References
- 1. GLPG0974 - Wikipedia [en.wikipedia.org]
- 2. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new rapid quantitative test for fecal calprotectin predicts endoscopic activity in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
(S)-GLPG0974 for Idiopathic Pulmonary Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. Current therapeutic options slow disease progression but do not offer a cure. Emerging research points to the crucial role of neutrophil-mediated inflammation in the pathogenesis of IPF. (S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). FFA2 is highly expressed on neutrophils and plays a pivotal role in their activation and migration. This technical guide provides an in-depth overview of the scientific rationale, preclinical data, and experimental protocols supporting the investigation of this compound as a potential therapeutic agent for IPF. While direct preclinical studies of this compound in IPF models are absent due to its species-specific activity (human and monkey, but not rodent), this document consolidates the existing data on the compound and its target to build a strong case for its further evaluation in relevant models.
The Role of Neutrophils and FFA2 in Idiopathic Pulmonary Fibrosis
Recent studies have highlighted the significant involvement of neutrophils in the progression of IPF. Elevated levels of neutrophils are found in both the airways and circulation of IPF patients, and this increase is positively correlated with disease severity and mortality. Neutrophils contribute to the fibrotic process through the release of pro-fibrotic mediators, such as neutrophil elastase (NE), and the formation of neutrophil extracellular traps (NETs). NE can activate the potent pro-fibrotic cytokine TGF-β1 and stimulate the proliferation of lung fibroblasts.
Free Fatty Acid Receptor 2 (FFA2/GPR43) is a key regulator of neutrophil function. Activated by short-chain fatty acids (SCFAs), FFA2 mediates neutrophil chemotaxis and activation. The expression of FFA2 has been detected in human lung tissue, making it a plausible therapeutic target for inflammatory lung diseases like IPF. By blocking FFA2, this compound can potentially inhibit the recruitment and activation of neutrophils in the lungs, thereby mitigating the downstream fibrotic cascade.
This compound: A Potent and Selective FFA2 Antagonist
This compound is a small molecule antagonist of the human FFA2 receptor. Its potency and selectivity make it a valuable tool for investigating the role of FFA2 in disease and a potential therapeutic candidate.
In Vitro Activity
This compound demonstrates potent inhibition of FFA2-mediated neutrophil responses.
| Parameter | Value | Description | Reference |
| IC50 | 9 nM | Concentration for 50% inhibition of FFA2 receptor activity. | [1] |
Preclinical Pharmacokinetics in Rats
While not active on the rodent FFA2 receptor, pharmacokinetic studies in rats provide an initial assessment of the drug's properties.
| Parameter | Value | Route | Dose | Reference |
| Bioavailability | 47% | Oral | 5 and 30 mg/kg | [1] |
Clinical Pharmacokinetics in Healthy Male Subjects
Phase 1 clinical trials in healthy volunteers have characterized the pharmacokinetic profile of this compound. The compound was found to be safe and well-tolerated at daily doses up to 400 mg.[2][3]
| Parameter | Dose | Mean Value (± SD or Range) |
| Cmax (ng/mL) | 100 mg single dose | 536 (± 143) |
| 250 mg single dose | 1230 (± 420) | |
| 200 mg twice daily | 1650 (± 430) | |
| Tmax (h) | 100 mg single dose | 3.0 (1.5 - 4.0) |
| 250 mg single dose | 3.0 (2.0 - 6.0) | |
| 200 mg twice daily | 3.0 (1.0 - 4.0) | |
| t1/2 (h) | 100 mg single dose | 5.5 (± 0.9) |
| 250 mg single dose | 5.8 (± 1.0) | |
| 200 mg twice daily | 6.5 (± 1.4) | |
| AUC0-inf (ng.h/mL) | 100 mg single dose | 4860 (± 1110) |
| 250 mg single dose | 11800 (± 3200) | |
| AUC0-12h (ng.h/mL) | 200 mg twice daily | 11400 (± 2800) |
Data compiled from studies in healthy male subjects.[2][3]
Clinical Pharmacodynamics in Healthy Male Subjects
This compound demonstrated a substantial and sustained inhibition of acetate-stimulated neutrophil activation, as measured by the surface expression of the CD11b activated epitope.[2][3] A clear relationship between drug exposure and the pharmacodynamic effect was observed, with maximal inhibition achieved at a daily dose of around 200 mg.[3] Plasma concentrations of approximately 500-1000 ng/mL result in maximal inhibition of neutrophil activation.[3]
Signaling Pathways and Experimental Workflows
FFA2 Signaling in Neutrophil Migration
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting neutrophil migration to the lung in the context of IPF.
Experimental Workflow for Preclinical Evaluation
Given the species selectivity of this compound, a modified preclinical evaluation workflow is necessary.
Detailed Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Cynomolgus Monkeys
Due to the inactivity of this compound on rodent FFA2, a non-human primate model is the most relevant for in vivo efficacy studies. A study has described the induction of pulmonary fibrosis in cynomolgus monkeys using bleomycin (B88199).
-
Animals: Adult male cynomolgus monkeys.
-
Induction: Transtracheal injection of bleomycin (e.g., 2 mg/kg) once a week for two weeks.
-
Monitoring:
-
Blood and bronchoalveolar lavage fluid (BALF) collection at multiple time points (e.g., days 0, 1, 4, 7, 9, 14, 21, 28) for cytokine analysis (e.g., IL-1β, MCP-1, TGF-β1).
-
Serum analysis for fibrotic biomarkers.
-
-
Endpoint Analysis (e.g., Day 29):
-
Measurement of lung hydroxyproline (B1673980) content as an indicator of collagen deposition.
-
Histopathological examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess interstitial fibrosis and destruction of alveolar architecture.
-
-
Drug Administration: this compound or vehicle would be administered orally at predetermined doses and schedules, starting before or after the induction of fibrosis, depending on the study design (prophylactic or therapeutic).
In Vitro Human Neutrophil Migration Assay (Boyden Chamber)
This assay is crucial for demonstrating the direct inhibitory effect of this compound on human neutrophil migration.
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Further purify neutrophils using methods like dextran (B179266) sedimentation and hypotonic lysis of red blood cells.
-
Resuspend purified neutrophils in an appropriate buffer (e.g., HBSS with 0.1% BSA).
-
-
Chemotaxis Assay:
-
Use a modified Boyden chamber with a porous membrane (e.g., 3-5 µm pore size).
-
Add a chemoattractant (e.g., acetate, a natural FFA2 agonist) to the lower chamber.
-
Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control.
-
Add the pre-incubated neutrophils to the upper chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
-
Quantification of Migration:
-
Remove the membrane and wipe the upper surface to remove non-migrated cells.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells per high-power field under a microscope. Alternatively, pre-label cells with a fluorescent dye (e.g., Calcein-AM) and quantify migration using a fluorescence plate reader.
-
Neutrophil Activation Assay (CD11b Expression by Flow Cytometry)
This assay measures the ability of this compound to inhibit neutrophil activation.
-
Whole Blood Assay:
-
Collect fresh human whole blood in heparinized tubes.
-
Pre-incubate whole blood samples with various concentrations of this compound or vehicle control.
-
Stimulate the samples with an FFA2 agonist (e.g., acetate) to induce neutrophil activation.
-
-
Staining:
-
Add a fluorochrome-conjugated monoclonal antibody specific for the activated epitope of CD11b.
-
Add antibodies for other cell surface markers to identify the neutrophil population (e.g., CD16).
-
Incubate at 4°C in the dark for 30 minutes.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with an appropriate buffer (e.g., PBS).
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population based on forward and side scatter properties and/or specific markers.
-
Quantify the mean fluorescence intensity (MFI) of the CD11b activated epitope to determine the level of neutrophil activation.
-
Calculate the percentage of inhibition of CD11b expression by this compound compared to the stimulated control.
-
Conclusion and Future Directions
The available evidence strongly suggests that targeting neutrophil-mediated inflammation via FFA2 antagonism with this compound represents a novel and promising therapeutic strategy for idiopathic pulmonary fibrosis. The potent and selective nature of this compound, combined with its favorable pharmacokinetic and pharmacodynamic profile in humans, warrants further investigation. Due to the species selectivity of the compound, future preclinical research should focus on relevant non-rodent models of pulmonary fibrosis, such as the bleomycin-induced model in cynomolgus monkeys. In parallel, in vitro and ex vivo studies using human IPF patient-derived cells will be critical to further validate the therapeutic potential of FFA2 antagonism in a disease-relevant context. The data and protocols presented in this guide provide a solid foundation for the design and execution of such pivotal studies, which could ultimately pave the way for a new class of therapeutics for IPF patients.
References
Methodological & Application
Application Notes and Protocols for (S)-GLPG0974 in Cell Culture
(S)-GLPG0974 is a potent and selective antagonist of the free fatty acid receptor 2 (FFA2), also known as GPR43. [1][2][3] It is a valuable tool for studying the role of FFA2 in various physiological and pathological processes, particularly in inflammatory responses mediated by neutrophils.[4][5][6] This document provides detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, data presentation, and experimental methodologies.
Mechanism of Action
This compound acts as a competitive antagonist at the orthosteric binding site of the FFA2 receptor.[7][8] FFA2 is a G-protein coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate.[5][6] Activation of FFA2 in immune cells, particularly neutrophils, triggers a signaling cascade that leads to cellular responses like migration and activation.[4][9] this compound blocks the binding of SCFAs to FFA2, thereby inhibiting these downstream signaling events.[1]
Signaling Pathway of FFA2 Activation and Inhibition by this compound
Caption: FFA2 signaling pathway and its inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Assay Type | Agonist | IC50 (nM) | Reference |
| HEK293 | Calcium Mobilization | Acetate | 9 | [1] |
| Human Neutrophils | Cell Migration | Acetate | 27 | [1] |
| Human Neutrophils (in 90% plasma) | Cell Migration | Acetate | 43 | [1] |
Experimental Protocols
Stock Solution Preparation
This compound is soluble in DMSO and ethanol (B145695) up to 100 mM.
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
General Cell Culture
The following are general guidelines for culturing cell lines commonly used in FFA2 research. Specific protocols may need to be optimized for your laboratory conditions.
-
HEK293 Cells:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
-
-
Neutrophil Isolation:
-
Human neutrophils can be isolated from fresh whole blood using standard methods such as density gradient centrifugation (e.g., using Ficoll-Paque).
-
Calcium Mobilization Assay in HEK293 Cells
This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium release in cells expressing FFA2.
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing human FFA2 into a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add an FFA2 agonist, such as sodium acetate, to stimulate calcium mobilization.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for calcium flux assays.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Neutrophil Migration (Chemotaxis) Assay
This assay assesses the inhibitory effect of this compound on neutrophil migration towards an FFA2 agonist.
Caption: Workflow for a neutrophil migration assay.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood.
-
Compound Incubation: Resuspend the isolated neutrophils in an appropriate assay buffer and pre-incubate with different concentrations of this compound or vehicle for 30-60 minutes at 37°C.[1]
-
Chemotaxis Setup: Use a chemotaxis chamber (e.g., Boyden chamber or Transwell inserts). Add the FFA2 agonist (e.g., sodium acetate) to the lower chamber.
-
Cell Migration: Add the pre-treated neutrophils to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a sufficient time to allow migration (e.g., 1-2 hours).
-
Quantification: Quantify the number of migrated cells in the lower chamber. This can be done by cell counting with a microscope or by using a cell viability assay (e.g., ATP luminescence-based assay).[1]
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of neutrophil migration.
CD11b Activation Assay in Human Whole Blood
This assay measures the effect of this compound on the activation of neutrophils in a more physiologically relevant whole blood context.[4][10]
Protocol:
-
Blood Collection: Collect fresh human whole blood into heparinized tubes.
-
Compound Incubation: Add various concentrations of this compound or vehicle to the whole blood and incubate.
-
Neutrophil Priming (Optional but recommended): Prime the neutrophils by incubating the blood with a priming agent like TNFα and cytochalasin B for approximately 15 minutes at 37°C.[10]
-
Agonist Stimulation: Stimulate the neutrophils with an FFA2 agonist such as acetate for a defined period (e.g., 2 hours) at 37°C.[10]
-
Cell Staining:
-
Add fluorescently labeled antibodies against CD11b (activation-specific epitope) and a neutrophil marker (e.g., CD16) to the blood samples.
-
Incubate on ice to allow antibody binding.
-
-
Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.
-
Flow Cytometry: Analyze the samples by flow cytometry to quantify the expression of the CD11b activation epitope on the neutrophil population (CD16-positive cells).
-
Data Analysis: Calculate the percentage of inhibition of CD11b expression by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLPG0974 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-GLPG0974 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] With an IC50 of 9 nM for human FFA2, it serves as a valuable tool for investigating the physiological and pathophysiological roles of this receptor.[1][2] FFA2 is activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are produced by gut microbiota. The receptor is primarily expressed on immune cells, particularly neutrophils, as well as on enteroendocrine cells and adipocytes.[3][4][5] Its activation is linked to neutrophil chemotaxis and activation, making it a target of interest for inflammatory diseases.[3][4]
Crucial Consideration for Animal Models: It is important to note that this compound exhibits species selectivity, with high affinity for human and monkey FFA2 but poor affinity for the rodent ortholog.[3][4][6] This lack of significant affinity for mouse and rat FFA2 has been a major challenge in preclinical evaluation using standard rodent models of inflammation.[3][4][6][7] However, some studies have reported effects of GLPG0974 in mouse models, such as the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model.[8][9] The mechanism behind these effects in rodents is not fully elucidated and may involve off-target effects or model-specific characteristics. Researchers should exercise caution when interpreting data from rodent studies and consider the use of humanized mouse models expressing human FFA2 for more translatable results.[5]
Data Presentation
Pharmacokinetic Parameters of GLPG0974 in Rats
| Parameter | Oral Administration (5 mg/kg) | Oral Administration (30 mg/kg) | Intravenous Administration (1 mg/kg) |
| Bioavailability | 47% | - | - |
| Plasma Exposure | Linear increase with dose | Linear increase with dose | - |
| Half-life | Extended with increased dose | Extended with increased dose | - |
Data sourced from MedchemExpress, citing Pizzonero M, et al. J Med Chem. 2014 Dec 11;57(23):10044-57.[1]
In Vivo Efficacy of GLPG0974 in a Mouse Model of DSS-Induced Colitis
| Parameter | Vehicle Control | DSS | DSS + DAMGO (0.02 mg/kg) | DSS + GLPG0974 (1 mg/kg) | DSS + DAMGO + GLPG0974 |
| Body Weight Loss | No significant loss | Significant loss | No significant change vs DSS | No significant change vs DSS | No significant change vs DSS |
| Macroscopic Score | Low | High | No significant change vs DSS | No significant change vs DSS | No significant change vs DSS |
| Colon Length | Normal | Significantly shorter | No significant change vs DSS | No significant change vs DSS | No significant change vs DSS |
| Myeloperoxidase (MPO) Activity | Low | Significantly elevated | Non-significant decrease vs DSS | Non-significant decrease vs DSS | Non-significant decrease vs DSS |
This table summarizes qualitative findings from a study by Fichna J, et al. Molecules. 2021 Nov 11;26(22):6827. The study reported non-significant decreases in MPO activity with GLPG0974 treatment.[8][9]
Signaling Pathway
The activation of FFA2 by short-chain fatty acids (SCFAs) initiates a cascade of intracellular signaling events. FFA2 can couple to both Gi/o and Gq/11 G-proteins, leading to distinct downstream effects. Gi/o activation typically inhibits adenylyl cyclase, reducing intracellular cAMP levels. Gq/11 activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These pathways ultimately contribute to cellular responses such as neutrophil chemotaxis and activation.
Caption: FFA2 Signaling Pathway.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a stock solution and a working solution for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (50 mg/mL in DMSO):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for future use.
-
-
Working Solution Preparation (e.g., 1 mg/mL for a 1 mg/kg dose in a 20g mouse):
-
To prepare 1 mL of a 1 mg/mL working solution, add 20 µL of the 50 mg/mL stock solution to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 and mix well by vortexing.
-
Add 50 µL of Tween-80 and vortex again to ensure thorough mixing.
-
Add 530 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is a homogenous suspension.
-
It is recommended to prepare the working solution fresh on the day of use.
-
Induction of Acute Colitis in Mice using Dextran Sulfate Sodium (DSS)
This protocol outlines a common method for inducing acute colitis in mice, a model where this compound has been tested.
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
Drinking water (autoclaved or sterile)
-
Animal balance
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
Acclimatization:
-
House the mice in a controlled environment for at least one week to allow for acclimatization before the start of the experiment.
-
-
Baseline Measurements:
-
Record the initial body weight of each mouse before starting the DSS administration.
-
-
DSS Administration:
-
Prepare a 2-5% (w/v) solution of DSS in autoclaved drinking water. The optimal concentration may vary depending on the mouse strain and the specific batch of DSS, and should be determined in a pilot study.[10][11][12][13]
-
Provide the DSS solution as the sole source of drinking water to the experimental group for 5-7 consecutive days.[10][11][12][13]
-
The control group should receive regular autoclaved drinking water.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of colitis, including:
-
Body weight loss
-
Stool consistency (diarrhea)
-
Presence of blood in the stool (hematochezia)
-
-
A Disease Activity Index (DAI) can be calculated based on these parameters.
-
-
Termination of the Experiment:
-
At the end of the DSS administration period (or at a predetermined time point), euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
-
Tissue Collection and Analysis:
-
Collect the entire colon and measure its length.
-
Process the colon for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.
-
A portion of the colon can be used for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a DSS-induced colitis mouse model.
Caption: Experimental Workflow Diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 11. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mpbio.com [mpbio.com]
- 13. socmucimm.org [socmucimm.org]
Application Notes and Protocols for (S)-GLPG0974 in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, with an IC50 of 9 nM[1][2][3]. FFA2 is a G-protein coupled receptor activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are produced by gut microbiota[4][5]. The receptor plays a significant role in mediating inflammatory responses, particularly in the activation and migration of neutrophils[4][6]. This compound inhibits SCFA-induced neutrophil activation and has been investigated in clinical trials for inflammatory conditions like ulcerative colitis[7][8]. While it acts as an antagonist, some studies suggest it may also function as a positive allosteric modulator under specific conditions, which can be a crucial consideration in experimental design[7].
A critical factor for researchers is the compound's species selectivity. This compound is active against human and monkey FFA2 but not the rodent receptor, which limits its utility in conventional rodent models of inflammation[6][9].
Physicochemical and Handling Properties
The following table summarizes the key properties of this compound.
| Property | Value | Citations |
| IUPAC Name | 4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid | [7] |
| Molecular Formula | C₂₅H₂₅ClN₂O₄S | [1][3][7] |
| Molecular Weight | 485.00 g/mol | [1][3][7] |
| CAS Number | 1391076-61-1 | [1][2][3] |
| Purity | ≥98% (HPLC) | [3] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [2][3] |
| Storage (Powder) | Store at -20°C for up to 3 years. | [1] |
| Storage (Solvent) | Store stock solutions at -80°C for up to 2 years. | [1] |
Mechanism of Action and Signaling Pathway
This compound functions by antagonizing the FFA2 receptor. Upon activation by SCFAs, FFA2 can couple to two primary G-protein pathways:
-
Gq/11 Pathway : Leads to the activation of phospholipase C (PLC), which subsequently results in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca²⁺) and activates Protein Kinase C (PKC)[10][11].
-
Gi/o Pathway : Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[11].
This compound binds to a novel site adjacent to the orthosteric site for short-chain fatty acids, inducing a conformational change that indirectly blocks agonist binding and subsequent downstream signaling[5].
Figure 1: this compound antagonism of the FFA2 signaling pathway.
Dosage and Administration
Dosage recommendations vary significantly between preclinical and clinical research settings.
Table 1: Preclinical (In Vivo) Dosage Summary
| Species | Route of Administration | Dosage Range | Vehicle/Formulation | Citations |
| Rat (Sprague-Dawley) | Oral Gavage | 5 - 30 mg/kg | Not specified in detail | [1] |
| Rat (Sprague-Dawley) | Intravenous (bolus) | 1 mg/kg | Not specified in detail | [1] |
| Mouse (ICR) | Intragastric Gavage | 0.1 - 1 mg/kg | 0.01% DMSO in saline | [12] |
| Mouse | Intraperitoneal | 1 mg/kg | Not specified in detail | [13] |
Table 2: Clinical (Human) Dosage Summary
| Study Phase | Subject Population | Dosage Regimen | Duration | Citations |
| Phase 1 | Healthy Volunteers | Single doses up to 250 mg | 1 day | [4][6] |
| Phase 1 | Healthy Volunteers | Multiple doses up to 400 mg daily | 14 days | [4][6] |
| Phase 2 | Mild-to-moderate Ulcerative Colitis | 200 mg twice daily (b.i.d.) | 4 weeks | [8][13] |
Formulation and Solution Preparation Protocols
Proper solubilization is critical for achieving accurate and reproducible results. This compound is poorly soluble in acidic aqueous solutions[9].
Protocol 1: High-Concentration Stock Solution
-
Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent assays.
-
Material: this compound powder, Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 100 mM)[2][3].
-
Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs[1].
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -80°C for long-term stability[1].
-
Protocol 2: In Vivo Formulation (Aqueous Suspension)
This protocol is suitable for oral gavage or intraperitoneal injection[1].
-
Objective: To prepare a 5 mg/mL suspended solution for animal dosing.
-
Materials: 50 mg/mL this compound in DMSO stock, PEG300, Tween-80, Saline.
-
Procedure (for 1 mL final volume):
-
Add 100 µL of 50 mg/mL this compound stock solution to a sterile tube.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex or sonicate until a uniform suspension is achieved. Use immediately after preparation.
-
Protocol 3: In Vivo Formulation (Corn Oil Solution)
This protocol yields a clear solution suitable for oral administration[1].
-
Objective: To prepare a ≥5 mg/mL clear solution for animal dosing.
-
Materials: 50 mg/mL this compound in DMSO stock, Corn Oil.
-
Procedure (for 1 mL final volume):
-
Add 100 µL of 50 mg/mL this compound stock solution to a sterile tube.
-
Add 900 µL of corn oil.
-
Vortex thoroughly to ensure a clear, homogenous solution.
-
Note: This formulation is not recommended for dosing periods exceeding two weeks[1].
-
Figure 2: Workflow for the preparation of this compound solutions.
Key Experimental Protocols
Protocol 4: Human Whole Blood Neutrophil Activation Assay
This ex vivo assay measures target engagement by assessing the inhibition of acetate-induced neutrophil activation[4][6]. The CD11b activation-specific epitope is a reliable pharmacodynamic marker[1][12].
-
Objective: To quantify the inhibitory effect of this compound on neutrophil activation in human whole blood.
-
Materials: Freshly drawn human whole blood (heparinized), this compound, Acetate solution (agonist), fluorescently-conjugated anti-CD11b antibody (activation-specific epitope), RBC lysis buffer, FACS buffer, flow cytometer.
-
Procedure:
-
Aliquot whole blood samples into flow cytometry tubes.
-
Add varying concentrations of this compound (or vehicle control) to the tubes and pre-incubate.
-
Stimulate the samples with a predetermined concentration of acetate to induce neutrophil activation. Include an unstimulated control.
-
Incubate at 37°C.
-
Add the fluorescently-conjugated anti-CD11b antibody to each tube and incubate in the dark as per manufacturer's instructions.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the remaining cells with FACS buffer and centrifuge.
-
Resuspend the cell pellet in FACS buffer.
-
Acquire data on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties.
-
Analyze the median fluorescence intensity (MFI) of the CD11b signal to determine the level of inhibition.
-
Figure 3: Experimental workflow for the neutrophil activation (CD11b) assay.
Protocol 5: In Vitro Neutrophil Chemotaxis Assay
This assay directly measures the ability of this compound to block the migration of neutrophils toward a chemoattractant[1][2].
-
Objective: To assess the inhibition of acetate-induced human neutrophil migration by this compound.
-
Materials: Isolated human neutrophils, chemotaxis chamber (e.g., Boyden or Transwell system with 3-5 µm pores), assay buffer, Acetate (chemoattractant), this compound, cell-counting solution or plate reader for fluorescently labeled cells.
-
Procedure:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Resuspend the purified neutrophils in assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle.
-
Add the chemoattractant solution (Acetate) to the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Load the pre-incubated neutrophil suspension into the upper chamber.
-
Incubate the chamber at 37°C in a CO₂ incubator to allow for cell migration.
-
After incubation, remove the upper chamber. Quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting with a hemocytometer or by using fluorescently pre-labeled cells and a plate reader.
-
Calculate the percentage inhibition of migration compared to the vehicle-treated control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 4. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research group from the University of Tokyo and Tohoku University discovers novel mechanism of receptor control | News | Science Japan [sj.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. GLPG0974 - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Techniques for Measuring (S)-GLPG0974 Efficacy: Application Notes and Protocols
(S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound in various experimental settings.
This compound primarily functions by blocking the binding of endogenous short-chain fatty acids (SCFAs), such as acetate (B1210297) and propionate, to FFA2.[3] This receptor is expressed on various cell types, including neutrophils, adipocytes, and enteroendocrine cells, and is implicated in inflammatory responses and metabolic regulation.[3][4] While primarily known as an antagonist, under specific conditions in the presence of certain allosteric modulators, GLPG0974 can act as a positive allosteric modulator, a factor to consider in experimental design.[2][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Type | Agonist | Measured Parameter | This compound Potency (IC50) | Reference |
| FFA2 Antagonism | Recombinant cell line | Propionate | GTPγS binding | 9 nM | [1] |
| Neutrophil Migration | Human Neutrophils | Acetate | Inhibition of migration | Strong inhibition | [1][6] |
| Neutrophil Activation | Human Whole Blood | Acetate | CD11b expression | Substantial and sustained inhibition | [1][3][6] |
| Calcium Flux | Human Neutrophils | Propionate | Inhibition of intracellular Ca2+ rise | Inhibition observed | [5] |
| cAMP Accumulation | GPR43-expressing HEK293 cells | Forskolin | Inhibition of cAMP decrease | Not specified | [7][8] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| Sprague-Dawley Rats | Pharmacokinetics | 5-10 mg/kg (oral), 1 mg/kg (IV) | Good oral bioavailability (47%) and dose-proportional plasma exposure. | [1] |
| Healthy Male Subjects | Phase 1 Clinical Trial | Single doses up to 250 mg; multiple daily doses up to 400 mg for 14 days | Safe and well-tolerated; substantial and sustained inhibition of acetate-stimulated neutrophil activation. | [3][9] |
| Mice | DSS-induced Colitis | 1 mg/kg BW (i.p.) | Alleviated markers of colitis (e.g., MPO activity). | [10] |
| Mice | Graft-versus-Host Disease (GVHD) | 10 mg/kg per day (intragastric) | Antagonism of GPR43 exacerbated GVHD. | [11] |
Signaling Pathways and Experimental Workflows
The activation of FFA2 by SCFAs can trigger two main G-protein signaling pathways: Gαi/o and Gαq/11. The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gαq/11 pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC), respectively.[12] this compound, as an antagonist, blocks these downstream effects.
Experimental Protocols
In Vitro Neutrophil Migration Assay
Objective: To evaluate the ability of this compound to inhibit acetate-induced human neutrophil migration.
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium
-
This compound
-
Sodium acetate
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Calcein-AM or other suitable cell stain
-
Fluorescence plate reader
Protocol:
-
Isolate human neutrophils from healthy donor blood using a standard method such as density gradient centrifugation.
-
Resuspend the isolated neutrophils in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in RPMI 1640 medium.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
In the lower chamber of a 24-well plate, add RPMI 1640 medium containing a predetermined optimal concentration of sodium acetate as the chemoattractant.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the Transwell inserts. To quantify migrated cells, either count the cells that have migrated to the lower chamber using a hemocytometer or stain the migrated cells with a fluorescent dye like Calcein-AM and measure the fluorescence using a plate reader.
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
In Vitro Neutrophil Activation Assay (CD11b Expression)
Objective: To measure the inhibitory effect of this compound on acetate-induced neutrophil activation by quantifying the surface expression of the activation marker CD11b.[3]
Materials:
-
Human whole blood
-
RPMI 1640 medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Cytochalasin B
-
This compound
-
Sodium acetate
-
Fluorescently labeled anti-CD11b antibody
-
Flow cytometer
Protocol:
-
Dilute fresh human whole blood 1:1 with RPMI 1640 medium containing TNF-α (e.g., 2 ng/mL) and cytochalasin B (e.g., 20 µg/mL) for neutrophil priming.
-
Incubate for 15 minutes at 37°C.
-
Add various concentrations of this compound or vehicle control to the primed blood samples and incubate for a further 15 minutes.
-
Stimulate the neutrophils by adding sodium acetate to a final concentration known to induce CD11b expression.
-
Incubate for 10-15 minutes at 37°C.
-
Stop the reaction by adding a cold fixation buffer.
-
Stain the cells with a fluorescently labeled anti-CD11b antibody according to the manufacturer's protocol.
-
Analyze the samples using a flow cytometer, gating on the neutrophil population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) of CD11b expression and calculate the percentage of inhibition for each this compound concentration.
Intracellular Calcium Mobilization Assay
Objective: To assess the ability of this compound to block agonist-induced increases in intracellular calcium concentration in FFA2-expressing cells.[5]
Materials:
-
FFA2-expressing cell line (e.g., CHO-K1 or HEK293) or primary neutrophils
-
Fura-2 AM or other calcium-sensitive fluorescent dye
-
This compound
-
FFA2 agonist (e.g., propionate)
-
Fluorescence spectrophotometer or plate reader with kinetic reading capabilities
Protocol:
-
Culture the FFA2-expressing cells to an appropriate density.
-
Load the cells with a calcium-sensitive dye such as Fura-2 AM according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in a suitable buffer.
-
Place the cell suspension in the fluorometer.
-
Establish a baseline fluorescence reading.
-
Add various concentrations of this compound or vehicle control and incubate for a few minutes.
-
Add the FFA2 agonist (e.g., propionate) to stimulate the cells and immediately begin recording the fluorescence change over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the data by measuring the peak fluorescence response and calculate the inhibitory effect of this compound.
In Vivo Murine Colitis Model
Objective: To evaluate the therapeutic potential of this compound in a preclinical model of inflammatory bowel disease.
Materials:
-
Mice (e.g., C57BL/6)
-
Dextran sulfate (B86663) sodium (DSS)
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Myeloperoxidase (MPO) assay kit
Protocol:
-
Induce colitis in mice by administering DSS in their drinking water (e.g., 2-3% w/v) for a defined period (e.g., 5-7 days).
-
Divide the mice into treatment groups: a healthy control group, a DSS-only group, and DSS + this compound treatment groups at various doses.
-
Administer this compound or vehicle to the respective groups daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces.
-
At the end of the study period, euthanize the mice and collect the colons.
-
Measure the colon length and weight.
-
Process a section of the colon for histological analysis to assess tissue damage and inflammation.
-
Homogenize another section of the colon to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, using a commercially available kit.
-
Compare the clinical scores, colon length, histological scores, and MPO activity between the treatment groups to determine the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLPG0974 - Wikipedia [en.wikipedia.org]
- 3. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The short chain fatty acid receptor GPR43 regulates inflammatory signals in adipose tissue M2-type macrophages | PLOS One [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biomolther.org [biomolther.org]
- 8. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Microbial metabolite sensor GPR43 controls severity of experimental GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
Application Notes and Protocols for (S)-GLPG0974 in Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43), with an IC50 of 9 nM.[1][2][3] It has been investigated for its anti-inflammatory properties, primarily through the inhibition of neutrophil migration and activation.[1][2][4] This document provides an overview of the current understanding of this compound, the potential role of its target, FFA2, in fibrosis, and detailed protocols for the evaluation of anti-fibrotic compounds in preclinical models.
Important Note on Preclinical Models: A critical consideration for the preclinical evaluation of this compound is its species selectivity. The compound is active on human and monkey FFA2 but does not interact with the rodent FFA2 receptor.[5] Consequently, traditional rodent models of fibrosis are not suitable for direct efficacy testing of this compound. The protocols detailed below are provided as a general guide for assessing anti-fibrotic compounds in relevant models and would require adaptation to a suitable species or the use of humanized FFA2 animal models for the specific evaluation of this compound. To date, there is no publicly available data on the application of this compound in any preclinical model of fibrosis.
The Potential Role of FFA2 in Fibrosis
The FFA2 receptor is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are primarily produced by the gut microbiota.[6][7] FFA2 is expressed on various immune cells, including neutrophils, as well as in adipose tissue and the gastrointestinal tract.[7][8] The role of FFA2 in fibrosis is not well-established; however, its function in modulating inflammatory responses suggests a potential indirect involvement in the pathogenesis of fibrotic diseases, where inflammation is often a key initiating event.
FFA2 activation can lead to dual signaling through Gαq/11 and Gαi/o pathways, resulting in downstream effects such as calcium mobilization, inhibition of cAMP production, and activation of MAPK pathways.[6][9] By antagonizing these pathways, this compound could potentially modulate inflammatory cell recruitment and activation at sites of tissue injury, thereby influencing the subsequent fibrotic response.
Signaling Pathway of FFA2
Caption: FFA2 signaling pathways.
Quantitative Data Summary
As no preclinical fibrosis data for this compound is available, this section provides a template for how such data could be presented.
Table 1: Efficacy of a hypothetical FFA2 Antagonist in a Bleomycin-Induced Pulmonary Fibrosis Model
| Treatment Group | Dose (mg/kg, p.o.) | Ashcroft Score (mean ± SEM) | Lung Hydroxyproline (B1673980) (µ g/lung , mean ± SEM) | α-SMA Positive Area (%, mean ± SEM) |
| Vehicle Control | - | 6.5 ± 0.4 | 450 ± 35 | 15.2 ± 1.8 |
| FFA2 Antagonist | 10 | 4.2 ± 0.3 | 320 ± 28 | 8.5 ± 1.1 |
| FFA2 Antagonist | 30 | 3.1 ± 0.2 | 250 ± 22 | 5.1 ± 0.8 |
| Nintedanib | 60 | 3.5 ± 0.3 | 280 ± 25 | 6.3 ± 0.9 |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
Experimental Protocols
The following are detailed, generic protocols for inducing and assessing pulmonary fibrosis in a rodent model. These protocols would need to be adapted for use with a suitable animal model for testing this compound.
Experimental Workflow
Caption: General experimental workflow.
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol describes the induction of pulmonary fibrosis in mice via intratracheal administration of bleomycin.[10][11][12][13]
Materials:
-
Bleomycin sulfate (B86663) (sterile)
-
Sterile saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Animal board and surgical tools
-
24G catheter
Procedure:
-
Animal Preparation: Anesthetize the mouse using a chosen anesthetic method. Ensure a surgical plane of anesthesia is reached.
-
Surgical Procedure: Place the anesthetized mouse in a supine position on a surgical board. Make a small midline incision in the neck to expose the trachea.
-
Bleomycin Administration: Carefully insert a 24G catheter between the tracheal cartilages. Instill a single dose of bleomycin sulfate (typically 1.5 - 3.0 mg/kg) dissolved in 50 µL of sterile saline.
-
Recovery: After instillation, hold the mouse in an upright position to ensure even distribution of bleomycin in the lungs. Suture the incision and allow the mouse to recover on a warming pad.
-
Post-operative Care: Monitor the animals daily for weight loss, respiratory distress, and other clinical signs.
-
Compound Administration: Begin daily administration of this compound (or vehicle control) at the desired doses via oral gavage, typically starting 24 hours after bleomycin instillation and continuing for 14-21 days.
Protocol 2: Assessment of Pulmonary Fibrosis
1. Histopathological Analysis (Masson's Trichrome Staining)
This method is used to visualize collagen deposition, a hallmark of fibrosis.[14][15][16][17]
Procedure:
-
Tissue Processing: Euthanize mice at the end of the study period (e.g., day 21). Perfuse the lungs with saline and then fix with 10% neutral buffered formalin. Embed the fixed lung tissue in paraffin.
-
Sectioning: Cut 5 µm thick sections from the paraffin-embedded blocks.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Mordant in Bouin's solution.
-
Stain nuclei with Weigert's iron hematoxylin (B73222).
-
Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain collagen with aniline (B41778) blue.
-
Dehydrate and mount the slides.
-
-
Analysis: Collagen fibers will stain blue, nuclei will be black, and cytoplasm will be red. The extent of fibrosis can be semi-quantitatively scored using the Ashcroft scoring system.[12]
2. Biochemical Analysis (Hydroxyproline Assay)
This assay quantitatively measures the collagen content in lung tissue.[18][19][20][21][22]
Procedure:
-
Tissue Homogenization: Homogenize a weighed portion of the lung tissue in distilled water.
-
Hydrolysis: Add concentrated hydrochloric acid (e.g., 6N HCl) to the homogenate and hydrolyze at 110-120°C for 16-24 hours to break down collagen into its constituent amino acids.
-
Oxidation: Neutralize the hydrolyzed samples and add Chloramine-T reagent to oxidize the hydroxyproline residues.
-
Color Development: Add Ehrlich's reagent (DMAB) and incubate at 60°C. This reaction produces a colored product.
-
Quantification: Measure the absorbance of the samples at 560 nm using a spectrophotometer. Calculate the hydroxyproline concentration based on a standard curve.
3. Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
This technique is used to identify and quantify myofibroblasts, which are key effector cells in fibrosis.[23][24][25][26][27]
Procedure:
-
Tissue Preparation: Use paraffin-embedded lung sections as prepared for histology.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer.
-
Blocking: Block non-specific antibody binding using a suitable blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for α-SMA.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as diaminobenzidine (DAB), which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize nuclei, then dehydrate and mount the slides.
-
Analysis: Quantify the α-SMA positive area using image analysis software and express it as a percentage of the total lung tissue area.
Conclusion
While this compound has a clear mechanism of action as an FFA2 antagonist with anti-inflammatory properties, its direct application in fibrosis models is currently undocumented. The species-specificity of the compound necessitates the use of appropriate preclinical models, such as those with humanized FFA2 receptors, to evaluate its potential as an anti-fibrotic agent. The provided protocols offer a standardized framework for conducting such investigations, enabling researchers to explore the therapeutic potential of FFA2 antagonism in the context of fibrotic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 4. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydroxyproline assay. [bio-protocol.org]
- 21. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Immunohistochemical Expression of Myofibroblasts Using Alpha-smooth Muscle Actin (SMA) to Assess the Aggressive Potential of Various Clinical Subtypes of Ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Immunohistochemical characterization of myofibroblasts appearing in isoproterenol-induced rat myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-GLPG0974 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation of (S)-GLPG0974 solutions for research and development purposes. This compound is a potent and selective antagonist of the free fatty acid receptor 2 (FFA2/GPR43), a G protein-coupled receptor activated by short-chain fatty acids like acetate (B1210297).[1][2][3][4] It plays a role in inflammatory responses, particularly in neutrophil activation and migration.[1][3][4][5][6]
Chemical and Physical Properties
This compound is a white to beige powder.[7]
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₅ClN₂O₄S | [5][7][8] |
| Molecular Weight | 485.00 g/mol | [7][8] |
| CAS Number | 1391076-61-1 | [1][7] |
| Purity | ≥98% (HPLC) | [7] |
| Storage (Powder) | 2-8°C or -20°C for long-term storage | [7][9] |
Solubility Data
This compound exhibits varying solubility depending on the solvent. It is crucial to select the appropriate solvent system based on the intended experimental application.
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | ~200 mg/mL (412.37 mM) | Requires sonication for complete dissolution. Use newly opened, anhydrous DMSO as the compound is hygroscopic. | [1] |
| 100 mM (48.5 mg/mL) | |||
| 2 mg/mL (clear solution) | [7] | ||
| Ethanol | 100 mM (48.5 mg/mL) | ||
| Co-solvent Formulation 1 (for in vivo) | 5 mg/mL (10.31 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Forms a suspended solution. Requires sonication. | [1][10] |
| Co-solvent Formulation 2 (for in vivo) | 5 mg/mL (10.31 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Forms a suspended solution. Requires sonication. | [1][10] |
| Co-solvent Formulation 3 (for in vivo) | ≥ 5 mg/mL (10.31 mM) | 10% DMSO, 90% Corn Oil. Forms a clear solution. | [1][10] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 48.5 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1][9]
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1] Stock solutions in DMSO are stable for up to 1 year at -80°C.[9]
Caption: Workflow for preparing a concentrated this compound stock solution in DMSO.
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
This protocol details the dilution of the DMSO stock solution to a final working concentration for cell-based experiments.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Appropriate cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution of the stock solution in the cell culture medium. For example, to achieve a final concentration of 10 µM from a 100 mM stock, first prepare an intermediate dilution (e.g., 1:100 to get 1 mM), and then further dilute to the final concentration.
-
Final Dilution: Add the appropriate volume of the diluted stock solution to the cell culture medium to achieve the desired final concentration. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the final working solution by pipetting or inverting the tube.
-
Application: Use the freshly prepared working solution immediately for your cellular assays.
Caption: Workflow for preparing an in vitro working solution of this compound.
Signaling Pathway of this compound
This compound acts as an antagonist at the FFA2 receptor, which is a Gi/o and Gq/11 coupled G protein-coupled receptor. The primary endogenous ligands for FFA2 are short-chain fatty acids (SCFAs) such as acetate and propionate, which are produced by gut microbiota.[3] In immune cells like neutrophils, activation of FFA2 by SCFAs leads to downstream signaling cascades that result in cellular activation and chemotaxis.[3][4][11] this compound blocks this interaction, thereby inhibiting the inflammatory response mediated by FFA2 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLPG0974 - Wikipedia [en.wikipedia.org]
- 3. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. GLPG0974 = 98 HPLC 1391076-61-1 [sigmaaldrich.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. GLPG0974 | GPR | TargetMol [targetmol.com]
- 10. GLPG0974 | FFA2 antagonist | CAS# 1391076-61-1 | InvivoChem [invivochem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-GLPG0974 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are metabolites produced by the gut microbiota.[3] The activation of FFA2, particularly on immune cells like neutrophils, has been implicated in inflammatory responses. Consequently, antagonists of FFA2 like this compound are valuable research tools and potential therapeutic agents for neutrophil-driven inflammatory diseases.[3][4] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays.
Mechanism of Action
This compound acts as a competitive antagonist at the orthosteric binding site of the FFA2 receptor.[4] FFA2 is known to couple to two main G-protein signaling pathways: Gαq/11 and Gαi/o.[5][6] Upon activation by SCFAs, the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration ([Ca2+]i) and activation of protein kinase C (PKC). The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By blocking the binding of SCFAs, this compound inhibits these downstream signaling events, thereby preventing the activation of neutrophils and their subsequent migration to inflammatory sites.[1] It is worth noting that under certain conditions, GLPG0974 may also act as a positive allosteric modulator of FFA2, which can be a consideration in assay design and data interpretation.[2]
Data Presentation
The following table summarizes the quantitative data for this compound from various in vitro assays.
| Parameter | Assay Type | Species | Agonist | Value | Reference |
| IC50 | FFA2 Antagonism | Human | Acetate | 9 nM | [1] |
| Selectivity | FFA3 Antagonism | Human | - | Exhibits selectivity for FFA2 over FFA3 | [1] |
| Inhibition | Neutrophil Migration | Human | Acetate | Strong inhibition | [7] |
| Inhibition | CD11b Activation | Human (Whole Blood) | Acetate | Demonstrated ability to inhibit | [7] |
Signaling Pathway Diagram
Experimental Protocols
High-Throughput Calcium Flux Assay for FFA2 Antagonists
This protocol describes a cell-based, fluorescent assay to identify and characterize antagonists of the FFA2 receptor by measuring changes in intracellular calcium.
Principle: Cells expressing the human FFA2 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an FFA2 agonist (e.g., acetate), Gq/11 activation leads to an increase in intracellular calcium, resulting in a detectable increase in fluorescence. Antagonists like this compound will inhibit this agonist-induced calcium influx.
Materials:
-
HEK293 cells stably expressing human FFA2 (or other suitable host cells)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
FFA2 agonist: Sodium Acetate
-
Test compound: this compound
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Culture FFA2-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by reconstituting the calcium-sensitive dye in DMSO and then diluting it in assay buffer to the final working concentration (e.g., 2 µM Fluo-4 AM). Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add 5 µL of the compound dilutions to the respective wells of the cell plate.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist solution (e.g., Sodium Acetate at a concentration that elicits ~80% of the maximal response, EC80).
-
Place the assay plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) over time.
-
Establish a baseline reading for 10-20 seconds.
-
Using the instrument's liquid handler, add 10 µL of the agonist solution to each well.
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to control wells (e.g., 0% inhibition for agonist-only wells, 100% inhibition for wells with a known potent antagonist or no agonist).
-
Generate a concentration-response curve for this compound and calculate the IC50 value.
-
High-Throughput Neutrophil Chemotaxis Assay
This protocol outlines a method to assess the inhibitory effect of this compound on neutrophil migration towards an FFA2 agonist.
Principle: Neutrophils are placed in the upper chamber of a multi-well plate with a porous membrane (e.g., a Boyden chamber). A chemoattractant (FFA2 agonist) is placed in the lower chamber. The migration of neutrophils through the pores is quantified. This compound is expected to inhibit this migration.
Materials:
-
Freshly isolated human neutrophils (from healthy donor blood)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
FFA2 agonist: Sodium Acetate
-
Test compound: this compound
-
96-well chemotaxis plates (e.g., with 5 µm pore size polycarbonate membrane)
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®)
-
Luminescence plate reader
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 2 x 10^6 cells/mL.
-
-
Compound Pre-incubation:
-
In a separate plate, incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Prepare the agonist solution (Sodium Acetate) in chemotaxis buffer at a concentration known to induce optimal migration.
-
Add 150 µL of the agonist solution to the lower wells of the chemotaxis plate. Add buffer only to the negative control wells.
-
Add 50 µL of the pre-incubated neutrophil suspension to the upper chamber of each well.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 60-90 minutes to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber by adding a cell quantification reagent (e.g., CellTiter-Glo®) and measuring the luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Subtract the background signal (from negative control wells) from all other readings.
-
Normalize the data, setting the migration towards the agonist alone as 0% inhibition and migration in buffer as 100% inhibition.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. rndsystems.com [rndsystems.com]
- 2. GLPG0974 - Wikipedia [en.wikipedia.org]
- 3. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (S)-GLPG0974
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GLPG0974 is a potent and selective antagonist of the human free fatty acid receptor 2 (FFA2), also known as GPR43.[1][2][3] FFA2 is a G-protein coupled receptor activated by short-chain fatty acids (SCFAs) like acetate, and it plays a significant role in mediating inflammatory responses, particularly in the activation and migration of neutrophils.[1][2][3] As a therapeutic candidate for inflammatory diseases, robust and reliable analytical methods for the quantification of this compound in biological matrices are crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies during drug development.[1]
This document provides detailed application notes and protocols for the quantification of this compound, primarily focusing on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway of GLPG0974
GLPG0974 exerts its pharmacological effect by antagonizing the FFA2 receptor. The binding of endogenous ligands, such as acetate, to FFA2 initiates a signaling cascade that leads to neutrophil activation and migration. GLPG0974 blocks this interaction, thereby inhibiting the downstream inflammatory processes.[1][3][4]
Figure 1: Simplified signaling pathway of this compound action.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS assay is the standard method for the quantification of this compound in biological matrices such as plasma and urine.[1] This method offers high sensitivity, specificity, and throughput, making it ideal for supporting clinical and non-clinical studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated LC-MS/MS method for this compound in human plasma.[1]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Overall Precision (CV%) | ≤ 2.8% |
| Repeatability Precision (CV%) | ≤ 2.3% |
| Deviation from Nominal Concentrations | ≤ -1.9% |
| Regression Model | 1/x² Linear Regression |
Experimental Workflow
The overall workflow for the bioanalysis of this compound in plasma samples is depicted below.
Figure 2: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
Sample Collection and Handling
-
Matrix: Human Plasma
-
Anticoagulant: Lithium Heparin[1]
-
Procedure:
-
Collect whole blood samples in tubes containing lithium heparin.
-
Within 30 minutes of collection, centrifuge the samples at approximately 1500 x g for 10 minutes at 4-8°C.[1]
-
Transfer the resulting plasma into polypropylene (B1209903) tubes.
-
Store plasma samples at -20°C until analysis.[1]
-
For urine samples, collect fractions over a specified period, homogenize, and store at -20°C until analysis.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Thawing: Thaw plasma samples and calibration standards/quality control samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add a specified volume of the internal standard working solution (deuterated this compound).
-
Extraction:
-
Add a suitable organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex mix for a defined period (e.g., 5-10 minutes) to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase or a compatible solvent mixture.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a SCIEX API4000.[1]
-
Chromatography Column: XBridge™ C18 column.[1]
Table of Suggested LC-MS/MS Parameters:
| Parameter | Suggested Condition |
| LC Conditions | |
| Column | XBridge™ C18 (particle size and dimensions to be optimized) |
| Mobile Phase A | e.g., 0.1% Formic Acid in Water |
| Mobile Phase B | e.g., 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | To be optimized (e.g., 0.4-0.6 mL/min) |
| Gradient | Optimized to separate the analyte from matrix interferences |
| Injection Volume | e.g., 5-10 µL |
| Column Temperature | e.g., 40°C |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition this compound | To be determined by direct infusion |
| MRM Transition (Internal Standard) | To be determined by direct infusion |
| Ion Source Temperature | e.g., 500-550°C |
| Dwell Time | e.g., 100-200 ms |
Note: Specific MRM transitions, collision energies, and other compound-dependent parameters must be optimized in the laboratory.
Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards and quality control samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Apply a 1/x² weighted linear regression to the calibration curve.[1]
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter, respectively, typically at low, medium, and high concentrations.[5]
-
Calibration Curve: Define the relationship between the instrumental response and the concentration of the analyte.[5]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[1]
-
Recovery: The efficiency of the extraction process.[5]
-
Matrix Effects: Investigate the influence of the biological matrix on the ionization of the analyte and internal standard.[5]
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[5]
By following these detailed protocols and validation procedures, researchers can accurately and reliably quantify this compound in biological samples, enabling a thorough understanding of its pharmacokinetic and pharmacodynamic properties.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for the Combined Use of (S)-GLPG0974 and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2][3] FFA2 is activated by short-chain fatty acids (SCFAs) and is implicated in various physiological and pathological processes, particularly in inflammation and metabolic diseases.[4][5][6][7] As a result, the modulation of FFA2 activity presents a compelling therapeutic target. The use of this compound in combination with other inhibitors offers a promising strategy to enhance therapeutic efficacy, overcome resistance, and target complex diseases with multifactorial etiologies.[8][9][10]
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing this compound in combination with other inhibitors, with a focus on inflammatory and metabolic diseases, as well as oncology.
Combination Therapy in Inflammatory Bowel Disease (IBD)
Rationale for Combination
Inflammatory bowel disease (IBD) is characterized by chronic inflammation of the gastrointestinal tract, with neutrophil infiltration being a key pathological feature.[11] this compound, by antagonizing FFA2, inhibits SCFA-induced neutrophil migration and activation.[2][12] The μ-opioid receptor (MOR) has also been implicated in the modulation of intestinal inflammation.[12][13] Combining an FFA2 antagonist like this compound with a MOR agonist such as DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin) could therefore offer a multi-pronged approach to reducing inflammation in the gut. While a study in a mouse model of colitis did not demonstrate a synergistic effect on myeloperoxidase (MPO) activity, the combination did contribute to a non-significant decrease in this inflammatory marker.[12][14]
Data Presentation
The following tables summarize key quantitative data for this compound and DAMGO, both individually and in combination, from preclinical studies.
Table 1: In Vitro Activity of this compound and DAMGO
| Compound | Assay | Cell Line/System | Parameter | Value | Reference |
| This compound | FFA2 Antagonism | Recombinant | IC50 | 9 nM | [1][2][3] |
| This compound | Acetate-induced CD11b expression | Human Whole Blood | - | Substantial and sustained inhibition | [15][16] |
| DAMGO | MOR Agonism (cAMP signaling) | HEK293T | EC50 | 1.5 nM | [17] |
| DAMGO | MOR Agonism ([³⁵S]GTPγS Binding) | CHO-μOR cells | EC50 | 222 nM | [18] |
Note: The in vitro data presented is for the individual compounds and not from a combination experiment.
Table 2: In Vivo Efficacy of this compound and DAMGO Combination in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dosage | Administration Route | Myeloperoxidase (MPO) Activity (µU/g tissue, Mean ± SEM) | Statistical Significance vs. DSS Group | Reference |
| Control | Vehicle | i.p. | ~1.5 | ****p < 0.0001 | [12][14] |
| DSS | - | - | ~7.0 | - | [12][14] |
| DSS + DAMGO | 0.02 mg/kg BW, once daily | i.p. | ~5.0 | p < 0.05 | [12][14] |
| DSS + this compound | 1 mg/kg BW, once daily | i.p. | ~5.5 | p < 0.05 | [12][14] |
| DSS + DAMGO + this compound | 0.02 mg/kg BW + 1 mg/kg BW, once daily | i.p. | ~4.5 | Non-significant | [12][14] |
Data is adapted from the cited study and represents approximate values for illustrative purposes.
Experimental Protocols
1.3.1. In Vitro Neutrophil Activation Assay
This protocol is for assessing the inhibitory effect of this compound on acetate-stimulated neutrophil activation.
-
Materials:
-
Freshly drawn human whole blood
-
RPMI medium
-
TNFα
-
Cytochalasin B
-
This compound
-
Washing/staining buffer (PBS, 2% FBS, 0.02% EDTA)
-
Normal mouse IgG
-
Anti-CD45, anti-CD16, and anti-CD11b activated epitope antibodies
-
FACS™ lysing solution
-
-
Procedure:
-
Dilute fresh whole blood 1:1 in RPMI medium containing 2 ng/mL TNFα and 20 μg/mL cytochalasin B.
-
Incubate for 15 minutes at 37°C for neutrophil priming.
-
Add this compound at desired concentrations.
-
Stimulate the diluted blood with 10 mM acetate for 2 hours at 37°C.
-
Pellet the cells and wash with washing/staining buffer.
-
Block with normal mouse IgG for 10 minutes at 4°C.
-
Label cells with anti-CD45, anti-CD16, and anti-CD11b activated epitope antibodies for 30 minutes at 4°C.
-
Lyse red blood cells and fix white blood cells with FACS™ lysing solution for 10 minutes at 37°C.
-
Wash the cells twice and resuspend in washing/staining buffer.
-
Quantify CD11b activated epitope expression on CD45+/CD16high+ neutrophils by flow cytometry.[11]
-
1.3.2. In Vivo DSS-Induced Colitis Model in Mice
This protocol describes the induction of colitis and treatment with a combination of this compound and DAMGO.
-
Materials:
-
Male BALB/c mice
-
Dextran sulfate (B86663) sodium (DSS)
-
This compound
-
DAMGO
-
Vehicle control (e.g., 10% DMSO in saline)
-
Hexadecyltrimethylammonium bromide (HTAB) buffer
-
-
Procedure:
-
Induce colitis by administering 4% (w/v) DSS in the drinking water for a specified period (e.g., 7 days).
-
From day 3 to day 6, administer the following treatments via intraperitoneal (i.p.) injection:
-
Vehicle control
-
DAMGO (0.02 mg/kg body weight, once daily)
-
This compound (1 mg/kg body weight, once daily)
-
Combination of DAMGO and this compound
-
-
On day 7, sacrifice the animals and collect colon tissue.
-
Measure colon length and weight, and assess macroscopic damage.
-
For MPO activity measurement, homogenize a segment of the colon in HTAB buffer.
-
Centrifuge the homogenate and use the supernatant for the MPO activity assay.[12]
-
Visualization
Caption: FFA2 and MOR signaling pathways in intestinal inflammation.
Potential Combination Therapies in Other Disease Areas
Metabolic Diseases
Rationale: FFA2 is expressed in various metabolically active tissues, including adipocytes and pancreatic islets, and has been implicated in the regulation of glucose homeostasis and lipid metabolism.[6][7] While studies have yielded some conflicting results, there is a potential for FFA2 antagonists to be used in the treatment of type 2 diabetes and other metabolic disorders.[5] Combination therapies involving this compound with existing anti-diabetic drugs, such as DPP-4 inhibitors or GLP-1 receptor agonists, could offer a synergistic approach to improving glycemic control.[7][8]
Caption: Rationale for combining an FFA2 antagonist with a DPP-4 inhibitor.
Oncology
Rationale: The tumor microenvironment and inflammatory pathways play a crucial role in cancer progression.[9][19] Given the role of FFA2 in modulating immune responses, there is a theoretical basis for exploring the use of this compound in combination with various anti-cancer therapies.[10] For instance, combining this compound with checkpoint inhibitors could potentially enhance anti-tumor immunity by modulating the inflammatory milieu within the tumor. Additionally, combination with targeted therapies, such as FAK inhibitors, which are known to be more effective in combination, could be a promising avenue for future research.[19]
Caption: Potential synergy of an FFA2 antagonist with a checkpoint inhibitor.
Conclusion
The application of this compound in combination with other inhibitors is a nascent but promising field of research. The provided protocols and data offer a foundation for designing and conducting further preclinical and clinical investigations. A deeper understanding of the signaling crosstalk between FFA2 and other pathways will be crucial for identifying novel and effective combination therapies for a range of complex diseases.
References
- 1. rndsystems.com [rndsystems.com]
- 2. academic.oup.com [academic.oup.com]
- 3. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 4. Drugs or diet? – Developing novel therapeutic strategies targeting the free fatty acid family of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editorial: Benefits and risks of drug combination therapy for chronic metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Characterization of the Synergistic Effect between Ligands of Opioid and Free Fatty Acid Receptors in the Mouse Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo photopharmacology with a caged mu opioid receptor agonist drives rapid changes in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
(S)-GLPG0974 for studying LPA-mediated signaling pathways
Application Notes and Protocols for (S)-GLPG0974
Topic: this compound for Studying FFA2-Mediated Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial analysis of the user request for "" has revealed a common point of confusion. This compound is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2][3] It is not an antagonist for Lysophosphatidic Acid (LPA) receptors. Therefore, these application notes and protocols are designed to guide the use of this compound in the study of its correct target, the FFA2-mediated signaling pathways, which are primarily activated by short-chain fatty acids (SCFAs) like acetate (B1210297).[2][4]
Application Notes
Introduction to this compound
This compound is an experimental drug that acts as a potent and selective antagonist for the human Free Fatty Acid Receptor 2 (FFA2/GPR43).[1][2] Originally investigated for the treatment of ulcerative colitis, it has become a widely used pharmacological tool for researching the physiological and pathological roles of the FFA2 receptor due to its high potency and selectivity.[1] FFA2 is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate and propionate, which are produced by bacterial fermentation in the gut.[2][4] This receptor is expressed on various immune cells, including neutrophils, and is implicated in inflammatory processes.[2]
Mechanism of Action
This compound functions by competitively binding to the FFA2 receptor, thereby preventing its activation by endogenous ligands like acetate. The activation of FFA2 by SCFAs on neutrophils leads to a cascade of downstream signaling events, including an increase in intracellular calcium (Ca2+), subsequent cell activation, and chemotaxis.[2] By blocking the receptor, this compound inhibits these SCFA-induced downstream effects. This makes it a valuable tool for investigating the role of the FFA2 pathway in neutrophil-driven inflammation and other physiological processes.[2][5] It is important to note that while it is primarily an antagonist, under certain conditions, it may also act as a positive allosteric modulator of FFA2, which should be considered when interpreting results in the presence of other ligands.[1]
Data Presentation
Quantitative data for this compound is summarized in the table below.
| Parameter | Value | Species/System | Reference |
| IC50 | 9 nM | Human FFA2 | [3][6] |
| Selectivity | Selective for FFA2 over FFA3 | - | [3] |
| Bioavailability (Oral) | 47% | Rat | [6] |
Experimental Protocols
In Vitro Neutrophil Activation Assay (Human Whole Blood)
This protocol is adapted from studies investigating the pharmacodynamics of GLPG0974.[2][4][7]
Objective: To measure the inhibitory effect of this compound on acetate-induced neutrophil activation in human whole blood by quantifying the expression of the CD11b activation-specific epitope.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Heparinized whole blood from healthy human donors
-
Sodium acetate solution
-
Phycoerythrin (PE)-conjugated anti-CD11b antibody
-
Fixation/permeabilization buffers
-
Phosphate-buffered saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in PBS to achieve the desired final concentrations for the assay.
-
Blood Incubation: Aliquot fresh heparinized human whole blood into FACS tubes. Add varying concentrations of this compound or vehicle control (DMSO diluted in PBS) to the blood samples and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Following incubation with the antagonist, add sodium acetate to the blood samples to a final concentration known to induce neutrophil activation (e.g., 1 mM). Incubate for a further 15-30 minutes at 37°C. Include an unstimulated control (no acetate).
-
Staining: After stimulation, add the PE-conjugated anti-CD11b antibody to each tube and incubate in the dark at 4°C for 30 minutes.
-
Lysis and Fixation: Lyse the red blood cells using a lysis buffer and then fix the remaining leukocytes using a fixation buffer, following the manufacturer's instructions.
-
Flow Cytometry Analysis: Wash the cells with PBS and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the CD11b signal on the gated neutrophil population. Calculate the percentage inhibition of acetate-induced CD11b expression for each concentration of this compound.
Preparation of Stock Solutions for In Vitro and In Vivo Use
For In Vitro Experiments:
-
High-Concentration Stock (e.g., 10-100 mM): Dissolve this compound (M.Wt: 485.00 g·mol−1) in 100% DMSO.[3] For example, to make a 10 mM stock, dissolve 4.85 mg of this compound in 1 mL of DMSO. Store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions by diluting the high-concentration stock in the appropriate cell culture medium or buffer. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
For In Vivo Oral Gavage (Suspension): [6]
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution of 5 mg/mL, add 100 µL of the 50 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This protocol yields a 5 mg/mL suspended solution suitable for oral gavage. It is recommended to prepare this fresh on the day of use.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: FFA2 signaling pathway initiated by SCFAs and inhibited by this compound.
Experimental Workflow Diagram
Caption: Workflow for the in vitro neutrophil activation assay.
Logical Relationship Diagram
Caption: Logical diagram of this compound's inhibitory action on FFA2 signaling.
References
- 1. GLPG0974 - Wikipedia [en.wikipedia.org]
- 2. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 4. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(S)-GLPG0974 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of (S)-GLPG0974. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2][3] It functions by blocking the binding of short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate (B1217596) to the FFA2 receptor, thereby inhibiting downstream signaling pathways.[1][2] This antagonism has been shown to inhibit processes such as acetate-induced neutrophil migration.[1][4]
Q2: What are the primary solubility characteristics of this compound?
This compound is a hydrophobic compound with poor solubility in acidic aqueous solutions, such as at a pH similar to human gastric fluid (pH 1-3).[5] It is, however, soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[6][7] For in vivo studies, it is often formulated as a suspension using co-solvents.[3]
Q3: What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
-
Stock Solutions: In solvent, store at -80°C for up to 2 years or at -20°C for up to 1 year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions/Cell Culture Media
Question: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous buffer or cell culture medium. What can I do to prevent this?
Answer: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity. However, maintaining a slightly higher (yet cell-tolerable) DMSO concentration can sometimes improve solubility.
-
Pre-warming the Medium: Pre-warming the aqueous medium to 37°C before adding the this compound stock solution can help.
-
Rapid Mixing: Add the stock solution to the medium while vortexing or stirring to ensure rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.
-
Use of Surfactants or Co-solvents: For in vitro assays, the inclusion of a low concentration of a biocompatible surfactant like Tween 80 may help maintain solubility. For in vivo preparations, formulations with PEG300 and Tween-80 are commonly used to create a stable suspension.[3]
-
Sonication: If precipitation occurs during preparation, gentle sonication can aid in dissolution.[3]
Issue 2: Inconsistent or Lack of Biological Activity
Question: My experiments with this compound are showing inconsistent results or no antagonist activity. What could be the problem?
Answer: This could be related to solubility issues or degradation of the compound.
-
Precipitation: As mentioned above, precipitation will lower the effective concentration of the compound in your assay, leading to reduced or no activity. Visually inspect your solutions for any signs of precipitation.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware. Using low-adhesion plastics or glass vials for storage and preparation may mitigate this.
-
Degradation: While specific degradation pathways for this compound are not extensively published, compounds with ester or amide linkages can be susceptible to hydrolysis at non-neutral pH. It is crucial to prepare fresh working solutions from a properly stored stock solution for each experiment.
-
Long-term Storage of Diluted Solutions: Do not store highly diluted aqueous solutions of this compound for extended periods, as this can lead to degradation and/or precipitation. Prepare fresh dilutions for each experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| DMSO | 200 mg/mL (412.37 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[3] |
| DMSO | 100 mM | Soluble.[6] |
| Ethanol | 100 mM | Soluble.[6] |
| DMSO | 2 mg/mL | Clear solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (10.31 mM) | Suspended solution, requires sonication.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (10.31 mM) | Suspended solution, requires sonication.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (10.31 mM) | Clear solution.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for a Cell-Based Calcium Flux Assay
This protocol provides a general workflow for assessing the antagonist activity of this compound on FFA2-mediated calcium mobilization.
-
Cell Seeding: Seed cells expressing the FFA2 receptor into a 96-well or 384-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a suitable assay buffer for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Incubation: Prepare serial dilutions of this compound in the assay buffer from your stock solution. Add the diluted compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. Include a vehicle control (e.g., 0.1% DMSO in assay buffer).
-
Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Stimulation and Measurement: Add a known FFA2 agonist (e.g., acetate or propionate) at a concentration that elicits a submaximal response (e.g., EC80) to all wells simultaneously using the instrument's injection system. Immediately begin kinetic measurement of fluorescence intensity for several minutes to capture the calcium flux.
-
Data Analysis: The antagonist effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Visualizations
Figure 1: Simplified FFA2 (GPR43) signaling pathway.
Figure 2: Troubleshooting workflow for this compound experiments.
References
- 1. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing (S)-GLPG0974 concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (S)-GLPG0974 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] It functions by blocking the binding of short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate (B1217596) to the receptor, thereby inhibiting downstream signaling pathways.[3][4][5]
Q2: What is the in vitro potency of this compound?
The half-maximal inhibitory concentration (IC50) of this compound is approximately 9 nM for the human FFA2 receptor.[1][2] In cell-based assays, such as inhibiting acetate-induced neutrophil migration, the IC50 is around 27 nM.[6][7] In human whole blood assays measuring the inhibition of CD11b activation, the IC50 is approximately 43 nM.[1]
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO and ethanol (B145695) up to 100 mM. For most in vitro experiments, a 10 mM stock solution in DMSO is recommended. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is a typical working concentration range for this compound in cell-based assays?
The optimal concentration will depend on the specific cell type and assay. Based on its IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based experiments. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: Is this compound active against FFA2 from all species?
No, this compound is species-specific. It is a potent antagonist of human and monkey FFA2 but is not active against rodent FFA2.[8] This is a critical consideration when designing animal studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Incorrect species: The experiment is being performed in a rodent cell line or animal model. | This compound is not active against rodent FFA2.[8] Use a human or monkey-derived cell line or a different FFA2 antagonist suitable for rodents. |
| Compound degradation: The stock solution has undergone multiple freeze-thaw cycles or has been stored improperly. | Prepare fresh stock solutions and aliquot them into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C. | |
| Suboptimal concentration: The concentration of this compound is too low to effectively antagonize the receptor. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and agonist concentration. | |
| High agonist concentration: The concentration of the FFA2 agonist (e.g., acetate) is too high, outcompeting the antagonist. | Optimize the agonist concentration to be in the EC50 to EC80 range to ensure a sufficient window for observing inhibition. | |
| Inconsistent results between experiments | Variability in cell passage number: Higher passage numbers can lead to changes in receptor expression and signaling. | Use cells within a consistent and low passage number range for all experiments. |
| Presence of serum: Components in serum may bind to this compound or interfere with its activity. | If possible, perform experiments in serum-free media or reduce the serum concentration after cell attachment. If serum is required, ensure the concentration is consistent across all experiments. | |
| Positive allosteric modulation: Under certain conditions, this compound can act as a positive allosteric modulator of FFA2, especially in the presence of other FFA2 ligands.[9] | Carefully consider the presence of other potential FFA2 ligands in your experimental system. This dual activity can complicate the interpretation of results.[9] | |
| Cell toxicity observed | High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture media is too high. | Ensure the final DMSO concentration is below 0.1% (v/v) to avoid solvent-induced cytotoxicity. |
| Compound-induced cytotoxicity: At very high concentrations, this compound itself may be cytotoxic. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. |
Data Summary
In Vitro Potency of this compound
| Assay | Target | Species | IC50 |
| Receptor Binding | Human FFA2 | Human | 9 nM[1][2] |
| Neutrophil Migration (Acetate-induced) | FFA2 | Human | 27 nM[6][7] |
| CD11b Activation (in whole blood) | FFA2 | Human | 43 nM[1] |
Solubility
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 100 mM |
Experimental Protocols
General Protocol for Cell-Based Assays
-
Cell Seeding: Plate cells at the desired density in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your assay medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.1%).
-
Pre-incubation: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add the FFA2 agonist (e.g., sodium acetate) at a pre-determined optimal concentration (e.g., EC50) to all wells except the negative control.
-
Incubation: Incubate for the desired period, depending on the specific endpoint being measured (e.g., 1-2 hours for neutrophil migration).[10]
-
Assay Readout: Measure the desired downstream effect, such as calcium flux, inhibition of cAMP, or cell migration.
Visualizations
FFA2/GPR43 Signaling Pathways
Caption: FFA2/GPR43 receptor signaling pathways activated by SCFAs and inhibited by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: A typical experimental workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLPG0974 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting (S)-GLPG0974 off-target effects
Disclaimer: The designation "(S)-GLPG0974" is ambiguous in publicly available scientific literature. Scientific databases refer to two distinct compounds developed by Galapagos NV:
-
Filgotinib (B607452) (formerly GLPG0634): A selective Janus kinase 1 (JAK1) inhibitor.
-
GLPG0974: A selective antagonist of the free fatty acid receptor 2 (FFA2/GPR43).[1][2][3][4]
Given that troubleshooting off-target effects is a critical concern for kinase inhibitors due to the conserved nature of ATP-binding sites across the kinome, this guide will focus on Filgotinib . It is presumed that users encountering unexpected phenotypes are working with this JAK inhibitor.
Overview of Filgotinib
Filgotinib is an oral, preferential inhibitor of Janus kinase 1 (JAK1).[5][6] JAK1 is a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[7][8] By inhibiting JAK1, filgotinib modulates the JAK-STAT (Signal Transducer and activator of Transcription) pathway, which reduces the inflammatory response.[7][8] While highly selective for JAK1, like many kinase inhibitors, it can interact with other related kinases at higher concentrations. These interactions are the primary source of potential off-target effects.
The main off-targets for filgotinib are other members of the Janus kinase family: JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[9] Inhibition of these kinases can lead to distinct biological outcomes, as they are involved in different signaling pathways.[10][11]
Quantitative Data: Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for its safety and efficacy profile. The following table summarizes the inhibitory potency of filgotinib against the members of the JAK family.
| Target Kinase | IC50 (nM) | Selectivity vs. JAK1 | Primary Signaling Pathways | Potential Off-Target Phenotypes |
| JAK1 | 10 | - | IL-6, IFN-γ | (On-Target) Immunomodulation, anti-inflammatory effects |
| JAK2 | 28 | ~3-fold | EPO, TPO, GM-CSF | Hematological effects (anemia, thrombocytopenia) |
| JAK3 | 810 | ~81-fold | IL-2, IL-4, IL-7, IL-15 (common γ-chain cytokines) | Broad immunosuppression |
| TYK2 | 116 | ~12-fold | IL-12, IL-23 | Altered response to specific inflammatory signals |
Note: IC50 values are compiled from various biochemical assays and can vary based on experimental conditions. The data presented here is a representative consensus.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpected effects on hematopoietic cell lines (e.g., anemia, changes in platelet counts) in my in vitro or in vivo models. Is this an off-target effect?
A1: Yes, this is a classic potential off-target effect related to JAK2 inhibition. The JAK2 kinase is critical for signaling from erythropoietin (EPO) and thrombopoietin (TPO) receptors, which regulate the production of red blood cells and platelets, respectively.[5] While filgotinib is approximately 30-fold more selective for JAK1 over JAK2, at higher concentrations it can inhibit JAK2, leading to these hematological phenotypes.[5][12]
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a careful dose-response curve. The effects on hematopoiesis should appear at higher concentrations than those required for JAK1-mediated effects (like inhibition of IL-6 signaling).
-
Use a More Selective JAK1 Inhibitor: As a control, compare your results with a different, structurally unrelated JAK1 inhibitor that has an even greater selectivity margin over JAK2.
-
Analyze Downstream Signaling: Use the protocol for Western Blot for Phospho-STATs to check for inhibition of STAT5 phosphorylation downstream of EPO or TPO stimulation, which is a hallmark of JAK2 activity.
Q2: My experiment shows broad immunosuppression or effects on T-cell function that seem more potent than expected from JAK1 inhibition alone. What is the likely cause?
A2: This could be due to off-target inhibition of JAK3. JAK3 is primarily associated with the common gamma chain (γc) receptor used by cytokines like IL-2, IL-4, IL-7, and IL-15, which are crucial for lymphocyte development, survival, and function.[11] While filgotinib is highly selective against JAK3, very high concentrations could lead to its inhibition.
Troubleshooting Steps:
-
Check Selectivity Data: Refer to the kinase selectivity table. Significant JAK3 inhibition is only expected at concentrations much higher than the IC50 for JAK1.
-
Perform Functional Assays: Measure T-cell proliferation in response to IL-2 or IL-7 stimulation in the presence of a concentration range of filgotinib.
-
Assess pSTAT5/6: Following stimulation with a JAK3-dependent cytokine like IL-2, measure the phosphorylation of STAT5 or STAT6. Inhibition at high compound concentrations would suggest off-target JAK3 activity.
Q3: How can I definitively prove that my observed phenotype is due to an on-target effect (JAK1 inhibition) versus an off-target effect?
A3: Distinguishing on-target from off-target effects is a critical validation step.[13] A multi-pronged approach is recommended.
Recommended Workflow:
Q4: I am seeing inconsistent results in my cell viability or proliferation assays. What are some potential causes?
A4: Inconsistent results can stem from several factors:
-
Cell Line Dependency: The expression levels of different JAKs and their associated cytokine receptors can vary significantly between cell lines. An effect observed in one cell line may be absent in another if the relevant pathway is not active.
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of filgotinib can be influenced by the intracellular ATP concentration, which can vary with cell metabolic state.[14]
-
Metabolism: Filgotinib is metabolized by carboxylesterases to an active metabolite, GS-829845.[6] The rate of this conversion can differ between cell types or in vivo models, potentially altering the effective concentration and potency over time.
-
Assay Conditions: Ensure that factors like cell density, serum concentration, and treatment duration are tightly controlled.
Signaling Pathway Diagram
The diagram below illustrates the central role of the JAK family in cytokine signaling and highlights the pathways preferentially inhibited by filgotinib.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT (pSTAT) Levels
This protocol allows for the direct measurement of JAK kinase activity by quantifying the phosphorylation of their downstream STAT substrates.
Objective: To determine the IC50 of filgotinib on JAK1-, JAK2-, and JAK3-mediated STAT phosphorylation in a cellular context.
Workflow Diagram:
Methodology:
-
Cell Culture and Starvation: Plate cells (e.g., TF-1 for JAK2, UT-7 for JAK1/2, primary T-cells for JAK3) at an appropriate density. Once adhered, starve cells in low-serum or serum-free media for 4-16 hours to reduce basal signaling.
-
Inhibitor Treatment: Prepare a serial dilution of filgotinib. Pre-incubate the starved cells with the different concentrations of filgotinib for 1-2 hours. Include a DMSO vehicle control.
-
Cytokine Stimulation: Prepare a stock of the appropriate cytokine.
-
For JAK1: Use IL-6 (10-50 ng/mL) or IFN-γ (10-50 ng/mL).
-
For JAK2: Use EPO (1-5 U/mL) or GM-CSF (10-20 ng/mL).
-
For JAK3: Use IL-2 (20-100 ng/mL). Add the cytokine to the wells and incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis: Immediately aspirate the media and lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT3 (Tyr705) for IL-6, anti-pSTAT5 (Tyr694) for EPO/IL-2) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Stripping and Reprobing: After imaging, you can strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and to normalize the pSTAT signal.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT signal to the total STAT or loading control signal. Plot the normalized signal against the log of the inhibitor concentration and fit a four-parameter curve to determine the IC50.
Protocol 2: Kinase Selectivity Profiling
For a comprehensive understanding of potential off-targets, it is advisable to perform a broad kinase panel screen. This is typically done as a fee-for-service by specialized companies.
Objective: To determine the inhibitory activity of filgotinib against a large panel of human kinases.
Common Methodologies:
-
Radiometric Assays: A classic method measuring the incorporation of 33P-ATP into a substrate. It is highly sensitive and considered a gold standard.[14]
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stabilization of a protein upon ligand binding. It is a rapid and cost-effective method for screening and does not require an active enzyme.[15]
-
Chemical Proteomics (e.g., KiNativ, Kinobeads): These methods use affinity probes to pull down kinases from a cell lysate that are not bound by the test compound. This provides a profile of target engagement within a more physiological cellular context.[16]
General Protocol Outline (for planning purposes):
-
Compound Submission: Provide a high-purity sample of your compound at a specified concentration and volume.
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel. The output is usually "% inhibition" for each kinase.
-
Hit Identification: Kinases that show significant inhibition (e.g., >50% or >75%) are identified as "hits."
-
Dose-Response (IC50) Determination: Follow-up assays are performed on the identified hits, where the compound is tested across a range of concentrations to determine the IC50 value for each potential off-target.
-
Data Analysis: The results will provide a comprehensive selectivity profile, allowing you to identify kinases that are inhibited with a potency close to that of your primary target, JAK1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLPG0974 - Wikipedia [en.wikipedia.org]
- 3. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLPG 0974 | Free Fatty Acid Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. Filgotinib - Wikipedia [en.wikipedia.org]
- 6. Filgotinib: A Clinical Pharmacology Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Filgotinib Maleate? [synapse.patsnap.com]
- 8. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 16. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
Technical Support Center: (S)-GLPG0974 In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of (S)-GLPG0974.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known oral bioavailability?
A1: this compound is an experimental drug that functions as a selective and potent antagonist of the free fatty acid receptor 2 (FFA2), also known as GPR43.[1][2] It has been investigated for its potential in treating inflammatory conditions such as ulcerative colitis.[1] In preclinical studies involving rats, this compound has demonstrated an oral bioavailability of 47%.[2][3]
Q2: What are the primary challenges that can limit the in vivo bioavailability of this compound?
A2: While having moderate bioavailability, achieving optimal and consistent in vivo exposure of this compound can be challenging due to factors common to many small molecule drugs. These can include poor aqueous solubility, potential for first-pass metabolism in the liver, and interactions with efflux transporters in the gastrointestinal tract.[4]
Q3: What are some recommended formulation strategies to potentially improve the oral bioavailability of this compound?
A3: For poorly soluble drugs like this compound, several formulation strategies can be employed to enhance oral bioavailability. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[5]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, which helps to keep the drug in a solubilized state.[6][7]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug within cyclodextrin molecules can create a more hydrophilic complex, thereby improving its aqueous solubility.[4]
Q4: Are there any known complexities in the mechanism of action of this compound that could affect experimental outcomes?
A4: Yes, while this compound is primarily characterized as an FFA2 antagonist, some research suggests it can also act as a positive allosteric modulator under specific conditions.[1] This dual activity could lead to unexpected results, particularly when other FFA2 ligands are present in the experimental system.[1] Researchers should be mindful of this when interpreting their data.
Troubleshooting Guides
Issue 1: Low or Inconsistent Plasma Concentrations of this compound in In Vivo Studies
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Drug Solubility in Formulation | 1. Analyze the solubility of this compound in the chosen vehicle. 2. Consider alternative formulation strategies as outlined in FAQ 3. | Inadequate dissolution in the gastrointestinal tract is a primary reason for low bioavailability of poorly soluble compounds.[4] |
| Suboptimal Dosing Vehicle | 1. Evaluate the compatibility and stability of this compound in the current vehicle. 2. Test a panel of pharmaceutically acceptable vehicles (e.g., solutions, suspensions, lipid-based formulations). | The vehicle plays a critical role in drug presentation at the site of absorption. |
| First-Pass Metabolism | 1. Conduct in vitro metabolism studies using liver microsomes. 2. If metabolism is significant, consider co-administration with a metabolic inhibitor (in preclinical studies) or formulation strategies that promote lymphatic absorption. | Extensive metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation. |
| Efflux Transporter Activity | 1. Use in vitro cell-based assays (e.g., Caco-2) to assess if this compound is a substrate for efflux transporters like P-glycoprotein. 2. If it is a substrate, consider co-dosing with a known inhibitor of the specific transporter in preclinical models. | Efflux transporters can pump the drug back into the intestinal lumen, thereby limiting its absorption. |
Issue 2: Unexpected or Contradictory In Vivo Pharmacodynamic Effects
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Allosteric Modulator Activity | 1. Carefully review the experimental conditions, especially the presence of endogenous or exogenous FFA2 ligands. 2. Design experiments to specifically test for positive allosteric modulation, for example, by measuring the response to a known FFA2 agonist in the presence and absence of this compound. | This compound can act as a positive allosteric modulator in certain contexts, which could alter the expected antagonist effect.[1] |
| Off-Target Effects | 1. Perform in vitro profiling of this compound against a panel of related receptors and enzymes. 2. Compare the observed in vivo phenotype with known effects of activating or inhibiting potential off-target proteins. | Although reported to be selective, high concentrations of the compound could lead to interactions with other biological targets. |
| Animal Model Variability | 1. Ensure consistent genetic background, age, and health status of the animals. 2. Increase the sample size to improve statistical power. | Biological variability between individual animals can contribute to inconsistent results.[8] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol is a general guideline for assessing the oral bioavailability of this compound in Sprague-Dawley rats.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).[3]
-
Formulation Preparation: Prepare the desired formulation of this compound (e.g., solution, suspension, SEDDS).
-
Dosing:
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability (F%).
Protocol 2: Caco-2 Permeability Assay for Efflux Liability
This in vitro assay helps to determine if this compound is a substrate for efflux transporters.
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.
-
Transport Buffer: Prepare a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Transport:
-
Add this compound to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
-
Basolateral to Apical (B-A) Transport:
-
Add this compound to the basolateral (B) side.
-
At various time points, collect samples from the apical (A) side.
-
-
Analysis: Quantify the concentration of this compound in the collected samples.
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the apparent permeability coefficient (Papp) of B-A transport by the Papp of A-B transport. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for efflux transporters.
Visualizations
References
- 1. GLPG0974 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. prisysbiotech.com [prisysbiotech.com]
(S)-GLPG0974 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-GLPG0974. The information is designed to address specific experimental issues and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. It competitively inhibits the binding of short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate (B1217596) to FFA2, thereby blocking downstream signaling.
Q2: Can this compound exhibit non-antagonistic behavior?
Yes, under certain experimental conditions, this compound can act as a positive allosteric modulator (PAM) of FFA2.[1][2] This means it can enhance the signaling of other FFA2 ligands. This dual activity is a significant source of experimental variability and is crucial to consider when interpreting results.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C. Stock solutions in solvents like DMSO can also be stored at -20°C or -80°C for extended periods. For in-use solutions, it is recommended to prepare them fresh daily to avoid degradation.
Q4: Is this compound suitable for in vivo studies?
Yes, this compound is orally bioavailable and has been used in various in vivo models. Specific formulation protocols are available to enhance its solubility and absorption for animal studies.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected biological activity.
Possible Cause 1: Dual Agonist/Antagonist-like Activity. this compound can act as an antagonist or a positive allosteric modulator depending on the cellular context and the presence of other ligands.[1][2]
-
Solution:
-
Carefully control the experimental conditions, including the concentration of endogenous and exogenous FFA2 ligands.
-
When possible, use a well-characterized cell system with known FFA2 expression levels.
-
Consider using a secondary antagonist with a different binding mode to confirm FFA2-mediated effects.
-
Possible Cause 2: Compound Degradation. Improper storage or handling can lead to the degradation of this compound, resulting in reduced potency.
-
Solution:
-
Store the compound as recommended by the manufacturer.
-
Prepare fresh working solutions for each experiment.
-
Periodically check the purity of the compound using analytical methods like HPLC.
-
Issue 2: Poor solubility and precipitation in aqueous media.
Possible Cause: Low aqueous solubility of this compound. this compound has limited solubility in aqueous buffers, which can lead to precipitation and inaccurate concentrations in your experiments.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
For final dilutions into aqueous media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent effects on your assay.
-
Use a vortex or sonication to aid dissolution when preparing working solutions.
-
For in vivo studies, consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.
-
Issue 3: High background or non-specific effects in cell-based assays.
Possible Cause 1: Cytotoxicity at high concentrations. Like many small molecules, this compound can exhibit cytotoxic effects at high concentrations, leading to misleading assay readouts.
-
Solution:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound in your specific cell line.
-
Always include a vehicle control (the solvent used to dissolve the compound) to account for any solvent-induced effects.
-
Possible Cause 2: Off-target effects. While this compound is selective for FFA2, high concentrations may lead to interactions with other cellular targets.
-
Solution:
-
Use the lowest effective concentration of this compound as determined by dose-response experiments.
-
If available, use a structurally unrelated FFA2 antagonist to confirm that the observed effects are specific to FFA2 inhibition.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 100 mg/mL | Ultrasonic treatment may be required. |
| Ethanol | ≥ 48.5 mg/mL | |
| 10% DMSO in Corn Oil | ≥ 5 mg/mL | Clear solution, suitable for in vivo oral dosing. |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | 5 mg/mL | Suspended solution, suitable for in vivo oral and intraperitoneal injection. |
| 10% DMSO in 20% SBE-β-CD in Saline | 5 mg/mL | Suspended solution, suitable for in vivo oral and intraperitoneal injection. |
Table 2: Key Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 485.0 g/mol | |
| IC50 for FFA2 | ~9 nM | |
| Purity (typical) | ≥98% (HPLC) |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This protocol is a general guideline for measuring FFA2 activation by monitoring intracellular calcium changes.
Materials:
-
Cells expressing FFA2 (e.g., HEK293-FFA2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
FFA2 agonist (e.g., acetate or propionate)
-
96- or 384-well black, clear-bottom plates
Procedure:
-
Cell Plating: Seed the FFA2-expressing cells into the assay plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated solution of this compound in assay buffer.
-
Prepare a 2X concentrated solution of the FFA2 agonist in assay buffer.
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound solution to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the FFA2 agonist solution to all wells.
-
Continue to record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline after agonist addition.
-
Plot the dose-response curve for this compound inhibition of the agonist-induced calcium flux.
-
Protocol 2: In Vivo Formulation for Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage in rodents.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO solution and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.
-
Add 4.5 volumes of saline to bring the solution to the final desired concentration (e.g., 5 mg/mL). The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex or sonicate the suspension to ensure it is well-mixed before each administration.
Mandatory Visualizations
Signaling Pathways
Caption: FFA2 signaling is mediated by Gq and Gi proteins.
Experimental Workflow
Caption: Workflow for an in vitro calcium flux assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent results.
References
Technical Support Center: (S)-GLPG0974 Assays
Welcome to the technical support center for (S)-GLPG0974 based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] Its primary mechanism of action is to block the binding of short-chain fatty acids (SCFAs), such as acetate (B1210297) and propionate (B1217596), to FFA2. This inhibition prevents the activation of downstream signaling pathways that are involved in inflammatory responses, particularly those mediated by neutrophils.[1][2]
Q2: In which research areas are this compound based assays commonly used?
This compound is primarily used in research focused on inflammation and metabolic diseases. Key applications include studying neutrophil activation and migration, investigating the role of the gut microbiome and its metabolites (SCFAs) in immunity, and exploring potential therapeutic interventions for inflammatory bowel disease (IBD) and other neutrophil-driven disorders.[2][3]
Q3: What are the key assays used to characterize the activity of this compound?
The most common assays include:
-
Neutrophil Migration Assays: To assess the inhibitory effect of this compound on SCFA-induced neutrophil chemotaxis.[4][5]
-
CD11b Activation Assays: To measure the inhibition of neutrophil activation in response to SCFAs, often performed in human whole blood.[1][2]
-
Radioligand Binding Assays: To determine the binding affinity of this compound to the FFA2 receptor.[6][7]
-
Calcium Mobilization Assays: To measure the inhibition of SCFA-induced intracellular calcium release, a downstream effect of FFA2 activation.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed in Neutrophil-Based Assays
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Incorrect Species Selection: this compound is highly selective for human and monkey FFA2 and has poor or no activity on rodent FFA2.[2][8][9] | Ensure you are using human or non-human primate cells or tissues for your experiments. If using rodent models, consider a different antagonist or a humanized mouse model. |
| Poor Solubility of this compound: The compound has low aqueous solubility, which can lead to precipitation and inaccurate concentrations in your assay.[10][11] | Prepare stock solutions in 100% DMSO.[4][5] For aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. Sonication may aid in dissolution.[12] Always visually inspect for precipitates before use. |
| Degradation of this compound: Improper storage can lead to loss of activity. | Store powdered this compound at -20°C for long-term storage.[1] Stock solutions in DMSO can be stored at -80°C.[1] Avoid repeated freeze-thaw cycles. |
| Suboptimal Agonist (SCFA) Concentration: The concentration of the SCFA used to stimulate the cells may be too high, making it difficult to see the inhibitory effect of the antagonist. | Perform a dose-response curve for your SCFA (e.g., acetate, propionate) to determine the EC50 or EC80 concentration for your specific assay. Use this concentration for subsequent inhibition experiments. |
| Neutrophil Viability and Activation State: Neutrophils are sensitive and can become activated or lose viability during isolation and handling, leading to variable responses. | Handle neutrophils gently, work quickly, and keep them on ice. Use freshly isolated neutrophils for optimal results. Consider using a whole-blood assay to minimize manipulation.[13] |
Issue 2: Unexpected Agonistic Effects Observed
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Positive Allosteric Modulator (PAM) Activity: Under certain experimental conditions, particularly in the presence of other FFA2 modulators, this compound can act as a positive allosteric modulator or even a partial agonist, leading to an increase in signaling rather than inhibition.[14] | Carefully review your assay components. If you are using other compounds that might interact with FFA2, consider their potential for inducing allosteric effects. Simplify the assay system to isolate the effect of this compound. |
| Off-Target Effects: At very high concentrations, this compound might exhibit off-target effects. | Use the lowest effective concentration of this compound as determined by a dose-response curve. The typical IC50 for FFA2 is around 9 nM.[1][4][5] Concentrations in the low nanomolar to micromolar range are generally recommended for in vitro assays.[2] |
| Experimental Artifact: The observed effect may be an artifact of the detection method or reagents used. | Include appropriate controls, such as vehicle-only and agonist-only wells. Validate your assay with a known FFA2 agonist and antagonist to ensure it is performing as expected. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | IC50 | Reference |
| FFA2 Antagonism | FFA2/GPR43 | Human | 9 nM | [1][4][5][12] |
| Acetate-Induced Neutrophil Migration | FFA2 | Human | 27 nM | [11] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 200 mg/mL (412.37 mM) | [1] |
| DMSO | 100 mM | [4][5] |
| DMSO | 2 mg/mL | [11] |
| Ethanol | 100 mM | [4][5] |
Experimental Protocols & Methodologies
Protocol 1: Human Neutrophil Migration Assay (Modified Boyden Chamber)
This protocol outlines a common method for assessing the effect of this compound on SCFA-induced neutrophil migration.
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or red blood cell lysis. Resuspend the purified neutrophils in an appropriate assay buffer (e.g., HBSS with 0.1% BSA).
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Make serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Assay Setup:
-
Add the chemoattractant solution (e.g., acetate or propionate at its EC80 concentration) to the lower wells of a modified Boyden chamber.
-
Place a polycarbonate filter (typically 3-5 µm pore size) over the lower wells.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Quantification:
-
After incubation, remove the filter.
-
Wipe the upper surface of the filter to remove non-migrated cells.
-
Fix and stain the migrated cells on the lower surface of the filter.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified using a plate reader-based method after labeling with a fluorescent dye like Calcein-AM.
-
Protocol 2: CD11b Activation Assay in Human Whole Blood
This protocol describes a method to measure the inhibitory effect of this compound on neutrophil activation in a more physiologically relevant setting.[2]
-
Blood Collection: Collect fresh human whole blood into tubes containing an anticoagulant (e.g., sodium heparin).
-
Compound and Agonist Preparation:
-
Prepare a stock solution of this compound in DMSO. Make serial dilutions to be added to the blood samples.
-
Prepare a stock solution of the SCFA agonist (e.g., sodium acetate).
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the this compound dilutions or vehicle control.
-
Add fresh whole blood to each well and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Add the SCFA agonist to stimulate the neutrophils and incubate for an additional period (e.g., 30-60 minutes) at 37°C.
-
-
Staining:
-
Add a fluorescently labeled anti-CD11b antibody to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add a red blood cell lysis buffer to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population based on their forward and side scatter characteristics.
-
Quantify the mean fluorescence intensity (MFI) of the CD11b staining.
-
Calculate the percentage inhibition of CD11b upregulation by this compound compared to the agonist-only control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 6. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GLPG0974 | FFA2 antagonist | CAS# 1391076-61-1 | InvivoChem [invivochem.com]
- 11. GLPG0974 = 98 HPLC 1391076-61-1 [sigmaaldrich.com]
- 12. GLPG0974 | GPR | TargetMol [targetmol.com]
- 13. Assessment of neutrophil activation in whole blood by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Selectivity of (S)-GLPG0974
This technical support center is designed for researchers, scientists, and drug development professionals working with the FFA2 antagonist, (S)-GLPG0974. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a potent antagonist of the human free fatty acid receptor 2 (FFA2), with a reported IC50 of 9 nM. It exhibits selectivity for human FFA2 over the closely related free fatty acid receptor 3 (FFA3) and does not show significant activity at rodent FFA2 orthologs.[1] However, a comprehensive profile of its activity against a broader panel of G protein-coupled receptors (GPCRs) is not extensively published. Therefore, it is crucial for researchers to perform their own selectivity profiling to identify any potential off-target effects relevant to their specific experimental context.
Q2: My this compound is showing unexpected agonist-like activity. Why is this happening?
While primarily characterized as an antagonist, this compound has been reported to act as a positive allosteric modulator (PAM) under certain experimental conditions.[2][3][4] This means that in the presence of other FFA2 ligands or allosteric modulators, it can potentiate receptor signaling, leading to an apparent agonist effect.[2][3] This dual activity can complicate the interpretation of experimental results.
Q3: How can I improve the selectivity of my this compound-based compounds?
Enhancing selectivity is a key challenge in drug development. Here are some rational approaches:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound and assess the impact on both on-target potency and off-target activity.
-
Targeting Allosteric Sites: Explore modifications that might shift the binding mode from the orthosteric site to an allosteric site, which is often less conserved across receptor subtypes.
-
Exploiting Receptor Differences: Even within highly conserved binding sites, minor differences in amino acid residues, receptor flexibility, or hydration patterns between FFA2 and off-target receptors can be exploited to design more selective ligands.
-
Computational Modeling: Utilize molecular docking and dynamics simulations to predict how structural modifications might influence binding affinity and selectivity for FFA2 versus other GPCRs.
Q4: What are the key signaling pathways to monitor when assessing FFA2 activity and selectivity?
FFA2 is known to couple to at least two major G protein signaling pathways:
-
Gαi/o pathway: Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6]
-
Gαq/11 pathway: Activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+) and activation of protein kinase C.[5][6][7]
-
β-Arrestin Recruitment: Like many GPCRs, FFA2 activation can also lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor desensitization.[7]
Monitoring all three pathways can provide a comprehensive understanding of a compound's functional selectivity and potential for biased agonism or antagonism.
Troubleshooting Guides
Issue 1: High Variability in Functional Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Line Instability | Ensure you are using a stable cell line with consistent expression of FFA2. Regularly check cell morphology and passage number. |
| Reagent Inconsistency | Use freshly prepared reagents and validate the activity of your agonist stock. |
| Assay Conditions | Optimize assay parameters such as cell density, incubation times, and agonist concentration to ensure a robust and reproducible signal window. |
| Ligand Solubility | Poor solubility of this compound or its analogs can lead to inconsistent results. Verify solubility in your assay buffer and consider using a carrier solvent like DMSO at a final concentration that does not affect cell viability. |
Issue 2: Difficulty in Distinguishing Antagonism from Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Lack of Specificity Data | The observed effect may be due to interaction with another receptor expressed in your cell system. |
| Solution: Conduct a comprehensive selectivity screen against a panel of relevant GPCRs. A common approach is to use a commercially available service that screens against a broad range of receptors. | |
| Complex Pharmacology | The compound may exhibit partial agonism or inverse agonism at FFA2 or off-target receptors. |
| Solution: Perform detailed concentration-response curves in the absence and presence of a known FFA2 agonist to fully characterize the pharmacological profile. | |
| Cellular Context | The expression levels of signaling partners can influence the observed functional outcome. |
| Solution: If possible, confirm key findings in a more physiologically relevant cell system or primary cells that endogenously express FFA2. |
Quantitative Data Presentation
A crucial step in enhancing the selectivity of this compound is to systematically quantify its potency and the potency of its analogs at the target receptor (FFA2) and a panel of relevant off-target receptors. Below is a template for presenting such data.
Table 1: Selectivity Profile of this compound Analogs
| Compound | FFA2 IC50 (nM) | FFA3 IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | ... | Selectivity Ratio (FFA3/FFA2) |
| This compound | 9 | >10,000 | Data not available | Data not available | ... | >1111 |
| Analog 1 | ||||||
| Analog 2 | ||||||
| Analog 3 |
Researchers should populate this table with their own experimental data. A higher selectivity ratio indicates greater selectivity for FFA2 over the off-target receptor.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of the Gαq/11 pathway.
Methodology:
-
Cell Culture: Plate HEK293 or CHO cells stably expressing human FFA2 in black, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound or its analogs in the assay buffer.
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the antagonist dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a known FFA2 agonist (e.g., acetate (B1210297) or propionate) at a concentration that elicits a submaximal response (EC80).
-
Measure the fluorescence intensity over time.
-
-
Data Analysis: Determine the IC50 values for the antagonists by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FFA2 receptor.
Methodology:
-
Cell Line: Use a commercially available cell line that co-expresses FFA2 and a β-arrestin reporter system (e.g., DiscoveRx PathHunter or Promega Tango).
-
Cell Plating: Plate the cells in white, clear-bottom 96-well plates according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of this compound or its analogs.
-
Assay Procedure:
-
Add the antagonist dilutions to the cells and pre-incubate.
-
Add an FFA2 agonist to stimulate the receptor.
-
Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Add the detection reagents.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
-
Data Analysis: Calculate the IC50 values from the concentration-response curves.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing FFA2.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [35S]GTPγS, and varying concentrations of the test antagonist.
-
Agonist Stimulation: Add a known FFA2 agonist to initiate the G protein activation.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination and Detection: Terminate the reaction by rapid filtration through a filter plate, followed by washing to remove unbound [35S]GTPγS. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 values by analyzing the inhibition of agonist-stimulated [35S]GTPγS binding.
Visualizations
References
- 1. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric receptor modulation uncovers an FFA2R antagonist as a positive orthosteric modulator/agonist in disguise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. GLPG0974 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (S)-GLPG0974 Protocol Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving the FFA2 antagonist, (S)-GLPG0974.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2][3] It functions by blocking the binding of short-chain fatty acids (SCFAs), such as acetate (B1210297) and propionate, to FFA2.[2][4] This inhibition prevents the downstream signaling cascades that lead to the activation and migration of immune cells, particularly neutrophils.[1][5]
Q2: What are the known complexities in the activity of this compound?
A2: While primarily an antagonist, this compound has been reported to act as a positive allosteric modulator of FFA2 under specific experimental conditions. This means it can enhance the receptor's response to other ligands, which could lead to unexpected results. Researchers should be aware of this dual activity when interpreting data, especially in the presence of other FFA2 ligands.
Q3: Is this compound active against rodent FFA2?
A3: No, this compound is reported to be active against human and monkey FFA2, but not rodent FFA2.[6] This is a critical consideration when designing in vivo experiments, as the compound may not be suitable for efficacy studies in standard rodent models of inflammation.[6]
Q4: How should this compound be prepared for in vivo administration?
A4: For oral administration in rats, a common vehicle is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of 5 mg/mL.[1] It is recommended to prepare this solution fresh on the day of use.[1] For intraperitoneal injections, a similar suspended solution can be utilized.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in in vitro assays. | 1. Compound solubility: this compound may precipitate in aqueous buffers. 2. Cell passage number: Receptor expression levels can vary with cell passage. 3. Agonist concentration: Suboptimal agonist concentration can shift the IC50. | 1. Ensure complete solubilization in DMSO before diluting in assay buffer. Consider using a solubility-enhancing agent if precipitation is observed. 2. Use cells within a consistent and low passage number range for all experiments. 3. Perform an agonist dose-response curve to determine the EC80 concentration for use in antagonist assays. |
| High background signal in neutrophil activation assays. | 1. Spontaneous neutrophil activation: Neutrophils are sensitive and can be activated by handling. 2. Contaminated reagents: Endotoxins or other contaminants in buffers or media can activate neutrophils. | 1. Handle neutrophils gently, avoid vigorous pipetting, and keep them on ice whenever possible. 2. Use endotoxin-free reagents and sterile techniques throughout the experiment. |
| No inhibition of neutrophil activation observed. | 1. Incorrect compound concentration: Errors in serial dilutions or compound weighing. 2. Assay timing: The pre-incubation time with the antagonist may be insufficient. 3. Cell viability: Poor cell health can lead to a lack of response. | 1. Verify the stock solution concentration and perform accurate serial dilutions. 2. Optimize the pre-incubation time with this compound before adding the agonist. A 15-30 minute pre-incubation is a good starting point. 3. Check cell viability using a method like Trypan Blue exclusion before starting the assay. |
| Variability in in vivo efficacy studies. | 1. Compound administration: Inconsistent dosing or improper gavage technique. 2. Animal health: Underlying health issues in the animal cohort can affect the inflammatory response. 3. Timing of assessment: The disease model's progression and the timing of the endpoint measurement are critical. | 1. Ensure proper training in oral gavage or the chosen administration route to minimize variability. 2. Monitor animal health closely and exclude any animals that show signs of illness unrelated to the experimental model. 3. Conduct a time-course study of the disease model to identify the optimal window for therapeutic intervention and assessment. |
Quantitative Data Summary
In Vitro Potency
| Parameter | Value | Cell Type/Assay Condition |
| IC50 | 9 nM | FFA2 antagonism[1] |
| IC50 | 43 nM | Inhibition of acetate-induced human neutrophil migration (ATP luminescence-based assay)[1] |
In Vivo Dosage and Pharmacokinetics
| Animal Model | Dosage | Administration Route | Key Pharmacokinetic Parameter |
| Sprague-Dawley Rat | 5-10 mg/kg | Oral gavage | Bioavailability of 47%[1] |
| Sprague-Dawley Rat | 1 mg/kg | Intravenous bolus | - |
| Mouse Model of Colitis | 1 mg/kg | Intraperitoneal | -[7] |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Activation Assay
This protocol details the measurement of this compound-mediated inhibition of acetate-induced CD11b activation epitope expression on human neutrophils in whole blood, assessed by flow cytometry.[6]
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
This compound
-
DMSO (cell culture grade)
-
RPMI medium
-
TNFα (Tumor Necrosis Factor-alpha)
-
Cytochalasin B
-
Sodium Acetate
-
Washing/Staining Buffer (W/S Buffer: PBS with 2% heat-inactivated fetal bovine serum and 0.02% EDTA)
-
Normal mouse IgG
-
Anti-CD45, anti-CD16, and anti-CD11b activated epitope antibodies (fluorescently conjugated)
-
FACS™ Lysing Solution
-
Flow cytometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentrations in the assay.
-
Blood Dilution and Priming: Dilute fresh whole blood 1:1 in RPMI medium containing TNFα (final concentration 2 ng/mL) and cytochalasin B (final concentration 20 µg/mL).
-
Incubation with Antagonist: Add the desired concentrations of this compound or vehicle (DMSO) to the diluted blood and incubate for 15 minutes at 37°C.
-
Stimulation: Add sodium acetate to a final concentration of 10 mM to stimulate the neutrophils and incubate for 2 hours at 37°C.
-
Cell Staining:
-
Pellet the cells by centrifugation and resuspend in W/S buffer.
-
Block with normal mouse IgG for 10 minutes at 4°C.
-
Add anti-CD45, anti-CD16, and anti-CD11b activated epitope antibodies and incubate for 30 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis: Add 10 volumes of 1X FACS™ Lysing Solution and incubate for 10 minutes at 37°C.
-
Washing: Wash the cells twice with W/S buffer.
-
Flow Cytometry: Resuspend the cells in 400 µL of W/S buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD45+/CD16high+ neutrophil population and quantify the expression of the CD11b activated epitope. Calculate the percentage of inhibition relative to the vehicle-treated, acetate-stimulated control.
Protocol 2: In Vivo Administration in a Mouse Model of Colitis
This protocol provides a general guideline for the intraperitoneal administration of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.[7]
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
DSS for colitis induction
-
Mice (strain as per experimental design)
-
Sterile syringes and needles
Procedure:
-
Induction of Colitis: Induce colitis in mice by administering DSS in their drinking water as per the established model protocol.
-
Compound Preparation: Prepare a suspension of this compound in the vehicle solution to the desired concentration (e.g., for a 1 mg/kg dose).
-
Administration: From day 3 to day 6 of the colitis induction, administer this compound or vehicle control to the mice via intraperitoneal injection once daily.
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and signs of bleeding.
-
Endpoint Analysis: On day 7, euthanize the mice and collect the colons. Measure colon length and weight. A portion of the colon can be used for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration, and another portion can be fixed for histological analysis.
Visualizations
Caption: FFA2 (GPR43) Signaling Pathway and Point of Inhibition by this compound.
Caption: A generalized experimental workflow for in vitro studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Addressing resistance to (S)-GLPG0974 in cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to (S)-GLPG0974 resistance in cell lines. The information is intended as a guide and may require adaptation for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43).[1][2] It functions by binding to FFAR2 and preventing its activation by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate.[2] Recent structural studies suggest that GLPG0974 acts as an allosteric antagonist, binding to a site adjacent to the orthosteric pocket to block agonist binding.[3] Under certain conditions, it may also act as a positive allosteric modulator.[1][4]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential general mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to GPCR antagonists can generally arise from several mechanisms:
-
Target Alteration: Mutations in the FFAR2 gene could alter the drug-binding site, reducing the affinity of this compound.
-
Receptor Downregulation/Desensitization: Chronic exposure to an antagonist can sometimes lead to a decrease in the total or cell surface expression of the target receptor. This can be mediated by processes like receptor internalization and degradation.
-
Signaling Pathway Alterations: Cells may develop mechanisms to bypass the FFAR2 signaling pathway or upregulate compensatory signaling pathways to overcome the antagonistic effect.
-
Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound, although this is less common for antagonists that act on cell surface receptors.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance can be quantified by comparing the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant rightward shift in the dose-response curve for the resistant line indicates a decrease in sensitivity. This can be assessed using a relevant functional assay, such as an SCFA-induced calcium flux or cAMP accumulation assay.
Q4: Are there any known species-specific differences in the activity of this compound?
Yes, this compound is highly selective for human FFAR2 and does not effectively block rodent orthologs of the receptor. This is an important consideration when working with non-human cell lines.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a step-by-step approach to troubleshoot and characterize potential resistance to this compound.
Initial Assessment: Confirming Resistance
Problem: Decreased or no observable effect of this compound in a previously sensitive cell line.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Confirm the identity and purity of your this compound stock.
-
Prepare fresh dilutions for each experiment.
-
Store the stock solution according to the manufacturer's instructions.
-
-
Cell Line Authentication:
-
Perform short tandem repeat (STR) profiling to confirm the identity of your cell line and rule out cross-contamination.
-
Regularly test for mycoplasma contamination.
-
-
Assay Validation:
-
Include a positive control (e.g., a known FFAR2 agonist like propionate) to ensure the signaling pathway is functional.
-
Use a negative control (e.g., vehicle-treated cells) to establish a baseline.
-
Optimize assay conditions such as cell density and agonist concentration (typically EC80 is used for antagonist assays).[5]
-
Investigating Potential Resistance Mechanisms
If initial checks confirm a loss of sensitivity, the following experiments can help elucidate the underlying mechanism.
Hypothesis 1: Altered FFAR2 Expression
Rationale: A reduction in the number of FFAR2 receptors at the cell surface or a decrease in total receptor expression can lead to reduced antagonist efficacy.
-
Experiment 1.1: Quantify FFAR2 mRNA Levels via qPCR.
-
Experiment 1.2: Assess Total FFAR2 Protein Levels by Western Blot.
-
Experiment 1.3: Measure Cell Surface FFAR2 Expression.
-
Objective: To specifically quantify the amount of receptor present on the plasma membrane, where it is accessible to this compound.
-
Methodology: This can be achieved through cell surface ELISA, flow cytometry with an antibody against an extracellular epitope of FFAR2, or by using a labeled antagonist in a binding assay on whole cells.
-
Hypothesis 2: Altered FFAR2 Signaling Capacity
Rationale: The ability of the receptor to couple to downstream signaling pathways may be compromised in resistant cells.
-
Experiment 2.1: Calcium Flux Assay.
-
Experiment 2.2: cAMP Assay.
-
Experiment 2.3: β-Arrestin Recruitment Assay.
Hypothesis 3: Development of a Resistant Cell Population
Rationale: Prolonged exposure to a drug can select for a subpopulation of cells that are inherently less sensitive.
-
Experiment 3.1: Generation of a Resistant Cell Line.
Quantitative Data Summary
| Parameter | Parental Cell Line | Resistant Cell Line | Interpretation |
| This compound IC50 (Functional Assay) | e.g., 10 nM | e.g., 500 nM | A significant increase indicates resistance. |
| FFAR2 mRNA (Relative Quantity) | e.g., 1.0 | e.g., 0.2 | A decrease suggests transcriptional downregulation. |
| Total FFAR2 Protein (Relative Density) | e.g., 1.0 | e.g., 0.3 | A decrease suggests reduced protein expression. |
| Cell Surface FFAR2 (MFI/OD) | e.g., 8000 | e.g., 2000 | A decrease indicates receptor internalization/downregulation. |
| Agonist EC50 (Functional Assay) | e.g., 50 µM | e.g., 50 µM | No change suggests the agonist binding site is intact. |
| Max Agonist Response (% of Parental) | 100% | e.g., 40% | A decrease suggests impaired signaling capacity. |
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for FFAR2 mRNA Expression[6][7][8][9]
-
RNA Isolation: Isolate total RNA from parental and resistant cell lines using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green Master Mix, validated primers for human FFAR2, and cDNA template.
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR using a standard two-step cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
-
Data Analysis: Calculate the relative expression of FFAR2 in the resistant line compared to the parental line using the ΔΔCt method.
Protocol 2: Western Blot for Total FFAR2 Protein[10][11][12][13][14]
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Note: For some GPCRs, boiling the sample may cause aggregation; it may be beneficial to incubate samples at room temperature for 30 minutes in Laemmli buffer instead.[13][14]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a validated primary antibody against FFAR2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., GAPDH, β-actin) for normalization.
Protocol 3: Intracellular Calcium Flux Assay (FLIPR)[15][16][17][18][19]
-
Cell Plating: Seed cells expressing FFAR2 into a black, clear-bottom 96- or 384-well plate and culture overnight.
-
Dye Loading:
-
Remove culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6) loading buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
Place the plate in a FLIPR instrument.
-
For antagonist mode, add varying concentrations of this compound and incubate.
-
Add a fixed concentration of an FFAR2 agonist (e.g., propionate, at its EC80).
-
Measure the fluorescence signal in real-time.
-
-
Data Analysis: Calculate the change in fluorescence intensity to determine the agonist response and the inhibitory effect of this compound.
Protocol 4: cAMP Measurement (HTRF)[20][21][22][23][24]
-
Cell Plating and Stimulation:
-
Plate FFAR2-expressing cells in a 384-well plate.
-
Add varying concentrations of this compound.
-
Add a fixed concentration of an FFAR2 agonist (e.g., propionate) along with a phosphodiesterase inhibitor like IBMX.
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 1 hour at room temperature.
-
-
Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: The HTRF ratio is inversely proportional to the cAMP concentration. Calculate the IC50 of this compound from the dose-response curve.
Protocol 5: β-Arrestin Recruitment (Tango Assay)[25][26][27][28][29]
-
Cell Transfection and Plating: Use a cell line stably expressing a β-arrestin-TEV protease fusion and a tTA-dependent luciferase reporter (HTLA cells). Transiently transfect these cells with the FFAR2-Tango construct. Plate the transfected cells in a 384-well plate.
-
Compound Addition:
-
Add varying concentrations of this compound.
-
Add a fixed concentration of an FFAR2 agonist.
-
-
Incubation: Incubate the plate for at least 16 hours at 37°C.
-
Luminescence Reading: Add a luciferase substrate and measure the luminescence signal.
-
Data Analysis: An increase in luminescence indicates β-arrestin recruitment. Determine the inhibitory effect of this compound.
Protocol 6: Generating a Resistant Cell Line[30][31][32][33]
-
Determine Initial Concentration: Determine the IC50 of this compound in the parental cell line. Start the selection process with a concentration around the IC20-IC30.
-
Continuous Exposure: Culture the cells in the presence of this compound. Initially, a large portion of cells may die.
-
Dose Escalation: Once the cells recover and are growing steadily, gradually increase the concentration of this compound. This can be done in a stepwise manner, for example, by doubling the concentration at each step.
-
Maintenance and Characterization: Once cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), the resistant cell line can be considered established. The resistance should be periodically confirmed by determining the IC50.
Visualizations
Caption: FFAR2 signaling and the inhibitory action of this compound.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. GLPG0974 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Detection of GPCR mRNA Expression in Primary Cells Via qPCR, Microarrays, and RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of GPCR mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of GPCR mRNA Expression in Primary Cells Via qPCR, Microarrays, and RNA-Sequencing. [escholarship.org]
- 9. Quantification of GPCR mRNA Using Real-Time RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 10. scribd.com [scribd.com]
- 11. 7tmantibodies.com [7tmantibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. revvity.com [revvity.com]
- 19. 4.5. cAMP Analysis by Homogeneous Time-Resolved Fluorescence (HTRF) Assays [bio-protocol.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 23. m.youtube.com [m.youtube.com]
- 24. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 26. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 28. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. oncotarget.com [oncotarget.com]
Technical Support Center: Minimizing Toxicity of (S)-GLPG0974 in Long-Term Studies
Disclaimer: This document is intended for research purposes only. (S)-GLPG0974 is an experimental compound, and its long-term safety profile has not been fully established in publicly available literature. The information provided here is based on the known pharmacology of FFA2 antagonists and general principles of toxicology. Researchers should always conduct their own risk assessments and consult relevant institutional and regulatory guidelines before proceeding with any in vivo studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing long-term studies with this compound, with a focus on anticipating and mitigating potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] Its primary mechanism of action is to block the signaling induced by short-chain fatty acids (SCFAs), such as acetate (B1210297) and propionate, which are produced by the gut microbiota.[3][4] This inhibition primarily affects inflammatory responses mediated by neutrophils.[5][6]
Q2: What is the known safety profile of this compound from clinical studies?
A2: Phase 1 clinical trials in healthy male subjects have shown that this compound is safe and well-tolerated when administered in single doses up to 250 mg and in multiple daily doses up to 400 mg for 14 days.[3][6] These studies did not report significant adverse events. However, these were short-term studies, and comprehensive long-term toxicity data from preclinical or clinical studies are not publicly available.
Q3: What are the potential on-target toxicities to consider in long-term studies with an FFA2 antagonist like this compound?
A3: Based on the known physiological roles of FFA2, potential on-target toxicities from chronic antagonism could include:
-
Metabolic Effects: FFA2 is expressed in pancreatic β-cells and adipocytes, where it is involved in regulating insulin (B600854) secretion and lipolysis.[7][8] Long-term blockade of FFA2 could potentially lead to alterations in glucose homeostasis and lipid metabolism. Studies in FFA2 knockout mice have shown impacts on islet mass and beta-cell survival, suggesting that chronic antagonism could have implications for pancreatic health.[7]
-
Immune System Modulation: FFA2 plays a role in the function of various immune cells.[9] While the intended effect of this compound is to reduce neutrophil-mediated inflammation, long-term suppression of FFA2 signaling could potentially alter immune homeostasis and susceptibility to infections.
-
Gastrointestinal Effects: FFA2 is expressed in the gastrointestinal tract and is involved in gut motility and hormone secretion.[10] Chronic administration of an FFA2 antagonist could potentially lead to gastrointestinal disturbances.
Q4: How can I assess the potential for off-target toxicities of this compound?
A4: Off-target effects are a common source of toxicity for small molecule inhibitors. To assess this for this compound, consider the following approaches:
-
In Vitro Profiling: Screen this compound against a panel of receptors, kinases, and enzymes to identify potential unintended molecular targets.
-
Phenotypic Screening: Utilize cell-based assays that measure a wide range of cellular processes to identify unexpected biological activities.
-
Use of a Structurally Unrelated FFA2 Antagonist: If available, comparing the effects of this compound with a structurally different FFA2 antagonist can help distinguish on-target from off-target effects.
Troubleshooting Guides for In Vivo Studies
This section provides guidance on common issues that may arise during long-term in vivo experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | Include a vehicle-only control group to assess the toxicity of the formulation. Common vehicles for oral gavage include corn oil, carboxymethylcellulose (CMC), or polyethylene (B3416737) glycol (PEG). Ensure the chosen vehicle is well-tolerated in the selected animal model for the duration of the study. |
| Compound-Related Toxicity (On- or Off-Target) | - Conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD). - Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). - At the end of the study, perform comprehensive histopathology on all major organs to identify target organs of toxicity. |
| Improper Gavage Technique | - Ensure personnel are properly trained in oral gavage techniques to prevent esophageal or tracheal injury.[4][5] - Use appropriately sized gavage needles for the animal's weight. - Observe animals for signs of distress during and after gavage. |
Issue 2: High Variability in Experimental Readouts
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation | - Ensure the compound is uniformly suspended or dissolved in the vehicle before each administration. - Prepare fresh formulations regularly to avoid degradation. |
| Variable Drug Exposure | - Conduct pharmacokinetic (PK) studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. - Ensure consistent dosing times and volumes. |
| Biological Variability | - Use a sufficient number of animals per group to achieve statistical power. - Randomize animals to treatment groups. - Standardize housing conditions, diet, and light-dark cycles. |
Key Experimental Protocols
The following are detailed methodologies for key experiments to assess the long-term toxicity of this compound, based on OECD guidelines.
Protocol 1: 90-Day Repeated Dose Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)[11][12][13]
Objective: To evaluate the sub-chronic toxicity of this compound following repeated oral administration for 90 days.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Sprague-Dawley rats (or other appropriate rodent species), 5-6 weeks old
-
Oral gavage needles
-
Standard laboratory animal diet and water
-
Equipment for clinical pathology (hematology, clinical chemistry) and histopathology
Methodology:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Group Allocation: Randomly assign animals to treatment groups (at least 10 males and 10 females per group). Include a vehicle control group and at least three dose levels of this compound. A satellite group for recovery assessment (10 animals of each sex for the high dose and control groups) is recommended.
-
Dose Selection: Dose levels should be based on a prior dose-range finding study. The highest dose should induce some signs of toxicity but not significant mortality. The lowest dose should not produce any observable toxic effects.
-
Administration: Administer this compound or vehicle via oral gavage once daily for 90 consecutive days.[11] Adjust the dose volume based on the most recent body weight measurement.
-
Observations:
-
Daily: Record clinical signs of toxicity and mortality.
-
Weekly: Record body weight and food consumption.
-
At termination (Day 91): Collect blood for hematology and clinical chemistry analysis. Perform a comprehensive gross necropsy of all animals. Collect and preserve all major organs and tissues for histopathological examination. For the satellite group, continue observation for an additional 28 days without treatment before necropsy.
-
-
Data Analysis: Analyze quantitative data (body weight, food consumption, clinical pathology) using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A veterinary pathologist should evaluate all histopathology slides.
Table 1: Key Parameters for 90-Day Toxicity Study
| Parameter | Measurement Frequency |
| Clinical Observations | Daily |
| Body Weight | Weekly |
| Food Consumption | Weekly |
| Hematology | At Termination |
| Clinical Chemistry | At Termination |
| Gross Necropsy | At Termination |
| Histopathology | At Termination |
Protocol 2: In Vivo Metabolic Cage Study
Objective: To assess the impact of long-term this compound administration on metabolic parameters.
Materials:
-
Metabolic cages for rodents
-
Equipment for measuring food and water intake, urine and feces output
-
Glucose meter and insulin ELISA kit
-
Equipment for measuring plasma lipids (triglycerides, cholesterol)
Methodology:
-
Animal Treatment: Treat animals with this compound or vehicle as described in the 90-day toxicity study protocol.
-
Metabolic Cage Acclimatization: Towards the end of the treatment period, acclimatize animals to individual metabolic cages for at least 3 days.
-
Data Collection: Over a 24-hour period, measure:
-
Food and water intake
-
Urine volume and feces weight
-
-
Glucose and Insulin Tolerance Tests:
-
Glucose Tolerance Test (GTT): Fast animals overnight. Administer a bolus of glucose (e.g., 2 g/kg, i.p.) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Fast animals for 4-6 hours. Administer insulin (e.g., 0.75 U/kg, i.p.) and measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Plasma Analysis: At the end of the study, collect blood to measure fasting plasma insulin and lipid levels.
Table 2: Metabolic Parameters to Assess
| Parameter | Measurement |
| Food and Water Intake | 24-hour measurement |
| Urine and Feces Output | 24-hour measurement |
| Glucose Tolerance | Glucose Tolerance Test (GTT) |
| Insulin Sensitivity | Insulin Tolerance Test (ITT) |
| Fasting Insulin | ELISA |
| Plasma Lipids | Triglycerides, Cholesterol |
Visualizations
Signaling Pathways
The following diagrams illustrate the known signaling pathways of the FFA2 receptor, which are blocked by this compound. Understanding these pathways can help researchers anticipate potential on-target effects.
Caption: FFA2 receptor signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for a long-term in vivo toxicity study of this compound.
Caption: Workflow for a 90-day in vivo toxicity study.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting unexpected toxicity observed in an in vivo study.
References
- 1. blog.biobide.com [blog.biobide.com]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of Free Fatty Acid Receptor 2 leads to impaired islet mass and beta cell survival. | Vanderbilt University Medical Center [medsites.vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Evaluation of 90 day repeated dose oral toxicity and reproductive/developmental toxicity of 3'-hydroxypterostilbene in experimental animals | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of Autotaxin Inhibitors for Fibrotic Diseases and Cancer Research
Objective: This guide provides a detailed comparison of prominent autotaxin (ATX) inhibitors, focusing on their mechanism of action, potency, and preclinical efficacy. It is intended for researchers, scientists, and drug development professionals engaged in targeting the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway.
Initial Clarification: The requested topic compared "(S)-GLPG0974 versus other autotaxin inhibitors." It is important to clarify that this compound is an antagonist of the free fatty acid receptor 2 (FFA2/GPR43) and not an autotaxin inhibitor.[1][2] This guide will, therefore, focus on comparing several well-documented autotaxin inhibitors, including a compound from the same developer (Galapagos), Ziritaxestat (GLPG1690), which may be the intended compound of interest.
Introduction to Autotaxin and the ATX-LPA Signaling Pathway
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in generating the bioactive signaling lipid, lysophosphatidic acid (LPA).[3][4] ATX catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) into LPA in the bloodstream.[3][5] LPA then binds to a family of G protein-coupled receptors (LPA receptors 1-6), activating downstream signaling pathways involved in essential cellular processes like proliferation, migration, and survival.[3]
Dysregulation of the ATX-LPA axis has been implicated in the pathogenesis of numerous diseases, particularly those involving fibrosis (such as idiopathic pulmonary fibrosis and liver fibrosis) and cancer.[3][4][6] Consequently, inhibiting ATX has become a significant therapeutic strategy.
References
A Comparative Analysis of (S)-GLPG0974 and Ziritaxestat (GLPG1690) for Researchers
This guide provides a detailed, data-driven comparison of two investigational compounds, (S)-GLPG0974 and ziritaxestat (B607656) (GLPG1690), developed by Galapagos NV. While both molecules have been evaluated for inflammatory and fibrotic diseases, they target distinct signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, experimental data, and clinical findings.
Overview and Mechanism of Action
This compound is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G-protein coupled receptor activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate.[3] By blocking this receptor, this compound aims to inhibit the activation and migration of neutrophils, key immune cells involved in inflammatory processes.[1][3] Its development was primarily focused on inflammatory conditions such as ulcerative colitis.[4]
Ziritaxestat (GLPG1690) , on the other hand, is a selective inhibitor of the enzyme autotaxin (ATX).[5] Autotaxin is a secreted lysophospholipase D that converts lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[6] LPA is a bioactive signaling lipid that, through its receptors (LPARs), mediates a variety of cellular processes, including cell proliferation, migration, and survival.[6] Elevated levels of ATX and LPA are associated with fibrotic diseases, and ziritaxestat was investigated as a potential treatment for idiopathic pulmonary fibrosis (IPF) and systemic sclerosis.[5][6]
In Vitro Potency
The following table summarizes the in vitro potency of this compound and ziritaxestat against their respective targets.
| Compound | Target | Assay | IC50 | Reference |
| This compound | Free Fatty Acid Receptor 2 (FFA2/GPR43) | Inhibition of acetate-induced calcium mobilization in HEK293 cells | 9 nM | [7] |
| Ziritaxestat (GLPG1690) | Autotaxin (ATX) | Enzymatic assay | 131 nM | [7] |
Signaling Pathways
The distinct mechanisms of action of this compound and ziritaxestat are best understood by examining their respective signaling pathways.
Caption: this compound antagonizes the FFA2 receptor, blocking downstream signaling.
Caption: Ziritaxestat inhibits autotaxin, reducing LPA production and signaling.
Pharmacokinetics
A summary of key pharmacokinetic parameters for both compounds in humans is presented below.
| Parameter | This compound | Ziritaxestat (GLPG1690) |
| Route of Administration | Oral | Oral |
| Bioavailability | Good and dose-proportional exposure up to 400 mg daily[3] | 54%[8][9] |
| Metabolism | - | Primarily metabolized by CYP3A4[9] |
| Elimination | - | Majority of the dose recovered in feces (77%)[8][9] |
| Clinical Dose Range Studied | Single doses up to 250 mg; multiple daily doses up to 400 mg[3] | 200 mg and 600 mg once daily in Phase 3[2][10] |
Clinical Development and Outcomes
This compound
This compound progressed to a Phase 2a proof-of-concept study in patients with mild to moderate ulcerative colitis.[4]
-
Phase 1 Studies (NCT01496937, NCT01721980): In healthy volunteers, this compound was found to be safe and well-tolerated with single doses up to 250 mg and multiple daily doses up to 400 mg for 14 days.[3] It demonstrated good and dose-proportional plasma exposure and showed a substantial and sustained inhibition of acetate-stimulated neutrophil activation.[3]
-
Phase 2a Study (NCT01829321): This study evaluated the safety and efficacy of 200 mg of this compound administered twice daily for 4 weeks in 45 patients with ulcerative colitis.[4][11] While the drug was well-tolerated and safe, and biomarkers indicated a reduction in neutrophil activation and influx, there were no significant differences in clinical response, remission, or mucosal healing rates compared to placebo.[11]
Ziritaxestat (GLPG1690)
Ziritaxestat's clinical development was focused on idiopathic pulmonary fibrosis (IPF).
-
Phase 1 Study (NCT02179502): In healthy male volunteers, single and multiple ascending doses of ziritaxestat were safe and well-tolerated, with a favorable pharmacokinetic profile. A dose-dependent decrease in LPA levels was observed, confirming target engagement.
-
Phase 2a FLORA Study (NCT02738801): In 23 adults with IPF, a 600 mg daily dose of ziritaxestat for 12 weeks was generally safe and well-tolerated. The study suggested a potential to prevent lung function decline as measured by forced vital capacity (FVC).
-
Phase 3 ISABELA 1 & 2 Studies (NCT03711162, NCT03733444): These two identically designed, large-scale trials evaluated the efficacy and safety of 200 mg and 600 mg of ziritaxestat daily in over 1,500 IPF patients.[2][10] The primary endpoint was the annual rate of decline in FVC at 52 weeks.[2][10] The trials were prematurely terminated based on the recommendation of an independent data and safety monitoring committee, which concluded that the benefit-risk profile of ziritaxestat no longer supported continuing the studies.[5] Ziritaxestat did not show a significant improvement in the rate of FVC decline compared to placebo.[2][10] Furthermore, an increase in all-cause mortality was observed in the ziritaxestat arms compared to placebo in one of the trials.[2][10]
Experimental Protocols
Neutrophil Activation Assay for this compound
This pharmacodynamic assay was used to demonstrate target engagement of this compound in clinical trials.[3]
Caption: Workflow for the neutrophil activation assay.
Methodology:
-
Whole blood samples are collected from subjects dosed with this compound or placebo.
-
The blood is stimulated ex vivo with sodium acetate, an FFA2 agonist, to induce neutrophil activation.[3]
-
The cells are then stained with a fluorescently labeled monoclonal antibody specific for the activated epitope of CD11b, a marker of neutrophil activation.[3]
-
The expression of the activated CD11b epitope on the surface of neutrophils is quantified using flow cytometry.[3]
-
Inhibition of CD11b expression in the presence of this compound indicates target engagement.[3]
Autotaxin Inhibition Assay for Ziritaxestat
Target engagement for ziritaxestat was determined by measuring the plasma concentration of its product, lysophosphatidic acid (LPA), specifically LPA C18:2.[10] A general protocol for an in vitro autotaxin enzymatic assay is described below.
Caption: General workflow for an autotaxin inhibition assay.
Methodology:
-
Recombinant human autotaxin is pre-incubated with varying concentrations of the test inhibitor (e.g., ziritaxestat) in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate, lysophosphatidylcholine (LPC).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, for example, by the addition of a strong acid or organic solvent.
-
The amount of LPA produced is quantified using a suitable detection method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Summary and Conclusion
This compound and ziritaxestat (GLPG1690) are two distinct small molecules targeting different pathways implicated in inflammation and fibrosis. This compound, an FFA2 antagonist, showed promise in early clinical studies by effectively inhibiting neutrophil activation. However, in a Phase 2a trial for ulcerative colitis, this did not translate into significant clinical efficacy. Ziritaxestat, an autotaxin inhibitor, was advanced to Phase 3 for the treatment of IPF based on a strong scientific rationale and encouraging Phase 2a data. Ultimately, the large-scale clinical trials failed to demonstrate efficacy and raised safety concerns, leading to the discontinuation of its development.
This comparative guide highlights the importance of robust preclinical and early clinical data to support the progression of drug candidates. While both this compound and ziritaxestat demonstrated target engagement, their clinical outcomes underscore the complexity of translating modulation of a specific biological pathway into meaningful therapeutic benefit in complex human diseases. The detailed experimental data and methodologies provided herein serve as a valuable resource for researchers working on related targets and disease areas.
References
- 1. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpg.com [glpg.com]
- 5. reports.glpg.com [reports.glpg.com]
- 6. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Validating (S)-GLPG0974 Efficacy: A Comparative Guide Using Genetic Models
For Researchers, Scientists, and Drug Development Professionals
(S)-GLPG0974, a potent and selective antagonist of the free fatty acid receptor 2 (FFA2), has shown promise in modulating inflammatory responses. However, its species-specific activity, being potent on human FFA2 but not on its rodent orthologs, necessitates the use of sophisticated genetic models for preclinical validation. This guide provides a comparative analysis of this compound's efficacy, validated through such models, and contrasts its performance with alternative approaches, supported by experimental data.
FFA2 Signaling Pathway in Neutrophils
Free fatty acid receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor that is highly expressed on immune cells, particularly neutrophils.[1][2] Its endogenous ligands are short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolic byproducts of gut microbiota.[1] The activation of FFA2 in neutrophils by SCFAs triggers a signaling cascade that is crucial for the innate immune response.
FFA2 can couple to two main G protein pathways: Gαi/o and Gαq/11.[1][2]
-
Gαi/o Pathway: This is the canonical pathway for neutrophil chemotaxis. Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is essential for guiding neutrophils to sites of inflammation.[1]
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), a key step in neutrophil activation, including degranulation and the production of reactive oxygen species (ROS).[1]
This compound acts as an antagonist at this receptor, blocking the downstream signaling initiated by SCFAs and thereby inhibiting neutrophil migration and activation.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(S)-GLPG0974: A Comparative Analysis in Inflammatory Disease Models
(S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor implicated in the modulation of inflammatory responses. This guide provides a comparative analysis of this compound's performance, primarily focusing on its effects in human clinical trials for ulcerative colitis and in vitro studies on human neutrophils, due to its species-specific activity which limits preclinical evaluation in common rodent models.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by blocking the FFA2 receptor, which is highly expressed on immune cells, particularly neutrophils.[1][2] Endogenous ligands for FFA2, such as short-chain fatty acids (SCFAs) produced by gut microbiota, activate the receptor, leading to neutrophil chemotaxis, activation, and degranulation, thereby contributing to inflammation.[1][2] By antagonizing this receptor, this compound inhibits these pro-inflammatory neutrophil functions.[3][4]
The signaling cascade initiated by FFA2 activation is multifaceted, involving coupling to both Gαi/o and Gαq/11 G-protein subunits, as well as β-arrestin pathways.[1] The Gαi/o pathway is primarily linked to the chemotactic responses of neutrophils.[1]
Comparative Performance Data
Due to the inactivity of this compound in rodent models, this comparative analysis focuses on human clinical data from studies in healthy volunteers and patients with ulcerative colitis, alongside in vitro findings.
In Vitro Potency
This compound is a highly potent antagonist of the human FFA2 receptor.
| Compound | Target | Assay | Potency (IC50) |
| This compound | Human FFA2 | Calcium Flux Assay | 9 nM[5] |
Clinical Efficacy in Ulcerative Colitis (Phase 2a Study)
A proof-of-concept study evaluated the efficacy and safety of this compound in patients with mild-to-moderate ulcerative colitis. While the study did not meet its primary clinical endpoints based on the Mayo score, it demonstrated target engagement through significant effects on key biomarkers of neutrophil activity.[4]
| Parameter | This compound (200 mg b.i.d.) | Placebo |
| Change in MPO-positive cells in colon biopsies (median % change from baseline) | -33%[4] | -5%[4] |
| Proportion of patients with reduced MPO-positive cells | 61%[4] | 28%[4] |
| Change in Fecal Calprotectin (median % change from baseline) | -30%[4] | +24%[4] |
| Clinical Response (Mayo Score) | No significant difference vs. placebo[4] | No significant difference vs. GLPG0974[4] |
| Clinical Remission (Mayo Score) | No significant difference vs. placebo[4] | No significant difference vs. GLPG0974[4] |
Pharmacodynamic Effects in Healthy Volunteers (Phase 1 Studies)
Phase 1 studies in healthy male subjects demonstrated that this compound was safe and well-tolerated, and it effectively inhibited neutrophil activation in a dose-dependent manner.[3][6][7]
| Dosage | Effect on Acetate-Induced CD11b Activated Epitope Expression |
| Single doses up to 250 mg | Dose-dependent inhibition[3][7] |
| Multiple daily doses up to 400 mg for 14 days | Substantial and sustained inhibition[3][7] |
| 200 mg b.i.d. | Apparent maximal inhibition of neutrophil activation[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Neutrophil Isolation from Human Blood
A standard method for isolating neutrophils from whole blood is density gradient centrifugation.
Protocol:
-
Collect whole blood in heparinized tubes.
-
Carefully layer the blood over an equal volume of Ficoll-Paque PLUS.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.
-
Aspirate the upper layers, leaving the granulocyte/erythrocyte pellet.
-
Resuspend the pellet in Hank's Balanced Salt Solution (HBSS) and mix with a 3% dextran solution.
-
Allow erythrocytes to sediment for 20-30 minutes.
-
Collect the leukocyte-rich supernatant.
-
Pellet the leukocytes by centrifugation and lyse contaminating red blood cells using an RBC Lysis Buffer.
-
Wash the neutrophil pellet with HBSS and resuspend in the appropriate assay buffer.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Protocol:
-
Place the chemoattractant solution (e.g., acetate or fMLP) in the lower wells of a Boyden chamber.
-
Place a polycarbonate filter with a 3-5 µm pore size over the lower wells.
-
Isolate human neutrophils and resuspend them in an appropriate buffer (e.g., HBSS with 0.1% BSA).
-
Pre-incubate the neutrophils with different concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Add the neutrophil suspension to the upper wells of the Boyden chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Remove the filter, wipe the upper surface to remove non-migrated cells, and fix and stain the migrated cells on the lower surface.
-
Quantify the migrated cells by microscopy or by pre-labeling cells with a fluorescent dye like Calcein-AM and measuring fluorescence in a plate reader.
Flow Cytometry Analysis of Neutrophil Activation (CD11b Expression)
This method quantifies the expression of the activation marker CD11b on the surface of neutrophils.
Protocol:
-
Isolate human neutrophils as described previously.
-
Resuspend neutrophils in a suitable buffer at a concentration of 1 x 10^6 cells/mL.
-
In a 96-well plate or flow cytometry tubes, add the neutrophil suspension.
-
Add varying concentrations of this compound or a vehicle control and incubate for 30 minutes at 37°C.
-
Add a neutrophil stimulant (e.g., acetate) to the appropriate wells/tubes and incubate for 15-30 minutes at 37°C. Include unstimulated controls.
-
Stop the stimulation by placing the samples on ice.
-
Centrifuge the cells and resuspend the pellet in a staining buffer containing a fluorescently-labeled anti-CD11b antibody and an appropriate isotype control.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the final cell pellet in buffer and acquire the samples on a flow cytometer.
-
Analyze the data by gating on the neutrophil population and quantifying the Mean Fluorescence Intensity (MFI) for CD11b.
Comparative Analysis with Alternatives
Direct comparative clinical trial data for this compound against other anti-inflammatory drugs is not publicly available. The primary comparison in clinical settings has been against a placebo.[4]
In the context of inhibiting neutrophil activation, corticosteroids like dexamethasone (B1670325) are a well-established class of anti-inflammatory drugs. Dexamethasone has been shown to inhibit the expression of CD11b on neutrophils in a dose-dependent manner.[9] This provides an indirect point of comparison for the mechanism of action. While this compound specifically targets the FFA2 pathway, dexamethasone has broader anti-inflammatory effects through genomic and non-genomic mechanisms.[10]
Other FFA2 antagonists have been developed, such as CATPB . In vitro studies have shown that both GLPG0974 and CATPB can inhibit neutrophil activation triggered by orthosteric FFA2 agonists.[11] However, detailed comparative studies on their relative potency and efficacy in various functional assays are limited in the public domain.
Conclusion
This compound is a potent and selective antagonist of the human FFA2 receptor that has demonstrated clear target engagement by inhibiting neutrophil activation and infiltration in human studies. While it did not show a clinical benefit in a Phase 2a study in ulcerative colitis based on the Mayo score, the significant effects on biomarkers of neutrophil activity suggest a potential role for FFA2 antagonism in neutrophil-driven inflammatory diseases.[4] The lack of activity in rodents has been a significant hurdle for extensive preclinical evaluation in a wide range of disease models. Future research, potentially utilizing primate models or advanced in vitro systems, and direct comparative studies with other anti-inflammatory agents will be crucial to fully elucidate the therapeutic potential of this compound and the broader strategy of FFA2 antagonism in inflammatory diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of isoproterenol and dexamethasone on the lipopolysaccharide induced expression of CD11b on bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. biorxiv.org [biorxiv.org]
A Comparative Guide to FFA2 and GPR84 Antagonism: Cross-Validating (R)-GLPG0974 and Alternatives
An important clarification on the target of GLPG0974 is necessary for a precise comparative analysis. The compound GLPG0974 is a selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. The user's query referenced "(S)-GLPG0974" and the target GPR84. However, the literature consistently identifies the active enantiomer as the (R)-form and its target as FFA2. In contrast, G-protein coupled receptor 84 (GPR84) is a distinct receptor, and a key antagonist for this target is GLPG1205. This guide will, therefore, provide a cross-validation of GLPG0974's performance against its intended target, FFA2, and compare the GPR84 antagonist, GLPG1205, with other emerging alternatives for GPR84, thereby addressing the user's underlying interest in comparing these related inflammatory targets.
This guide provides a detailed comparison of the performance of GLPG0974 and GPR84 antagonists, supported by experimental data, for researchers, scientists, and drug development professionals.
I. Comparative Analysis of FFA2 and GPR84 Antagonists
The following tables summarize the quantitative data for GLPG0974 and key GPR84 antagonists from various in vitro and in vivo studies.
Table 1: In Vitro Potency of FFA2 and GPR84 Antagonists
| Compound | Target | Assay Type | Species | IC50 (nM) | Reference |
| GLPG0974 | FFA2 (GPR43) | Calcium Mobilization | Human | 9 | |
| Neutrophil Migration | Human | 27 | |||
| Neutrophil Migration (90% plasma) | Human | 43 | |||
| GLPG1205 | GPR84 | GTPγS Binding (DIM-induced) | Human | 54 | |
| Neutrophil Chemotaxis (embelin-induced) | Human | 11 | |||
| Neutrophil Migration | Human | 128 | |||
| LMNL6511 | GPR84 | Not Specified | Not Specified | >30x more potent than GLPG1205 | |
| GPR84 antagonist 2 | GPR84 | Calcium Mobilization | Human | 8.95 | |
| TUG-2181 | GPR84 | Not Specified | Not Specified | 34 |
Table 2: Clinical Development and Pharmacokinetics
| Compound | Target | Development Status | Key Clinical Findings | Pharmacokinetic Profile | Reference |
| GLPG0974 | FFA2 (GPR43) | Phase 2 for Ulcerative Colitis (discontinued) | Safe and well-tolerated up to 400 mg daily. Did not meet efficacy endpoints in UC. | Good and dose-proportional exposure. | |
| GLPG1205 | GPR84 | Phase 2 for Ulcerative Colitis (discontinued), Phase 2 for Idiopathic Pulmonary Fibrosis | Safe and well-tolerated. Did not meet efficacy endpoints in UC. | Rapid absorption, long apparent terminal half-life (>1 day). | |
| LMNL6511 | GPR84 | Phase 1b | Completed first-in-human Phase 1 trial. | Not publicly available. |
II. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of FFA2 and GPR84, along with a typical experimental workflow for characterizing their antagonists.
Caption: FFA2 (GPR43) signaling pathway activated by SCFAs and inhibited by GLPG0974.
A Comparative Guide to (S)-GLPG0974 and PAT-048: Differentiated Mechanisms for Modulating Inflammatory and Fibrotic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct small molecule inhibitors, (S)-GLPG0974 and PAT-048. While both compounds have been investigated for their therapeutic potential in inflammatory and fibrotic diseases, they operate through fundamentally different mechanisms of action. This compound is a potent and selective antagonist of the free fatty acid receptor 2 (FFA2), also known as GPR43, a key regulator of neutrophil-mediated inflammation. In contrast, PAT-048 is a robust inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of the pro-fibrotic lipid mediator, lysophosphatidic acid (LPA).
This document outlines their respective biochemical and cellular activities, pharmacokinetic profiles, and in vivo efficacy, supported by experimental data. Detailed protocols for key assays and visualizations of their distinct signaling pathways are provided to facilitate a deeper understanding of their individual attributes and potential therapeutic applications.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and PAT-048, offering a side-by-side comparison of their in vitro potency and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | PAT-048 | Reference(s) |
| Target | Free Fatty Acid Receptor 2 (FFA2/GPR43) | Autotaxin (ATX/ENPP2) | [1][2][3],[4][5] |
| Mechanism of Action | Antagonist | Inhibitor | [1][2][3],[4][5] |
| IC₅₀ | 9 nM (for FFA2) | 20 nM (in mouse plasma) | [1],[4][5] |
| IC₉₀ | Not Reported | 200 nM (in mouse plasma) | [4] |
| Selectivity | Selective for FFA2 over FFA3 | Selective for Autotaxin | [2] |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | PAT-048 | Reference(s) |
| Species | Rat | Mouse | [6], |
| Route of Administration | Oral | Oral | , |
| Bioavailability | 47% | Orally active | ,[5] |
| Dosing Regimen (In Vivo Efficacy Studies) | 200 mg twice daily (in human ulcerative colitis trial) | 20 mg/kg once daily (in mouse dermal fibrosis model) | [7],[5] |
| Observed In Vivo Effect | Sustained inhibition of acetate-stimulated neutrophil activation in humans. | >90% inhibition of plasma ATX activity in mice. | [8],[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and PAT-048 are provided below.
Acetate-Induced Neutrophil Migration Assay (for this compound)
This assay evaluates the ability of this compound to inhibit the migration of human neutrophils towards a chemoattractant, acetate (B1210297), which is a known agonist of FFA2.
1. Isolation of Human Neutrophils:
-
Whole blood is collected from healthy donors into heparinized tubes.
-
Neutrophils are isolated using density gradient centrifugation (e.g., using Ficoll-Paque), followed by dextran (B179266) sedimentation to separate them from red blood cells.
-
Contaminating red blood cells are removed by hypotonic lysis.
-
The purified neutrophils are washed and resuspended in a suitable assay buffer.
2. Chemotaxis Assay (Boyden Chamber):
-
A Boyden chamber or a similar transwell system with a porous membrane (typically 3-5 µm pores) is used.
-
The lower chamber is filled with assay buffer containing a predetermined concentration of acetate as the chemoattractant.
-
The isolated neutrophils are pre-incubated with various concentrations of this compound or vehicle control.
-
The pre-treated neutrophils are then added to the upper chamber.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 60-90 minutes) to allow for cell migration.
3. Quantification of Migration:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The membrane is fixed and stained (e.g., with Diff-Quik).
-
The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy.
-
Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo®) that measures ATP content.
4. Data Analysis:
-
The inhibition of migration at each concentration of this compound is calculated relative to the vehicle control.
-
An IC₅₀ value, the concentration of the compound that causes 50% inhibition of migration, is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Autotaxin Activity Assay (for PAT-048)
This assay measures the enzymatic activity of autotaxin and the inhibitory effect of PAT-048 using a fluorogenic substrate.
1. Reagents and Materials:
-
Recombinant human autotaxin (ATX) enzyme.
-
Fluorogenic autotaxin substrate, such as FS-3, which is an LPC analog with a fluorophore and a quencher.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and detergents).
-
96-well black plates suitable for fluorescence measurements.
-
Fluorescence plate reader.
2. Assay Procedure:
-
A stock solution of PAT-048 is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in assay buffer.
-
The recombinant ATX enzyme is diluted to a working concentration in cold assay buffer.
-
In the 96-well plate, the assay buffer, PAT-048 dilutions (or vehicle control), and the diluted ATX enzyme are added to the respective wells.
-
The plate is pre-incubated at 37°C for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate FS-3 to all wells.
3. Measurement:
-
The plate is immediately placed in a fluorescence plate reader pre-heated to 37°C.
-
The fluorescence intensity (e.g., excitation at 485 nm and emission at 528 nm for FS-3) is measured kinetically over a period of time (e.g., 30-60 minutes).
4. Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase over time.
-
The activity of ATX in the presence of PAT-048 is expressed as a percentage of the activity in the vehicle control wells.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of PAT-048.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways modulated by this compound and PAT-048, as well as their respective experimental workflows.
Caption: FFA2 signaling pathway and the antagonistic action of this compound.
Caption: Autotaxin-LPA signaling pathway and the inhibitory action of PAT-048.
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. echelon-inc.com [echelon-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
Benchmarking (S)-GLPG0974: A Comparative Analysis Against Standard of Care in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational FFA2 antagonist, (S)-GLPG0974, with the standard of care treatments for mild-to-moderate ulcerative colitis: mesalamine (a 5-aminosalicylic acid) and corticosteroids. The comparison focuses on their mechanisms of action and their effects on neutrophils, key effector cells in the pathophysiology of ulcerative colitis.
Executive Summary
This compound is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor highly expressed on neutrophils. By blocking FFA2, this compound inhibits neutrophil migration and activation, a key driver of inflammation and tissue damage in ulcerative colitis. While it showed promise in preclinical and early clinical studies by effectively engaging its target, it did not demonstrate a significant clinical benefit in a Phase 2a study for ulcerative colitis.
The current standard of care for mild-to-moderate ulcerative colitis primarily involves mesalamine, with corticosteroids used for patients who do not respond to first-line therapy. Mesalamine has a broad anti-inflammatory mechanism, including the inhibition of inflammatory mediators and some effects on neutrophil function. Corticosteroids are potent, broad-spectrum immunosuppressants that also impact neutrophil activity. This guide presents available data to facilitate a scientific comparison of these different therapeutic approaches.
Data Presentation: Comparative Analysis
The following tables summarize the key characteristics and available quantitative data for this compound, mesalamine, and corticosteroids, with a focus on their impact on neutrophil function. It is important to note that the data is compiled from various sources and not from direct head-to-head comparative studies.
Table 1: Mechanism of Action and In Vitro Efficacy
| Feature | This compound | Mesalamine (5-ASA) | Corticosteroids (e.g., Prednisolone) |
| Primary Target | Free Fatty Acid Receptor 2 (FFA2/GPR43) | Cyclooxygenase (COX), Lipoxygenase (LOX), NF-κB, PPAR-γ | Glucocorticoid Receptor (GR) |
| Mechanism of Action | Blocks SCFA-induced neutrophil migration and activation. | Reduces production of prostaglandins (B1171923) and leukotrienes; inhibits NF-κB-mediated cytokine production; may reduce neutrophil recruitment. | Broadly suppresses the immune system by inhibiting the transcription of pro-inflammatory genes and promoting the expression of anti-inflammatory genes. |
| In Vitro FFA2 Antagonism (IC50) | 9 nM[1] | Not Applicable | Not Applicable |
| In Vitro Neutrophil Migration Inhibition | IC50: 27 nM (in buffer), 43 nM (in plasma) (acetate-induced)[1] | Inhibition of fMLP-induced migration observed, but specific IC50 values are not consistently reported. | Dose-dependent inhibition of neutrophil migration; peak inhibition observed at 10⁻⁸ M for prednisolone (B192156) in one study.[2] |
| Effect on Neutrophil CD11b Expression | Substantial and sustained inhibition of acetate-stimulated CD11b activated epitope expression.[2][3][4][5] | May reduce CD11b+ immune cell infiltration in colitis models. | Variable effects reported; some studies show no change in expression, while others report a decrease in adhesion.[6] |
Signaling Pathways and Experimental Workflows
FFA2 Signaling Pathway in Neutrophils
The activation of FFA2 by short-chain fatty acids (SCFAs) triggers a signaling cascade that leads to neutrophil activation and migration. This compound acts by blocking this receptor.
References
- 1. Effect of steroid treatment on the migration behaviour of neutrophils in patients with early rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory capacity of different steroids on neutrophil migration across a bilayer of endothelial and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling In Vivo Target Engagement: A Comparative Analysis of (S)-GLPG0974 and Other FFA2 Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-GLPG0974, a selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), with other modulators of this target. Supported by experimental data, this document delves into the in vivo and ex vivo evidence of target engagement, offering insights into the therapeutic potential of targeting FFA2 in inflammatory diseases.
This compound is an experimental drug that acts as a potent and selective antagonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1] This receptor is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are produced by the gut microbiota.[2][3] FFA2 is highly expressed on immune cells, particularly neutrophils, and plays a crucial role in their activation and migration, making it a promising target for inflammatory conditions such as ulcerative colitis.[4][5] this compound was developed to inhibit this neutrophil-driven inflammation.[6]
This guide will compare this compound with another FFA2 antagonist, CATPB, and an allosteric modulator, AZ1729, to provide a comprehensive overview of their mechanisms and performance in relevant assays.
Comparative Analysis of FFA2 Modulators
The following table summarizes the key characteristics and available in vivo/ex vivo data for this compound, CATPB, and AZ1729.
| Feature | This compound | CATPB | AZ1729 |
| Mechanism of Action | Selective FFA2 Antagonist[1] | FFA2 Antagonist / Inverse Agonist[7] | FFA2 Allosteric Agonist / Positive Allosteric Modulator (PAM)[8] |
| Reported IC50/pKi | IC50 = 9 nM[9] | pKi = 7.87 | pEC50 = 6.9 (cAMP), 7.23 (GTPγS binding) |
| Key In Vivo/Ex Vivo Assay | Inhibition of acetate-induced CD11b activation on human neutrophils[2][10] | Inhibition of acetate-induced MAPK signaling[7] | Potentiation of SCFA-induced neutrophil migration[11] |
| In Vivo/Ex Vivo Data | Ulcerative Colitis Patients (200 mg, b.i.d. for 4 weeks): - Median reduction in MPO-positive cells: -33% (vs. -5% for placebo)[4]- Median reduction in fecal calprotectin: -30% (vs. +24% for placebo)[4]Healthy Volunteers: - Dose-dependent inhibition of acetate-stimulated neutrophil activation[2][12] | Data from in vivo studies in relevant disease models is limited. Primarily characterized in vitro. | In vitro data shows potentiation of propionate-induced neutrophil migration.[11] In vivo data in specific disease models is not readily available. |
| Species Selectivity | Active on human and monkey FFA2; inactive on rodent FFA2[3][13] | Selective for human over mouse FFA2[7] | Information on species selectivity is not as extensively documented as for the antagonists. |
Experimental Methodologies
A cornerstone for assessing the in vivo target engagement of FFA2 modulators is the neutrophil activation assay. This ex vivo assay provides a pharmacodynamic marker of the drug's effect on its target cells.
Neutrophil Activation Assay (Whole Blood)
Objective: To measure the ability of an FFA2 modulator to inhibit or enhance SCFA-induced activation of neutrophils in a whole blood sample.
Principle: Activation of neutrophils leads to the upregulation of surface markers, such as the activated epitope of CD11b. This can be quantified using flow cytometry.
Protocol:
-
Blood Collection: Whole blood is collected from subjects (human or primate) into heparinized tubes.
-
Compound Incubation: Aliquots of the whole blood are incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified period.
-
Stimulation: The blood samples are then stimulated with an FFA2 agonist, typically sodium acetate, to induce neutrophil activation.
-
Staining: Following stimulation, the cells are stained with a fluorescently labeled antibody specific for the activated epitope of CD11b.
-
Red Blood Cell Lysis: Red blood cells are lysed to allow for the analysis of the leukocyte population.
-
Flow Cytometry: The samples are analyzed on a flow cytometer. Neutrophils are identified based on their forward and side scatter properties, and the mean fluorescence intensity (MFI) of the CD11b activation marker is quantified.
-
Data Analysis: The percentage inhibition of acetate-induced CD11b activation is calculated for each concentration of the test compound relative to the vehicle control.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the FFA2 signaling pathway and a typical experimental workflow.
Caption: FFA2 receptor signaling upon activation by SCFAs, leading to neutrophil activation, and its inhibition by this compound.
Caption: A typical experimental workflow for assessing FFA2 target engagement using a neutrophil activation assay.
Caption: Logical relationship of different FFA2 modulators to the receptor and their resulting effect on neutrophil activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. glpg.com [glpg.com]
- 7. CATPB | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 8. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A single extracellular amino acid in Free Fatty Acid Receptor 2 defines antagonist species selectivity and G protein selection bias - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on (S)-GLPG0974: A Comparative Guide
For researchers, scientists, and drug development professionals investigating inflammatory diseases, (S)-GLPG0974 has emerged as a significant subject of study. This guide provides a comprehensive comparison of this compound with a key alternative, CATPB, both potent antagonists of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. The following sections detail their synthesis, biological activities, and the experimental protocols necessary to replicate and build upon published findings.
Comparative Analysis of FFA2 Antagonists
This compound and CATPB are both selective antagonists for the human FFA2 receptor, exhibiting limited activity on rodent orthologs. This species selectivity is an important consideration for preclinical study design. Below is a summary of their reported biological activities.
| Parameter | This compound | CATPB | Reference |
| Target | Free Fatty Acid Receptor 2 (FFA2/GPR43) | Free Fatty Acid Receptor 2 (FFA2/GPR43) | [1][2] |
| Mechanism of Action | Antagonist | Inverse Agonist / Antagonist | [1][2] |
| IC50 (hFFA2) | 9 nM | ~320 nM (GTPγS assay, propionate-stimulated) | [1][3] |
| Ki (hFFA2) | Not explicitly reported | 7.87 (pKi) | [2] |
| Key In Vitro Effect | Inhibition of acetate-induced neutrophil migration | Inhibition of propionate-stimulated GTPγS incorporation | [1][3] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of FFA2 antagonism, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to study them.
FFA2 Signaling Pathway
Activation of the G-protein coupled receptor FFA2 by short-chain fatty acids (SCFAs) triggers downstream signaling through two primary pathways: Gαi/o and Gαq/11. The Gαi/o pathway inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. The Gαq/11 pathway activates phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways are central to neutrophil chemotaxis and activation.
Caption: FFA2 Signaling Pathway and Points of Inhibition.
Experimental Workflow for Evaluating FFA2 Antagonists
A typical workflow to replicate published findings on FFA2 antagonists involves synthesis of the compounds, followed by a series of in vitro assays to characterize their activity.
Caption: Experimental Workflow for FFA2 Antagonist Evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following sections outline the synthesis and key in vitro assays for this compound and its alternatives.
Synthesis of this compound
The synthesis of this compound is described by Pizzonero et al. in the Journal of Medicinal Chemistry (2014). While the full experimental details are found in the supplementary information of the publication, the key steps involve the coupling of a chiral azetidine (B1206935) core with benzo[b]thiophene-3-carboxylic acid and a subsequent reaction with a protected 4-aminobutanoic acid derivative, followed by deprotection.
Synthesis of CATPB
The synthesis of CATPB, (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid, involves the coupling of (S)-3-amino-4-(4-(trifluoromethyl)phenyl)butanoic acid with 2-(3-chlorophenyl)acetic acid. The synthesis of the chiral amino acid precursor is a critical step and can be achieved through various asymmetric synthesis routes.
In Vitro Functional Assays
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event of Gαq/11 activation.[4][5]
-
Cell Culture: Use a cell line stably expressing the human FFA2 receptor (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the antagonist (this compound or CATPB) to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a known FFA2 agonist (e.g., propionate (B1217596) or acetate) at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the agonist response by the antagonist and determine the IC50 value.
This assay assesses the ability of an antagonist to inhibit the migration of neutrophils towards a chemoattractant, a critical function mediated by FFA2.[6]
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation.
-
Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating the upper and lower chambers.
-
Chemoattractant and Antagonist Addition: Add a chemoattractant (e.g., acetate (B1210297) or propionate) to the lower chamber. Add neutrophils pre-incubated with varying concentrations of the antagonist (this compound or CATPB) to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow for neutrophil migration (e.g., 60-90 minutes).
-
Quantification of Migration: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a microscope and hemocytometer, or by using a fluorescent dye that binds to cellular DNA.
-
Data Analysis: Calculate the percentage of inhibition of neutrophil migration by the antagonist and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
A Head-to-Head Comparison of (S)-GLPG0974 and Similar FFA2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the free fatty acid receptor 2 (FFA2) antagonist (S)-GLPG0974 and other notable compounds with similar mechanisms of action. The content is structured to offer an objective evaluation of their performance based on available experimental data, aiding researchers in the selection of appropriate pharmacological tools and informing drug development strategies.
Introduction to FFA2 and its Antagonists
Free fatty acid receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43), is a promising therapeutic target for a variety of inflammatory and metabolic diseases. Activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, FFA2 plays a crucial role in modulating immune responses, particularly the chemotaxis and activation of neutrophils. Consequently, the development of potent and selective FFA2 antagonists has been a significant focus of research. This guide centers on this compound, a well-characterized FFA2 antagonist, and compares its pharmacological profile with other key compounds in its class.
Quantitative Performance Data
The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound and its comparators.
Table 1: In Vitro Potency of FFA2 Antagonists
| Compound | Target | Assay Type | Potency (IC50/pIC50/pKi) | Species | Reference(s) |
| This compound | FFA2 | Functional Assay (Calcium Flux) | IC50 = 9 nM | Human | [1](--INVALID-LINK----INVALID-LINK-- |
| FFA2 | Neutrophil Migration | IC50 = 27 nM | Human | [2](--INVALID-LINK--) | |
| FFA2 | CD11b Activation | IC50 = 482 nM (in whole blood) | Human | [2](--INVALID-LINK--) | |
| FFA2 | [35S]GTPγS Binding | pIC50 = 7.58 | Human | [3](--INVALID-LINK--) | |
| CATPB | FFA2 | Radioligand Binding | pKi = 7.87 (~13.5 nM) | Human | (--INVALID-LINK--) |
| FFA2 | [35S]GTPγS Binding | pIC50 = 7.63 | Human | [3](--INVALID-LINK--) | |
| TUG-2304 (16l) | FFA2 | cAMP Assay | IC50 = 4 nM | Human | (--INVALID-LINK--) |
| FFA2 | [35S]GTPγS Binding | IC50 = 4 nM | Human | (--INVALID-LINK--) | |
| BTI-A-404 | FFA2 | Functional Assay | IC50 ≈ 10 µM | Human | (--INVALID-LINK--) |
Table 2: Pharmacokinetic Properties of FFA2 Antagonists
| Compound | Species | Route of Administration | Oral Bioavailability (%) | Half-life (t1/2) | Reference(s) |
| This compound | Rat | Oral | 47% | 1.7 hours (IV) | [2](4--INVALID-LINK-- |
| TUG-2304 (16l) | Mouse | Not Specified | Favorable properties reported | Not Specified | (--INVALID-LINK--) |
| CATPB | Not Reported | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental methodologies, the following diagrams illustrate the FFA2 signaling pathway and the workflows of key assays used to characterize these antagonists.
FFA2 Signaling Pathway
Activation of the FFA2 receptor by SCFAs can trigger multiple downstream signaling cascades, primarily through Gαi/o and Gαq/11 pathways, leading to the modulation of cellular functions such as neutrophil chemotaxis.
Caption: FFA2 signaling pathway and point of antagonist intervention.
Experimental Workflow: Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, such as an SCFA.
Caption: Workflow for a typical neutrophil chemotaxis assay.
Experimental Workflow: Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon receptor activation, a key event in FFA2 signaling.
Caption: General workflow for a cell-based calcium flux assay.
Detailed Experimental Protocols
Neutrophil Migration Assay (Boyden Chamber)
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with Ca2+ and Mg2+) to a final concentration of 1-2 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of the antagonist compounds in the assay buffer.
-
Pre-incubation: Incubate the neutrophil suspension with the antagonist or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (e.g., acetate at a final concentration of 10 mM) to the lower wells of a Boyden chamber or a 24-well plate with Transwell inserts (5 µm pore size).
-
Add the pre-treated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Quantification:
-
After incubation, remove the inserts and wipe the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by lysing them and measuring the activity of a cellular enzyme like myeloperoxidase.
-
-
Data Analysis: Plot the percentage of inhibition of migration against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
CD11b Activation Assay (Flow Cytometry)
-
Blood Collection: Collect fresh human whole blood in tubes containing an anticoagulant (e.g., sodium citrate).
-
Compound Incubation: Aliquot the whole blood and incubate with various concentrations of the antagonist or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Neutrophil Activation: Add an FFA2 agonist (e.g., acetate) to stimulate neutrophil activation and incubate for a further period (e.g., 60 minutes) at 37°C.
-
Antibody Staining: Add a fluorescently labeled antibody specific for the activated form of CD11b to the blood samples and incubate in the dark at 4°C for 30 minutes. Co-stain with antibodies against other leukocyte markers (e.g., CD45, CD16) to identify the neutrophil population.
-
Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the neutrophil population (e.g., CD45-positive, side scatter-high) and quantify the mean fluorescence intensity (MFI) of the activated CD11b antibody.
-
Data Analysis: Calculate the percentage of inhibition of CD11b activation for each antagonist concentration relative to the agonist-only control. Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.[5](--INVALID-LINK--)
Calcium Flux Assay
-
Cell Culture: Culture a cell line stably expressing the human FFA2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium. Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the antagonist compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add a pre-determined concentration of an FFA2 agonist (e.g., acetate, typically at its EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2](--INVALID-LINK--)
-
Conclusion
This guide provides a comparative overview of this compound and other FFA2 antagonists, highlighting their in vitro potencies and available pharmacokinetic data. This compound and CATPB emerge as potent antagonists of the human FFA2 receptor with nanomolar efficacy. The novel tetrazole analog of CATPB, TUG-2304, demonstrates even greater potency. The choice of a specific antagonist for research purposes will depend on the experimental context, including the desired potency, the specific signaling pathway under investigation, and the species being studied. The detailed experimental protocols and workflow diagrams provided herein are intended to facilitate the design and execution of robust in vitro studies for the continued exploration of FFA2 pharmacology.
References
- 1. Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of phenobarbital in the cat following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioworld.com [bioworld.com]
- 5. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for (S)-GLPG0974
(S)-GLPG0974 is a research chemical and should be handled only by trained professionals in a laboratory setting. The following information is intended to provide guidance on safety and disposal in the absence of a specific Safety Data Sheet (SDS). All procedures must be conducted in accordance with institutional, local, state, and federal regulations.
This compound is an experimental drug that functions as a potent and selective antagonist for the free fatty acid receptor 2 (FFA2), also known as GPR43.[1][2][3] It is primarily used as a pharmacological tool in research settings to investigate the role of the FFA2 receptor.[3] Given its nature as a bioactive small molecule, proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Summary of Key Compound Data
The following table summarizes essential information for this compound, compiled from available research and supplier data.
| Property | Value |
| IUPAC Name | 4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid |
| Synonyms | GLPG0974 |
| Molecular Formula | C₂₅H₂₅ClN₂O₄S |
| Molar Mass | 485.00 g·mol⁻¹ |
| Mechanism of Action | Potent and selective antagonist of Free Fatty Acid Receptor 2 (FFA2/GPR43) |
| IC₅₀ | 9 nM |
Experimental Protocols for Proper Disposal
Since a specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions is not publicly available, researchers must adhere to general best practices for the disposal of chemical waste in a laboratory setting. The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all generated waste.[4]
Step 1: Waste Identification and Segregation
-
Classify the Waste : Treat all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated lab supplies (e.g., pipette tips, vials, gloves, absorbent paper).
-
Contaminated personal protective equipment (PPE).
-
-
Segregate Waste Streams : Do not mix this compound waste with other waste types unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Solid Waste : Collect chemically contaminated solid waste, such as gloves and vials, in a designated, clearly labeled container lined with a durable plastic bag.[6]
-
Liquid Waste : Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[7] For instance, acids and bases should not be stored in metal containers.[7]
-
Sharps Waste : Any sharps (needles, scalpels) contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 2: Waste Containerization and Labeling
-
Use Appropriate Containers : Ensure all waste containers are in good condition, compatible with the chemical waste, and can be securely sealed.[5] Do not fill liquid waste containers to more than 90% capacity to prevent spills.[7]
-
Label Containers Clearly : All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[8] The label should include:
-
The full chemical name: "this compound".
-
An accurate list of all other constituents and their approximate percentages.
-
The date the waste was first added.
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
Step 3: Storage and Handling
-
Designated Storage Area : Store sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory.[8] This area should be secure, well-ventilated (such as in a fume hood), and have secondary containment to catch any potential leaks.[7]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE when handling this compound and its waste. This includes, at a minimum:
-
A lab coat.
-
Safety glasses or goggles.
-
Chemical-resistant gloves.
-
Step 4: Final Disposal
-
Contact EHS : Never dispose of this compound or its contaminated materials down the drain or in the regular trash.
-
Arrange for Pickup : Follow your institution's procedures to request a hazardous waste pickup from the EHS department or a licensed hazardous waste disposal contractor.[8][9] The waste will typically be transported to a specialized facility for incineration or other approved treatment methods.[10]
This compound Mechanism of Action Visualization
This compound acts as an antagonist at the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR).[2] When activated by its endogenous ligands, short-chain fatty acids (SCFAs), FFA2 can couple to different G proteins (primarily Gαi/o and Gαq/11) to initiate downstream signaling cascades that modulate inflammation and metabolic processes.[11][12][13] this compound blocks this activation, thereby inhibiting these downstream effects, such as neutrophil migration.[2][14]
Caption: FFA2 (GPR43) signaling pathway and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLPG0974 - Wikipedia [en.wikipedia.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. m.youtube.com [m.youtube.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Endogenous ligands of bovine FFAR2/GPR43 display distinct pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (S)-GLPG0974
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-GLPG0974. The following procedures are based on available safety information and general best practices for handling potent research compounds. Given the absence of a comprehensive Safety Data Sheet (SDS), a cautious approach is paramount.
Physical and Chemical Properties
This compound is a potent and selective antagonist of the free fatty acid receptor 2 (FFA2/GPR43).[1] It is an orally available research compound.[2]
| Property | Value | Source |
| Chemical Formula | C₂₅H₂₅ClN₂O₄S | [2] |
| Molecular Weight | 485.00 g/mol | [2] |
| Appearance | White to beige powder | [2] |
| Solubility | DMSO: 2 mg/mL | [2] |
| Storage Temperature | 2-8°C | [2] |
| Storage Class | 11 (Combustible Solids) | |
| WGK (Water Hazard Class) | 3 |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of a complete hazard profile, stringent PPE protocols are required to minimize exposure, particularly when handling the compound in its powder form.
| Operation | Recommended PPE |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Safety glasses with side shields or chemical splash goggles. |
| Solution Preparation and Handling | - Certified chemical fume hood.- Standard lab coat.- Nitrile gloves.- Safety glasses with side shields. |
| General Laboratory Use | - Lab coat.- Nitrile gloves.- Safety glasses. |
Experimental Protocols: Safe Handling and a. Operational Plan
1. Engineering Controls:
-
All work with solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
For larger quantities or when aerosolization is likely, a glove box or isolator is recommended.
2. Weighing and Aliquoting:
-
Perform weighing of the powdered compound in a chemical fume hood on a stable surface.
-
Use anti-static weigh paper or a weighing boat.
-
Carefully transfer the desired amount to a tared container.
-
Clean any spills immediately using a wet paper towel (for small spills) and decontaminate the area. Dispose of cleaning materials as hazardous waste.
3. Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
Add the solvent to the container with the pre-weighed this compound to minimize dust generation.
-
Cap the container securely before mixing or vortexing.
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Remove and dispose of contaminated gloves immediately.
b. Disposal Plan
As a definitive hazard profile for this compound is not available, all waste materials should be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and compatible waste container.- Do not dispose of down the drain or in regular trash.- Arrange for disposal through your institution's certified hazardous waste program. |
| Contaminated Labware (e.g., vials, pipette tips, weigh boats) | - Collect in a designated, puncture-resistant, and sealed hazardous waste container.- Label the container as "Hazardous Waste" with the name of the compound. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. |
| Aqueous Waste (from cleaning, etc.) | - Collect in a sealed and labeled hazardous waste container.- Do not mix with other waste streams unless compatibility has been confirmed. |
Signaling Pathway
This compound acts as an antagonist at the Free Fatty Acid Receptor 2 (FFA2). FFA2 activation by short-chain fatty acids (SCFAs) leads to downstream signaling through two primary G-protein-coupled pathways: Gq/11 and Gi/o.[3] The following diagram illustrates this mechanism.
Caption: FFA2 receptor signaling pathways and the antagonistic action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
